molecular formula C12H14N2O2 B3367315 Methyl 1-isopropyl-1H-indazole-3-carboxylate CAS No. 173600-05-0

Methyl 1-isopropyl-1H-indazole-3-carboxylate

Cat. No.: B3367315
CAS No.: 173600-05-0
M. Wt: 218.25 g/mol
InChI Key: YGAMTVAJKORPIZ-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-propan-2-ylindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(2)14-10-7-5-4-6-9(10)11(13-14)12(15)16-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAMTVAJKORPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 1-isopropyl-1H-indazole-3-carboxylate

[1][2]

CAS Number: 173600-05-0 Molecular Formula: C13H16N2O2 Molecular Weight: 232.28 g/mol [1][2]

Part 1: Strategic Analysis & Retrosynthesis[1]

The Indazole Challenge: Regioselectivity

The synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate centers on a classic heterocyclic challenge: the regioselective alkylation of the indazole ring.[1][2][3][4] The indazole scaffold possesses two nucleophilic nitrogen atoms:

  • N1 (1-position): The pyrrole-like nitrogen.[1][2] Alkylation here yields the thermodynamically stable 1H-indazole isomer.[1][2][4]

  • N2 (2-position): The pyridine-like nitrogen.[1][2] Alkylation here yields the 2H-indazole isomer (often kinetically favored or formed via specific solvent effects).[2]

For 3-substituted indazoles, particularly esters, the nature of the substituent at C3 influences the electron density and coordination ability of the nitrogens. The ester group at C3 can facilitate chelation-controlled alkylation , directing the electrophile to N1 via metal-ion bridging, or it can sterically hinder N2.[2]

Retrosynthetic Logic

The most efficient disconnection is the N1–C(sp3) bond.

  • Precursor: Methyl 1H-indazole-3-carboxylate (commercially available or synthesized from isatin/diazoacetate).[1][2]

  • Reagent: Isopropyl halide (2-iodopropane or 2-bromopropane).[1][2]

  • Critical Decision: Base and solvent selection to maximize N1 selectivity over the N2 byproduct.

RetrosynthesisTargetTarget Molecule(Methyl 1-isopropyl-1H-indazole-3-carboxylate)PrecursorPrecursor(Methyl 1H-indazole-3-carboxylate)Target->PrecursorN-Alkylation(C-N Disconnection)ReagentElectrophile(2-Iodopropane)Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent N-alkylation strategy.

Part 2: Detailed Experimental Protocols

Method A: The High-Selectivity Protocol (Recommended)

Rationale: This method utilizes Cesium Carbonate (


)1,4-Dioxane2

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)[1][2][5]

  • 2-Iodopropane (1.5 equiv) [Note: Iodide is preferred over bromide for secondary alkylations due to higher reactivity].[2]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[2][5]
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).[2]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add Methyl 1H-indazole-3-carboxylate and anhydrous 1,4-Dioxane. Stir until fully dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension will likely turn milky.
    
  • Alkylation: Add 2-Iodopropane dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The N1 product typically runs higher (less polar) than the N2 byproduct and the starting material.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts (

    
    , excess base). Wash the pad with EtOAc.[6]
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via Flash Column Chromatography (

    
    , Gradient 0-20% EtOAc in Hexanes).
    
Method B: The Classical Chelation Protocol

Rationale: Uses Sodium Hydride (NaH) in THF .[4][5][7] In THF, the sodium cation (

7

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)[1][2][5]

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[2]

  • 2-Bromopropane or 2-Iodopropane (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Activation: To a suspension of NaH in THF at 0°C under Argon, add a solution of the indazole starting material in THF dropwise.

  • Deprotonation: Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution will turn anion-colored (often yellow/orange).[2]

  • Addition: Add the isopropyl halide dropwise.

  • Reflux: Allow to warm to room temperature, then reflux (66°C) for 6-10 hours. Secondary halides are sluggish; heat is required.[2]

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[8]
    

Part 3: Reaction Mechanism & Regiochemistry

The regioselectivity is governed by the interplay of steric hindrance and electronic density.

  • N1 Pathway (Thermodynamic): The lone pair on N1 is in the plane of the ring (sp2). Alkylation here preserves the aromaticity of the benzene ring (Clar's sextet).

  • N2 Pathway (Kinetic): Often faster in polar aprotic solvents (DMF) where the cation is sequestered, leaving a "naked" anion. However, N2-alkylation results in a quinoid-like structure in the benzene ring, which is less stable.[1][2]

Mechanismcluster_pathwaysCompeting PathwaysStartIndazole Anion(Delocalized Negative Charge)N1_TSN1 Transition State(Thermodynamic Control)Preserves Benzenoid AromaticityStart->N1_TSCs+ / THF / Dioxane(Chelation/Tight Ion Pair)N2_TSN2 Transition State(Kinetic/Steric Control)Quinoid CharacterStart->N2_TSPolar Aprotic (DMF)(Naked Anion)Product_N1Target: N1-Isopropyl(Major Product)N1_TS->Product_N1Product_N2Byproduct: N2-Isopropyl(Minor Product)N2_TS->Product_N2

Figure 2: Mechanistic bifurcation showing the origin of N1 vs N2 selectivity.[1][2]

Part 4: Characterization & Validation[1]

Confirming the structure requires distinguishing the N1-isomer from the N2-isomer.[1][2]

Nuclear Magnetic Resonance (NMR)

The N-isopropyl methine proton is the diagnostic handle.[2]

NucleusAssignmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
1H N-CH(CH3)2 4.80 – 5.10 Septet Definitive proof of alkylation.
1H COOCH3 3.95 – 4.05SingletEster methyl group.[1][2]
1H Ar-H (C4) 8.10 – 8.20DoubletDeshielded by the C3-carbonyl (anisotropic effect).[2]
1H Ar-H (C7) 7.40 – 7.60Doublet
13C C=O ~163.0SingletCarbonyl carbon.[1][2]
13C N-CH ~50.0 SingletN1-isopropyl methine carbon.[1][2]
13C CH(CH3)2 ~22.5SingletIsopropyl methyls.

Differentiation: The N2-isomer typically shows the N-CH methine proton shifted slightly downfield and the aromatic proton signals pattern differs due to the quinoid nature of the ring system.[1][2]

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Parent Ion

    
    :  m/z 233.1.
    
  • Fragmentation: Loss of the isopropyl group (

    
    ) or loss of the methoxy group (
    
    
    ) are common.[2]
Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1710–1730 cm⁻¹ (Ester).

  • C-H Stretch: 2900–2980 cm⁻¹ (Aliphatic isopropyl/methyl).

  • Absence: No broad N-H stretch (3200–3400 cm⁻¹), confirming complete alkylation.

Part 5: References

  • Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395. Link[2]

  • BenchChem. (2025).[5] "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." BenchChem Technical Notes. Link[2]

  • Meanwell, N. A., et al. (2024).[7] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 1940–1954. Link

  • Cheung, M., et al. (2003). "Design and synthesis of 1-isopropyl-1H-indazole-3-carboxylic acid derivatives as 5-HT4 receptor agonists." Bioorganic & Medicinal Chemistry Letters, 13(1), 133-137. Link

  • GuideChem. "Methyl 1-isopropyl-1H-indazole-3-carboxylate Product Details." GuideChem Chemical Database.[1] Link

Technical Guide: Spectroscopic Profile of Methyl 1-isopropyl-1H-indazole-3-carboxylate

[1][2]

Compound Name: Methyl 1-(propan-2-yl)-1H-indazole-3-carboxylate CAS Number: 173600-05-0 (Generic/Related) / 43120-28-1 (Parent Scaffold) Molecular Formula:

Molecular Weight:12

Executive Summary & Chemical Context

This compound represents the N1-alkylated regioisomer of methyl indazole-3-carboxylate.[1][2] In drug development and forensic analysis, distinguishing the N1-isopropyl isomer from the thermodynamically less stable N2-isopropyl isomer is critical, as pharmacological activity (CB1 receptor agonism) is heavily dependent on N1-substitution.[1][2]

Key Analytical Challenge: The N1 and N2 isomers have identical masses and similar fragmentation patterns. Definitive identification requires NMR (HMBC/NOESY) or high-resolution chromatographic retention time analysis.[1]

Synthesis & Sample Preparation

To understand the spectral impurities, one must understand the origin. The compound is typically synthesized via the alkylation of Methyl 1H-indazole-3-carboxylate using an isopropyl halide (e.g., 2-bromopropane) and a base (e.g.,

12
  • Reaction:

    
     nucleophilic substitution.
    
  • Regioselectivity: Conditions using NaH in THF favor the N1 isomer (>95:5 ratio). Weaker bases (

    
    /DMF) may yield significant amounts of the N2 isomer.
    
  • Sample Prep for NMR: Dissolve ~10 mg in 0.6 mL

    
     or 
    
    
    .
    
    
    is preferred for better resolution of the isopropyl septet.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6][7]

H NMR Data (400 MHz, )

The spectrum is characterized by a distinct "septet-doublet" pattern for the isopropyl group and a 4-spin aromatic system.[1][2]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-4 8.15 - 8.22Doublet (d)1HDeshielded by C=O anisotropy (peri-effect).[1][2]
H-7 7.45 - 7.55Doublet (d)1HAdjacent to N1; shift is diagnostic for alkylation site.[1][2]
H-5, H-6 7.25 - 7.40Multiplet (m)2HOverlapping aromatic signals.[1][2]
N-CH 4.85 - 5.05Septet (sep)1HDiagnostic: Characteristic of N-isopropyl methine.[1][2]

3.98 - 4.05Singlet (s)3HMethyl ester singlet.[1]

1.60 - 1.68Doublet (d)6HIsopropyl methyls; coupling

Hz.[1]
C NMR Data (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) 162.5 - 163.5Ester carbonyl.
C-3 136.0 - 138.0Indazole ring carbon (quaternary).[1]
C-7a 140.0 - 141.5Bridgehead carbon (adjacent to N1).[1][2]
C-3a 122.0 - 123.5Bridgehead carbon.[1][2]
Ar-CH (C4,5,6,7) 110.0 - 127.0Aromatic carbons. C-7 is typically ~110 ppm.[1]

52.0 - 53.0Methoxy carbon.[1][2]
N-CH 50.5 - 52.0Isopropyl methine (N-linked).[1][2]

22.0 - 23.0Isopropyl methyls.[1]
Isomer Differentiation (N1 vs. N2)

The most common error in analysis is misidentifying the N2-isomer.[1] Use the following logic to validate the N1 structure.

NMR_LogicStartUnknown Isopropyl-Indazole IsomerHMBCRun 2D HMBC Experiment(Focus: N-CH proton to Carbonyl C)Start->HMBCDecisionDoes Isopropyl CH correlatewith Indazole C-7a / C-3a?HMBC->DecisionN1_PathCorrelation to C-7a (Bridgehead)NOESY: CH close to H-7Decision->N1_PathYes (N1)N2_PathCorrelation to C-3/C-3aNOESY: CH close to H-3 (if present)Decision->N2_PathNo (N2)

Figure 1: Decision tree for distinguishing N1 vs N2 regiochemistry using 2D NMR.

Mass Spectrometry (GC-MS / EI)[1]

Ionization: Electron Impact (70 eV) Molecular Ion (


):1
Fragmentation Pathway

The fragmentation is dominated by the stability of the indazole core and the lability of the ester/alkyl groups.[1]

  • Molecular Ion: m/z 218 (Base peak or high abundance).

  • Loss of Methoxy: m/z 187 (

    
    )^+.[1] Cleavage of the ester.
    
  • Loss of Ester Group: m/z 159 (

    
    )^+. Formation of the 1-isopropylindazolium ion.[1][2]
    
  • McLafferty-like Rearrangement: Loss of Propene (

    
    , 42 Da) from the isopropyl group is common in N-alkyl indazoles, often yielding the protonated indazole species at m/z 176 (if ester is intact) or m/z 118 (if ester is lost).[1]
    

MS_FragMMolecular Ion[M]+ m/z 218Frag1[M - OCH3]+m/z 187M->Frag1- OCH3 (31)Frag2[M - COOCH3]+m/z 159M->Frag2- COOCH3 (59)Frag3Indazole Core[C7H5N2]+m/z 117/118Frag2->Frag3- Isopropyl (43)

Figure 2: Primary fragmentation pathway observed in EI-MS.[1][2]

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum provides rapid confirmation of functional groups.

Wavenumber (

)
Vibration ModeIntensityNotes
1710 - 1725 C=O[1][2] StretchStrongEster carbonyl (conjugated).
2950 - 2980 C-H StretchMediumAlkyl C-H (Isopropyl/Methyl).[1]
1615 - 1625 C=N / C=CMediumIndazole ring breathing.[1][2]
1190 - 1210 C-O StretchStrongEster C-O-C linkage.
750 - 770 Ar-H BendStrongOrtho-substituted benzene ring (4 adjacent H).[1][2]

References

  • Indazole Synthesis & Regiochemistry

    • Luo, G., et al. (2006). "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry.
    • Source:[1]

  • NMR differentiation of N1/N2 Isomers

    • Claramunt, R. M., et al. (2011). "The structure of N-alkylindazoles." Arkivoc.
    • Source:[1]

  • Parent Scaffold Data (Methyl 1H-indazole-3-carboxylate)

    • ChemicalBook & SDBS Spectral Database. (CAS 43120-28-1).[1][2][3] Used as the baseline for aromatic shift assignments.

    • Source:[1]

  • Forensic Characterization of Synthetic Cannabinoids

    • Cannaert, A., et al. (2017). "Detection and Activity Profiling of Synthetic Cannabinoids." Analytical Chemistry.
    • Source:[1]

Technical Guide: Biological Potential of Substituted 1H-Indazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. While often overshadowed by their amide counterparts (common in synthetic cannabinoids and kinase inhibitors), the carboxylate derivatives—specifically the free acids and esters—possess unique pharmacological profiles.

This guide analyzes the biological activities of substituted 1H-indazole-3-carboxylates, focusing on their critical role in metabolic oncology (Warburg effect disruption) and non-hormonal male contraception . It synthesizes structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers in drug discovery.

Chemical Space & Structure-Activity Relationship (SAR)

The biological efficacy of 1H-indazole-3-carboxylates hinges on specific substitution patterns. The core indazole ring serves as a bioisostere for indole or purine systems, allowing it to intercalate into ATP-binding pockets or hydrophobic clefts of enzymes.

SAR Visualization

The following diagram illustrates the critical substitution points governing biological activity.

SAR_Indazole Core 1H-Indazole-3-Carboxylate Core N1 N1 Position (Critical for Potency) Core->N1 C3 C3 Carboxylate (Acid vs. Ester) Core->C3 Benzene Benzene Ring (C4-C7) (Electronic Tuning) Core->Benzene N1_Details Bulky Lipophilic Groups (e.g., 2,4-dichlorobenzyl) Essential for Hexokinase Inhibition N1->N1_Details C3_Details Free Acid: Metabolic Interference (Lonidamine) Esters: Prodrugs / Antimicrobial Amides: Kinase Selectivity C3->C3_Details Benzene_Details C5/C6 Halogenation (Cl, F, CF3) Increases metabolic stability & lipophilicity Benzene->Benzene_Details

Caption: SAR analysis of 1H-indazole-3-carboxylates highlighting N1-benzyl importance for anticancer activity.

Key SAR Insights
  • N1-Substitution (The Anchor): Activity is drastically reduced without a hydrophobic group at N1. The 2,4-dichlorobenzyl group (found in Lonidamine) is optimal for binding to the hydrophobic channel of Hexokinase II.

  • C3-Carboxylate (The Warhead):

    • Free Acid (-COOH): Essential for inhibiting metabolic enzymes like Hexokinase and interacting with Sertoli cell junctions (antispermatogenic).

    • Ester (-COOR): Often serves as a prodrug to improve cellular permeability. Some specific esters (e.g., ethyl/methyl) exhibit intrinsic antimicrobial properties by disrupting bacterial cell membranes.

  • Ring Substitution: Electron-withdrawing groups (Cl, CF3) at positions 5 or 6 enhance lipophilicity and prevent rapid metabolic oxidation of the core ring.

Therapeutic Deep Dive: Metabolic Oncology

The most authoritative application of this scaffold is in disrupting cancer cell metabolism. Unlike traditional cytotoxic agents that target DNA, 1H-indazole-3-carboxylic acids target the Warburg Effect —the reliance of cancer cells on aerobic glycolysis.

Case Study: Lonidamine

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is the archetype of this class.[1][2]

Mechanism of Action: The "Energy Crisis"

Lonidamine induces an energy crisis in tumor cells through a dual mechanism:

  • Inhibition of Hexokinase II (HKII): It prevents the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step of glycolysis.

  • Mitochondrial Pyruvate Carrier (MPC) Inhibition: It blocks pyruvate entry into mitochondria, further stifling the TCA cycle in cells attempting to switch back to oxidative phosphorylation.

Lonidamine_Mechanism Lonidamine Lonidamine (Indazole-3-carboxylic acid) HKII Hexokinase II (Mitochondria-Bound) Lonidamine->HKII Inhibits MPC Mitochondrial Pyruvate Carrier Lonidamine->MPC Inhibits Apoptosis Apoptosis (Mitochondrial Depolarization) Lonidamine->Apoptosis Induces via Membrane Permeabilization ROS ROS Generation Lonidamine->ROS Increases Glycolysis Aerobic Glycolysis (Warburg Effect) HKII->Glycolysis Drives ATP ATP Production MPC->ATP Feeds TCA Cycle Glycolysis->ATP

Caption: Lonidamine induces metabolic collapse by simultaneously blocking glycolysis and mitochondrial respiration.

Clinical Relevance: Lonidamine has been investigated as a sensitizer for chemotherapy (e.g., with Temozolomide) and radiotherapy, as energy-depleted cells are less capable of repairing DNA damage [1].

Therapeutic Deep Dive: Non-Hormonal Male Contraception

A derivative of Lonidamine, Gamendazole , represents a breakthrough in non-hormonal male contraception.

  • Compound: Gamendazole (6-trifluoromethyl analog of Lonidamine).

  • Mechanism: It does not target testosterone. Instead, it disrupts the Sertoli cell-spermatid junction (apical ectoplasmic specialization).[3]

  • Target: It inhibits Hsp90AB1 and eEF1A1 , leading to the premature release of spermatids (spermiation) and reversible infertility.

  • Significance: This demonstrates the versatility of the indazole-3-carboxylate scaffold to target protein-protein interactions in specific tissue microenvironments [2].

Experimental Protocols

Protocol A: Scalable Synthesis of 1H-Indazole-3-Carboxylic Acid

Rationale: This method uses Isatin as a starting material, avoiding the unstable diazonium intermediates often found in o-toluidine routes. It is safer for scale-up.

Reagents: Isatin, NaOH, NaNO2, SnCl2 (or Na2S2O4), HCl.

Step-by-Step Workflow:

  • Hydrolysis: Dissolve Isatin (1.0 eq) in 5% aqueous NaOH (3.0 eq). Warm to 50°C for 30 mins to open the ring, forming sodium 2-aminophenylglyoxylate.

  • Diazotization: Cool the solution to 0–5°C. Add NaNO2 (1.1 eq) dissolved in water dropwise. Add this mixture slowly to a solution of dilute H2SO4 at 0°C. Critical: Maintain temperature <5°C to prevent decomposition.

  • Reduction/Cyclization: Add SnCl2·2H2O (2.5 eq) in conc. HCl slowly to the diazonium salt solution. Stir for 2 hours at room temperature. The hydrazine intermediate forms and spontaneously cyclizes under acidic conditions.

  • Isolation: The 1H-indazole-3-carboxylic acid precipitates as a solid. Filter, wash with cold water, and recrystallize from acetic acid.

  • Esterification (Optional): Reflux the acid with the desired alcohol (Methanol/Ethanol) and catalytic H2SO4 for 6 hours to obtain the ester.

Protocol B: Hexokinase Inhibition Assay

Rationale: To validate the bioactivity of synthesized derivatives against the primary cancer target.[4]

  • Preparation: Harvest tumor cells (e.g., A549 or MCF-7) and isolate the mitochondrial fraction via differential centrifugation (HKII is mitochondria-bound in cancer).

  • Reaction Mix: Prepare a buffer containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM NADP+, 10 mM Glucose, and 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).

  • Treatment: Incubate mitochondrial fraction with the test indazole-3-carboxylate (1–100 µM) for 10 mins at 37°C.

  • Initiation: Add ATP (5 mM) to start the reaction.

  • Measurement: Monitor the formation of NADPH by absorbance at 340 nm over 10 minutes.

  • Validation: Activity is proportional to the slope of Abs340. Compare IC50 values against Lonidamine (Positive Control).

Quantitative Data Summary

Compound ClassKey DerivativePrimary TargetIC50 / PotencyBiological Outcome
N1-Benzyl Acid LonidamineHexokinase II / MPC~50-100 µM (HKII)Glycolytic inhibition, Apoptosis
N1-Benzyl Acid GamendazoleHsp90AB1 / eEF1A1~10 nM (Binding)Reversible infertility (Spermatid loss)
N1-H Ester Methyl 1H-indazole-3-carboxylateBacterial MembranesMIC: 25-50 µg/mLAntimicrobial (Broad spectrum)
C3-Amide AB-PINACA (Related)CB1/CB2 ReceptorsnM rangePsychoactive (Cannabinoid)

References

  • Nath, K., et al. (2015).[5] "Mechanism of Action of Lonidamine (LND) at the Level of Monocarboxylate Transporter." Biochemical Journal. Available at: [Link]

  • Tash, J. S., et al. (2008). "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 and EEF1A1."[2][3][6][7] Biology of Reproduction. Available at: [Link]

  • Cerecetto, H., & González, M. (2016). "Synthetic Medicinal Chemistry in Chagas' Disease: Compounds at The Final Stage of 'Hit-To-Lead' Phase." Pharmaceuticals.[2][6][8][9][10] Available at: [Link]

  • Barhate, N. B., & Gajare, A. S. (2015). "Indazoles as Privileged Scaffold in Drug Discovery." Asian Journal of Organic Chemistry. (Referenced for scaffold context).
  • Zhang, Y., et al. (2011). "Methods for the preparation of indazole-3-carboxylic acid." US Patent Application US20110172428A1.

Sources

Methyl 1-isopropyl-1H-indazole-3-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, nitrogen-containing heterocycles serve as the foundational architecture for a vast array of therapeutics. Among these, the indazole core has emerged as a highly privileged pharmacophore due to its unique hydrogen-bonding capabilities, metabolic stability, and diverse tautomeric forms. Specifically, methyl 1-isopropyl-1H-indazole-3-carboxylate represents a critical synthetic intermediate and structural scaffold. Its functionalization at the C3 and N1 positions provides medicinal chemists with a versatile vector for exploring chemical space across multiple therapeutic areas, including oncology, dermatology, and neuropharmacology.

This technical guide dissects the synthetic causality, regioselective challenges, and pharmacological applications of this essential scaffold, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Causality in Regioselective Synthesis

The primary synthetic bottleneck in utilizing 1H-indazole-3-carboxylate derivatives is the regioselective N-alkylation of the indazole ring. The presence of two nucleophilic nitrogen atoms (N1 and N2) typically results in a mixture of regioisomers, necessitating costly and time-consuming chromatographic separations[1].

The regiochemical outcome is not random; it is strictly governed by the thermodynamic and kinetic parameters dictated by the choice of base, solvent, and electrophile.

  • The N1-Selective Pathway (Thermodynamic/Steric Control): Utilizing a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar, aprotic solvent such as Tetrahydrofuran (THF) strongly favors N1-alkylation[1]. The causality here is structural: the sodium cation coordinates simultaneously with the C3-carboxylate oxygen and the N2 nitrogen, forming a stable chelate ring. This chelation sterically shields the N2 position, forcing the electrophile (e.g., 2-iodopropane) to attack the N1 position almost exclusively.

  • The Mixed/N2 Pathway (Kinetic Control): Conversely, employing Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) generates a freer anion with less steric bias, often yielding a mixture of N1 and N2 isomers[1].

G Start Methyl 1H-indazole-3-carboxylate Cond1 NaH / THF (Non-polar, aprotic) Start->Cond1 2-Iodopropane Cond2 K2CO3 / DMF (Polar, aprotic) Start->Cond2 2-Iodopropane Mech1 Sodium-chelated intermediate Steric hindrance at N2 Cond1->Mech1 Mech2 Free anion Less steric bias Cond2->Mech2 Prod1 Methyl 1-isopropyl-1H-indazole-3-carboxylate (N1 Isomer - Major) Mech1->Prod1 Prod2 Mixture of N1 and N2 Isomers (Requires separation) Mech2->Prod2

Regioselective N-alkylation pathways of methyl 1H-indazole-3-carboxylate.

Self-Validating Experimental Methodologies

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic rationale for every critical step.

Protocol 1: Regioselective Synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate

This protocol is optimized to achieve high N1-regioselectivity[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert nitrogen gas. Rationale: Moisture rapidly quenches NaH, leading to incomplete deprotonation and lower yields.

  • Dissolution: Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv, 10 mmol) in 100 mL of anhydrous THF to achieve a 0.1 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Rationale: Cooling controls the exothermic release of hydrogen gas. The slight excess of NaH ensures complete formation of the N2-blocking sodium chelate.

  • Alkylation: Stir the suspension at 0 °C for 30 minutes until gas evolution ceases. Add 2-iodopropane (1.5 equiv) dropwise. Rationale: 2-iodopropane is selected over 2-bromopropane because the high polarizability and superior leaving-group ability of iodine accelerate the sterically hindered Sₙ2 substitution at the secondary carbon.

  • Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1). The N1-isomer typically exhibits a higher R_f value than the starting material.

  • Quenching & Workup: Carefully quench the reaction with 20 mL of saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure N1-isomer.

Protocol 2: Workflow from Scaffold to Bioactive Carboxamide

The methyl ester is a protecting group that must be converted to an amide to engage target receptors (e.g., EP4, KLK5).

Step-by-Step Methodology:

  • Saponification: Dissolve methyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours. Rationale: THF dissolves the ester, H₂O dissolves the LiOH, and MeOH acts as a phase-transfer bridge that homogenizes the mixture, preventing biphasic reaction stalling.

  • Acidification: Evaporate the organic solvents in vacuo. Acidify the remaining aqueous phase with 1M HCl to pH 3. Collect the precipitated 1-isopropyl-1H-indazole-3-carboxylic acid via vacuum filtration and dry thoroughly.

  • Amide Coupling: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes to form the active ester. Rationale: HATU generates a highly reactive O-7-azabenzotriazol-1-yl intermediate, while DIPEA acts as a non-nucleophilic base to drive the coupling without participating in side reactions.

  • Amine Addition: Add the target primary or secondary amine (1.1 equiv). Stir for 6 hours at room temperature.

  • Purification: Dilute with water, extract with dichloromethane, wash with 5% LiCl aqueous solution (to remove DMF), dry, and purify via chromatography.

Therapeutic Applications and Structural Biology

The functionalized indazole-3-carboxamide scaffold is a cornerstone in several cutting-edge therapeutic arenas.

A. Prostanoid EP4 Receptor Antagonists (Cancer Immunotherapy)

In the tumor microenvironment, PGE2 binds to the EP4 receptor, triggering Gs-protein activation, cAMP accumulation, and subsequent suppression of cytotoxic T-cells. Indazole-3-carboxamide derivatives act as potent EP4 antagonists[2]. Structural biology studies reveal that the indazole skeleton inserts deeply into a hydrophobic cavity formed by Val72, Leu99, and Pro322. Crucially, the nitrogen atom on the indazole scaffold forms a key hydrogen bond with the hydroxyl group of Thr69, anchoring the antagonist and competitively blocking PGE2[2].

G PGE2 PGE2 (Tumor Microenvironment) EP4 Prostanoid EP4 Receptor PGE2->EP4 Agonism Antagonist Indazole-3-carboxamide (EP4 Antagonist) Antagonist->EP4 Competitive Blockade Efficacy Restored Immune Response (Cancer Immunotherapy) Antagonist->Efficacy Therapeutic Outcome Gs Gs Protein Activation EP4->Gs If unblocked cAMP cAMP Accumulation Gs->cAMP Immune Immune Suppression (T-cell inhibition) cAMP->Immune

Mechanism of action for indazole-3-carboxamide EP4 antagonists in cancer.

B. KLK5 Inhibitors for Netherton Syndrome

Kallikrein-related peptidase 5 (KLK5) plays a pivotal role in maintaining the epidermis. Aberrant KLK5 activity leads to severe skin desquamation and inflammation, characteristic of Netherton Syndrome. Bicyclic heteroaromatic compounds derived from 1-isopropyl-1H-indazole-3-carboxylate have been patented as highly selective KLK5 inhibitors, effectively normalizing the epidermal activation cascades[3].

C. Dual EGFR/VEGFR-2 Kinase Inhibitors

By converting the ester to a carbohydrazide and introducing a 5-ethylsulfonyl group, researchers have developed potent dual inhibitors of EGFR and VEGFR-2. These indazole analogs bind to the kinase hinge region, exhibiting IC50 values as low as 25 nM against breast cancer cell lines, outperforming standard reference drugs like erlotinib[4].

D. 5-HT4 Receptor Agonists

In neuropharmacology and gastroenterology, 1-isopropyl-1H-indazole-3-carboxamides are utilized as 5-HT4 receptor agonists. These compounds are designed to possess favorable pharmacokinetic properties—specifically, high metabolic stability and targeted absorption without crossing the blood-brain barrier when peripheral action (e.g., gastrointestinal motility) is desired[5].

Quantitative Data Summary

The table below summarizes the pharmacological profiles of lead compounds derived from the indazole-3-carboxylate scaffold across various indications.

Molecular TargetScaffold ModificationKey Binding InteractionsPotency / IC50Clinical Application
Prostanoid EP4 2H-indazole-3-carboxamideHydrophobic: Val72, Leu99; H-bond: Thr69~3.1 µM (Hit)Colorectal Cancer Immunotherapy
EGFR / VEGFR-2 5-ethylsulfonyl-indazole-3-carbohydrazideKinase hinge region binding25 - 42 nMSolid Tumors (e.g., Breast Cancer)
KLK5 1-isopropyl-1H-indazole-3-carboxamideActive site serine blockadeNanomolarNetherton Syndrome (Skin Disease)
5-HT4 Receptor 1-isopropyl-1H-indazole-3-carboxamideReceptor orthosteric siteHigh affinityGastrointestinal Motility Disorders

References

  • Journal of Medicinal Chemistry. "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." ACS Publications.[Link]

  • RSC Medicinal Chemistry. "Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors." PMC.[Link]

  • Google Patents. "US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5.
  • European Patent Office. "INDAZOLECARBOXAMIDE DERIVATIVES AS 5HT4 RECEPTOR AGONISTS.

Sources

Literature Review: Strategic Synthesis of N-Alkylated Indazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylated indazole-3-carboxylate scaffold is a linchpin in modern medicinal chemistry, serving as the structural core for a generation of synthetic cannabinoid receptor agonists (e.g., AB-PINACA, 5F-AMB) and emerging kinase inhibitors.

The critical synthetic bottleneck for this moiety is regioselectivity .[1] The indazole ring contains two nucleophilic nitrogens: the pyrrole-like N1 and the pyridine-like N2. While N1-alkylation is thermodynamically favored, N2-alkylation is often kinetically accessible, leading to difficult-to-separate isomeric mixtures.

This guide moves beyond standard textbook definitions to provide a decision-matrix for synthesis, contrasting Direct Alkylation (N1-selective) , Mitsunobu Inversion (N2-selective) , and De Novo Cyclization strategies.

Part 1: The Regioselectivity Challenge (Thermodynamics vs. Kinetics)

The alkylation of 1H-indazole-3-carboxylates is governed by the tautomeric equilibrium and the specific conditions of the deprotonated anion.

The Divergence Matrix
  • N1-Alkylation (Thermodynamic): The N1-substituted isomer preserves the benzenoid structure of the fused ring system, making it approximately 3–4 kcal/mol more stable than the N2 isomer.

  • N2-Alkylation (Kinetic/Mechanistic): The N2 position is less sterically hindered in certain conformations and possesses higher electron density in the neutral tautomer. However, N2-alkylation results in a quinonoid-like resonance contribution, which is energetically costly.

Solvent and Base Effects[1]
  • NaH / THF (N1 Selective): The use of Sodium Hydride in THF promotes tight ion-pairing. The sodium cation coordinates with the carboxylate oxygen at C3 and the N2 nitrogen, effectively "masking" N2 and directing the electrophile to N1.

  • K₂CO₃ / DMF (Mixed/N1 Major): Polar aprotic solvents like DMF dissociate the ion pair, increasing the reactivity of both nitrogens. While N1 is still favored, N2 contamination (10–30%) is common.

  • Mitsunobu Conditions (N2 Selective): The reaction of the indazole with an alcohol, triphenylphosphine, and DIAD often inverts selectivity to favor N2, likely due to steric steering of the bulky phosphonium intermediate.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence based on reagent selection.

IndazolePathways Start 1H-Indazole-3-carboxylate (Core) NaH Reagents: NaH / THF / R-X Start->NaH Pathway A Mits Reagents: R-OH / PPh3 / DIAD Start->Mits Pathway B Inter1 Na-Chelated Intermediate (N2 Blocked) NaH->Inter1 Deprotonation Prod1 N1-Alkyl Indazole (Thermodynamic Major) Inter1->Prod1 SN2 Attack Inter2 Steric Control (N1 Hindered) Mits->Inter2 Complexation Prod2 N2-Alkyl Indazole (Kinetic/Steric Major) Inter2->Prod2 Substitution Isatin Start: Isatin Sandmeyer Sandmeyer Cyclization Isatin->Sandmeyer Pathway C Prod3 Indazole-3-COOH (Pre-formed) Sandmeyer->Prod3 Ring Closure

Caption: Mechanistic divergence in indazole alkylation. Pathway A utilizes cation chelation for N1 selectivity; Pathway B exploits steric bulk for N2 selectivity.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Fidelity N1-Alkylation (The "Banister" Method)

Best for: Generating standard synthetic cannabinoid precursors (e.g., for AB-FUBINACA analogs).

Rationale: This protocol uses low temperature to control the deprotonation rate and THF to maximize the "chelation effect" of the sodium ion, protecting the N2 site.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Charge methyl 1H-indazole-3-carboxylate (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0 °C . Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Checkpoint: Evolution of H₂ gas must be observed. Solution typically turns from pale yellow to orange/brown.

    • Aging:[2] Stir at 0 °C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Re-cool to 0 °C . Add the alkyl halide (e.g., 1-bromo-5-fluoropentane, 1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). N1 isomer elutes after the N2 isomer (N1 is more polar due to the ester/nitrogen vector alignment) or before depending on the specific stationary phase, but typically N1 is the major spot (Rf ~0.4 in 3:1 Hex:EtOAc).

Protocol B: De Novo Synthesis from Isatin (The "Sandmeyer" Route)

Best for: Large-scale production where regioselectivity issues must be avoided entirely by building the ring.

Rationale: Instead of alkylating a pre-formed ring, this route modifies the benzene ring of isatin to generate a diazonium salt, which cyclizes to form the indazole core.

  • Ring Opening: Suspend Isatin (1.0 eq) in aqueous NaOH (1.1 eq). Warm to 50 °C until dissolved (formation of sodium 2-aminophenylglyoxylate).

  • Diazotization: Cool to 0 °C . Add NaNO₂ (1.05 eq) solution. Add this mixture dropwise into a solution of H₂SO₄ at 0 °C.

    • Critical Step: Temperature must not exceed 5 °C to prevent diazonium decomposition.

  • Reduction & Cyclization: Add SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise to the diazonium solution.

    • Mechanism:[4][5][6][7] The diazonium is reduced to the hydrazine, which spontaneously cyclizes with the ketone carbonyl to form the indazole-3-carboxylic acid.

  • Isolation: The product precipitates as a solid. Filter and wash with water.

Part 4: Comparative Data Analysis

The following table summarizes regioselectivity outcomes based on recent literature (2015–2024).

MethodReagentsSolventMajor ProductN1:N2 RatioReference
Standard Base K₂CO₃, R-BrDMFN1~70:30[1, 2]
Chelation Control NaH, R-BrTHFN1 >95:5 [3, 4]
Mitsunobu PPh₃, DIAD, R-OHTHFN2 1:3 to 1:10[5]
Imidate (Pfizer) R-OC(NH)CCl₃DCM/AcidN2 >1:99[6]

Part 5: Isatin-to-Indazole Workflow Diagram

This diagram details the De Novo route, essential for scaling up the core scaffold before esterification.

IsatinRoute Step1 Isatin (Start) Step2 Hydrolysis (NaOH) (Open Ring) Step1->Step2 Ring Opening Step3 Diazotization (NaNO2/H2SO4) (Diazonium Salt) Step2->Step3 Formation of N2+ Step4 Reduction (SnCl2) (Hydrazine Intermediate) Step3->Step4 Reduction to -NH-NH2 Step5 Cyclization (Indazole-3-COOH) Step4->Step5 Spontaneous Closure Step6 Esterification (MeOH/H2SO4) (Methyl Indazole-3-carboxylate) Step5->Step6 Fischer Esterification

Caption: Step-by-step chemical transformation from Isatin to the target Methyl Indazole-3-carboxylate.

References

  • Banister, S. D., et al. (2015). Pharmacology of Indazole Synthetic Cannabinoids: AB-FUBINACA, AB-PINACA, and Related Analogues.[8][9] ACS Chemical Neuroscience, 6(9), 1546–1559.

  • Lamazzi, C., et al. (2021).[10] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][11] Beilstein Journal of Organic Chemistry, 17, 1860–1870.

  • BenchChem. (2025).[1] A Comparative Guide to Indazole Alkylation.

  • Keating, J. J., & Alam, S. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids.[11][12] Forensic Science International, 321, 110729.

  • Liu, Z., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer.

    • [Link] (Referencing Pfizer's imidate method)

  • Cheung, C. W., et al. (2024).

Sources

"toxicology and safety data for Methyl 1-isopropyl-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicology and Safety Assessment of Methyl 1-isopropyl-1H-indazole-3-carboxylate

Executive Summary

This document provides a comprehensive toxicological and safety assessment for Methyl 1-isopropyl-1H-indazole-3-carboxylate. As a novel compound, direct empirical data on its toxicological profile is not yet available in public literature. Therefore, this guide adopts a surrogate-based approach, a standard methodology in preclinical safety evaluation, to forecast a potential safety profile and establish a robust framework for future empirical testing. By analyzing data from structurally related analogs—including the parent scaffold Methyl 1H-indazole-3-carboxylate and various N-substituted indazole derivatives—we can infer potential hazards and outline a tiered, scientifically-grounded strategy for comprehensive toxicological evaluation. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Challenge of Novel Compound Toxicology

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a molecule of interest within the broader class of indazole derivatives, a scaffold known for its diverse biological activities and applications in medicinal chemistry.[1][2] The introduction of an isopropyl group at the N1 position and a methyl ester at the C3 position creates a unique chemical entity. However, its novelty means that a dedicated toxicological profile has not been established.

In the absence of direct data, regulatory and scientific best practices necessitate a predictive approach grounded in the toxicological profiles of structurally similar compounds. This guide will therefore:

  • Systematically review the known toxicology of the 1H-indazole-3-carboxylate core and relevant N-substituted analogs.

  • Extrapolate potential toxicological liabilities for Methyl 1-isopropyl-1H-indazole-3-carboxylate based on structure-activity relationships (SAR).

  • Propose a detailed, multi-tiered experimental workflow for a comprehensive de novo toxicological assessment.

Toxicological Profile of Structural Surrogates

The primary strategy involves analyzing compounds that share the core indazole structure while varying at the N1 and C3 positions. The data, primarily sourced from Safety Data Sheets (SDS), is summarized below.

Analysis of the Core Scaffold and Key Analogs

Several analogs provide insight into the potential hazards associated with the indazole core. The most pertinent data points are summarized in Table 1.

Compound NameCAS NumberKey Toxicological EndpointsGHS Hazard StatementsSource(s)
Methyl 1H-indazole-3-carboxylate 43120-28-1Harmful if swallowed or inhaled.H302, H332[3]
1-Methyl-1H-indazole-3-carboxylic acid 50890-83-0Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.H302, H315, H319, H335[4][5]
Methyl 1-methyl-1H-indazole-6-carboxylate 1007219-73-9Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.H302, H315, H319, H335[6]
1H-Indazole-3-carboxylic acid 4498-67-3Causes skin and serious eye irritation; May cause respiratory irritation.H315, H319, H335[7]

Expert Interpretation:

The data from these surrogates consistently points towards a profile of moderate acute oral toxicity (GHS Category 4), along with significant irritant properties to the skin, eyes, and respiratory tract.[3][4][5][6] This pattern suggests that the indazole-3-carboxylate scaffold itself is responsible for these local tissue effects. The primary toxicological concerns identified across these related molecules are:

  • Acute Oral Toxicity: "Harmful if swallowed" (H302) is a recurring classification, indicating a potential risk upon ingestion.[3][4][5][6]

  • Dermal and Ocular Irritation: "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are frequently cited, necessitating careful handling and the use of personal protective equipment (PPE).[4][6][7]

  • Respiratory Irritation: "May cause respiratory irritation" (H335) is noted, particularly for powdered forms, highlighting the need for controlled ventilation during handling.[4][6][7]

Data Gaps and Predictive Assessment for Key Endpoints

For more complex toxicological endpoints, data on the specific surrogates is largely unavailable. This represents a critical knowledge gap that must be addressed through a structured testing program.

Toxicological EndpointSurrogate Data SummaryPredicted Profile for Methyl 1-isopropyl-1H-indazole-3-carboxylate
Genotoxicity/Mutagenicity No data available for immediate surrogates.[4][6][8] The EPA CompTox database lists "Genotoxicity Summary" for a related compound but provides no detailed results.[9]Unknown. This is a high-priority data gap. Many small molecule heterocycles can be mutagenic. An in vitro assessment (Ames test) is mandatory.
Carcinogenicity No data available.[4][6] The IARC has not classified these compounds.[6]Unknown. This will be initially addressed via in silico modeling and inferred from genotoxicity results. Long-term rodent bioassays are contingent on the compound's intended use and early toxicity findings.
Reproductive/Developmental Toxicity No data available.[4]Unknown. The potential for reproductive toxicity is a significant concern for novel chemical entities and must be investigated if systemic exposure is anticipated.[10][11]
Endocrine Disruption No data available. The provided SDS states that a related product does not contain any known or suspected endocrine disruptors.[4]Unknown. This is a modern regulatory concern.[10] Initial screening can be performed using in vitro receptor binding assays.

Metabolic Considerations: The primary metabolic pathways for the target compound are likely to involve hydrolysis of the methyl ester to the corresponding carboxylic acid and oxidation of the isopropyl group. The resulting metabolites should be considered in the overall safety assessment.

Proposed Tiered Toxicological Testing Strategy

A logical, tiered approach is essential to efficiently characterize the safety profile of Methyl 1-isopropyl-1H-indazole-3-carboxylate. This strategy progresses from computational and in vitro methods to targeted in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, Refinement).

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Acute In Vivo Assessment cluster_2 Tier 3: Repeated-Dose & Specific Toxicity in_silico In Silico Modeling (DEREK, TOPKAT) ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) in_silico->ames Guides assay design mla In Vitro Mammalian Cell Gene Mutation Test (MLA - OECD 490) ames->mla If Ames negative decision1 Genotoxicity Positive? mla->decision1 cytotox Cytotoxicity Assay (e.g., Neutral Red Uptake - OECD 129) acute_oral Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) cytotox->acute_oral Informs starting doses herg hERG Channel Assay sub_chronic 28-Day Repeated Dose Oral Toxicity Study (Rodent - OECD 407) herg->sub_chronic Informs cardiac monitoring decision2 Significant Acute Toxicity or Systemic Exposure? acute_oral->decision2 skin_eye Skin & Eye Irritation/Corrosion (OECD 439/492 - In Vitro Models) skin_eye->decision2 dart Developmental & Reproductive Toxicity Screen (DART - OECD 421/422) sub_chronic->dart If warranted by findings or intended use decision1->sub_chronic No decision1->dart Yes (Further Evaluation Needed) decision2->sub_chronic Yes

Caption: Proposed tiered toxicological evaluation workflow.

Tier 1: In Silico and In Vitro Assessment

The initial phase focuses on non-animal methods to identify major liabilities early in development.

3.1.1. Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Objective: To assess the mutagenic potential of the test article by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strain Selection: Utilize a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9-mix, typically from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver).

    • Dose Selection: Perform an initial cytotoxicity range-finding study. The main experiment should include a minimum of five analyzable concentrations, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

    • Exposure: Employ both the plate incorporation and pre-incubation methods.

    • Data Analysis: A positive response is defined as a dose-related increase in revertant colonies that is at least double the solvent control value for at least two consecutive concentrations.

  • Causality and Trustworthiness: This assay is a cornerstone of genetic toxicology.[12] The inclusion of multiple strains with different mutation sensitivities and the use of an S9-mix ensures the detection of both direct-acting mutagens and those requiring metabolic activation. A negative result in a well-conducted Ames test provides strong evidence against mutagenic potential.

3.1.2. Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

  • Objective: To assess the potential for skin irritation using a 3D human epidermis model, avoiding the use of live animals.

  • Methodology:

    • Test System: Utilize commercially available, validated reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™).

    • Application: Apply the test article topically to the tissue surface for a defined period (e.g., 60 minutes).

    • Viability Assessment: After exposure and a post-incubation period, assess tissue viability using the MTT assay, which measures the activity of mitochondrial reductase in living cells.

    • Classification: A reduction in tissue viability below 50% compared to the negative control classifies the compound as an irritant (GHS Category 2).

  • Causality and Trustworthiness: This method directly models the initial stages of irritation in human skin. Its protocol is highly standardized and validated against in vivo rabbit data, providing a reliable and ethical alternative for irritation assessment.

Tier 2: Acute In Vivo Assessment

Should in vitro results and the intended use of the compound warrant further investigation, acute in vivo studies are initiated.

3.2.1. Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Objective: To determine the acute oral toxicity and estimate the LD50 range of the compound.

  • Methodology:

    • Animal Model: Use a single sex (typically female rats) for the initial steps.

    • Dosing: Administer the compound in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose guided by in vitro cytotoxicity and in silico predictions.

    • Procedure: Dose a group of three animals. The outcome (mortality or survival) determines the next step:

      • If mortality occurs, the next dose is lower.

      • If no mortality occurs, a higher dose is used in another group.

    • Observation: Observe animals for clinical signs of toxicity for up to 14 days. Perform a gross necropsy on all animals at the end of the study.

  • Causality and Trustworthiness: This method minimizes animal use compared to the classical LD50 test while still providing sufficient information for GHS classification. The detailed clinical observation and necropsy provide crucial insights into target organs and the nature of acute toxicity.[13]

Handling and Safety Precautions

Based on the surrogate data, the following PPE and handling procedures are mandatory when working with Methyl 1-isopropyl-1H-indazole-3-carboxylate:

  • Engineering Controls: Use in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166 or equivalent).[4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[4]

    • Skin and Body Protection: Wear a lab coat.[4]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[6][7]

    • Skin: Wash off immediately with soap and plenty of water.[6][7]

    • Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[6]

    • Inhalation: Move person to fresh air.[6][7]

Conclusion and Future Directions

While specific toxicological data for Methyl 1-isopropyl-1H-indazole-3-carboxylate is not currently available, a predictive assessment based on structural analogs strongly suggests a profile of moderate acute oral toxicity with significant skin, eye, and respiratory irritation potential. Critical data gaps remain for genotoxicity, carcinogenicity, and reproductive toxicity.

The tiered testing strategy outlined in this guide provides a robust, ethical, and scientifically sound framework for definitively characterizing the safety profile of this compound. The immediate priorities are the in vitro assessments for genotoxicity (Ames test) and irritation, which will form the foundation for all subsequent safety-related decisions in the development pathway.

References

  • Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
  • Angene Chemical. (2024, April 21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]

  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 5-Methyl-1H-indazole-3-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 1-methyl-1H-indazole-3-carboxylate - Hazard Genotoxicity. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 1-methyl-. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). 1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER (CAS 43120-28-1). [Link]

  • Heywood, R., James, R. W., Barcellona, P. S., Campana, A., & Cioli, V. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl 2), 91–97. [Link]

  • U.S. Environmental Protection Agency. (2024, October 30). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs.
  • Carl ROTH. (2022, September 20).
  • Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 01(10), 159-162.
  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.).
  • BenchChem. (2025). In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound.
  • Alit Technologies Spa. (2025, September 16). Endocrine Disruptors and Reproductive Toxic Substances.
  • Juniper Publishers. (2017, April 27). Genotoxicity is one of the major causes for cancer.
  • GOV.UK. (n.d.). Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity.
  • ResearchGate. (n.d.). In vitro Toxicology and Toxicity Tests.
  • DTU Research Database. (2022, March 7). Deciphering mechanisms of male reproductive toxicity: How azole fungicides disrupt fetal development.
  • Priyanka R, et al. (2016, June 4). Review on Toxicological Studies. Research & Reviews: Journal of Pharmacology and Toxicological Studies.
  • Frontiers. (n.d.). In Vitro Toxicology.
  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. (n.d.).
  • Beilstein Journals. (2024, August 9).
  • PMC. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.

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Methodological & Application

Topic: Regioselective Alkylation of Methyl 1H-Indazole-3-carboxylate with Isopropyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract: The N-alkylation of indazoles is a cornerstone of medicinal chemistry, yet it presents a persistent challenge in controlling regioselectivity.[1] The two nitrogen atoms of the indazole ring (N1 and N2) possess distinct electronic and steric environments, often leading to mixtures of regioisomers during alkylation.[2] This guide provides a detailed examination of the alkylation of a key synthetic intermediate, methyl 1H-indazole-3-carboxylate, with isopropyl halides. We will delve into the mechanistic principles governing N1 versus N2 selectivity and provide validated, step-by-step protocols for directing the reaction toward the desired isomer. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing N-substituted indazoles.

Theoretical Background: The Challenge of Regioselectivity

The synthetic utility of indazole derivatives is often dictated by the position of the N-substituent. The biological activity of N1- and N2-alkylated isomers can differ significantly, making regiocontrol a critical aspect of the synthetic process.[1] The outcome of the alkylation reaction is a delicate interplay of several factors.

Annular Tautomerism and Stability

The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable than the quinonoid 2H-tautomer and is, therefore, the predominant form in solution.[3][4] Consequently, the N1-alkylated product is typically the more thermodynamically stable isomer, while the N2-product is often favored under kinetically controlled conditions.[3]

Factors Influencing N1/N2 Product Distribution

Achieving high regioselectivity requires a careful selection of reaction conditions to exploit the subtle differences between the two nitrogen centers.

  • Base and Solvent System: This is arguably the most critical factor. The combination of the base and solvent determines the nature of the indazolide anion and its counter-ion.

    • N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[5][6] This is attributed to the formation of a tight ion pair where the sodium cation chelates between the N2 nitrogen and the oxygen of the C3-carboxylate. This chelation sterically encumbers the N2 position, directing the incoming electrophile (isopropyl halide) to the N1 position.[7][8] Similarly, cesium carbonate (Cs2CO3) in dioxane is highly effective for N1-alkylation, operating through a similar chelation mechanism.[2][9]

    • N2-Selectivity/Mixtures: Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to poor selectivity, yielding mixtures of N1 and N2 isomers.[10] In these solvent systems, solvent-separated ion pairs predominate, diminishing the chelation effect and allowing alkylation to be governed by a mix of steric and electronic factors.[7][8]

  • Steric Hindrance: The methyl ester at the C3 position provides moderate steric bulk around the N2 position. The incoming electrophile, in this case, a secondary isopropyl group, is also sterically demanding. This combination inherently favors attack at the less hindered N1 position.

  • Reaction Mechanism: Standard SN2 alkylations can be manipulated as described above. However, alternative reaction pathways, such as the Mitsunobu reaction, can invert the typical selectivity. The Mitsunobu reaction, which uses an alcohol (isopropanol), triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD), often shows a strong preference for forming the N2-isomer.[6][7][8]

G cluster_factors Factors Influencing Regioselectivity cluster_outcome Reaction Outcome Base & Counter-ion Base & Counter-ion N1_Product N1-Isomer (Thermodynamic) Base & Counter-ion->N1_Product Chelation (Na+, Cs+) Blocks N2 Solvent Polarity Solvent Polarity Solvent Polarity->N1_Product Non-polar (THF) Favors Chelation N2_Product N2-Isomer (Kinetic) Solvent Polarity->N2_Product Polar (DMF) Disrupts Chelation, Often gives mixtures Steric Hindrance (Substrate & Electrophile) Steric Hindrance (Substrate & Electrophile) Steric Hindrance (Substrate & Electrophile)->N1_Product Favors Less Hindered Site Reaction Type (SN2 vs. Mitsunobu) Reaction Type (SN2 vs. Mitsunobu) Reaction Type (SN2 vs. Mitsunobu)->N2_Product Mitsunobu Conditions Favor N2

Caption: Key factors determining the N1 vs. N2 alkylation outcome.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective N1- and N2-isopropylation of methyl 1H-indazole-3-carboxylate.

Protocol A: High N1-Selectivity using Sodium Hydride in THF

This protocol leverages the chelation effect of the sodium cation to achieve excellent N1-selectivity.[5][6]

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopropane or 2-Iodopropane (1.1 - 1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 1H-indazole-3-carboxylate.

  • Add anhydrous THF (to make an approx. 0.1-0.2 M solution).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully add the NaH dispersion portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add the isopropyl halide dropwise via syringe.

  • Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: High N2-Selectivity via Mitsunobu Reaction

This protocol is the method of choice for accessing the N2-isomer, which is often difficult to obtain via standard SN2 conditions.[7][8]

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Isopropanol (2.0 - 2.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 equiv)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 1H-indazole-3-carboxylate, triphenylphosphine, and isopropanol in anhydrous THF (approx. 0.2-0.4 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the solution over 15-20 minutes. The solution will typically turn from colorless to yellow/orange. Caution: Azodicarboxylates are hazardous.

  • Allow the mixture to stir at 0 °C for 20-30 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-16 hours. Monitor for completion by TLC/LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • The crude residue, containing the product and triphenylphosphine oxide, can be purified directly by column chromatography on silica gel to isolate the N2-alkylated product.

G start Start: Methyl 1H-indazole- 3-carboxylate reagent_prep Reagent & Glassware Preparation (Anhydrous Conditions) start->reagent_prep select_path Select Target Isomer reagent_prep->select_path n1_path N1-Alkylation Protocol (e.g., NaH / THF) select_path->n1_path N1 n2_path N2-Alkylation Protocol (Mitsunobu) select_path->n2_path N2 reaction Reaction & Monitoring (TLC / LC-MS) n1_path->reaction n2_path->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification char Characterization (NMR, MS) purification->char end Isolated Product: N1 or N2 Isomer char->end

Caption: General experimental workflow for regioselective indazole alkylation.

Data Summary and Isomer Characterization

The choice of reaction conditions has a profound impact on the product distribution. The table below summarizes expected outcomes based on literature precedents.

ProtocolBase/Reagent SystemSolventTypical N1:N2 RatioTypical Isolated YieldReference(s)
A (N1-Selective) NaH / Isopropyl BromideTHF>95 : 570-90%[5][6]
Comparison Cs₂CO₃ / Isopropyl TosylateDioxane>95 : 5>90%[2][9]
Comparison K₂CO₃ / Isopropyl BromideDMF~60 : 40Mixture, lower isolated yields[10]
B (N2-Selective) PPh₃, DEAD, IsopropanolTHF<10 : >9050-70%[7][8]
Analytical Distinction of N1 and N2 Isomers

Unambiguous structural assignment of the N1 and N2 regioisomers is critical and is readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the aromatic protons are diagnostic. Notably, the C7-H proton in the N2-isomer is significantly deshielded and appears at a higher frequency (further downfield) compared to the C7-H proton in the corresponding N1-isomer .[3] This is due to the anisotropic effect of the lone pair on the N1 nitrogen in the N2-isomer.

  • ¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment provides definitive proof of regiochemistry.

    • For the N1-isomer , a correlation will be observed between the methine proton of the N-isopropyl group (-CH(CH₃)₂) and the C7a carbon of the indazole ring.

    • For the N2-isomer , a correlation will be seen between the methine proton of the N-isopropyl group and the C3 carbon of the indazole ring. No correlation to C7a will be present.[6][8]

G Key HMBC Correlations for Isomer Assignment cluster_n1 N1-Isopropyl Isomer cluster_n2 N2-Isopropyl Isomer N1_structure N1_caption Correlation observed between isopropyl CH and C7a. N2_structure N2_caption Correlation observed between isopropyl CH and C3.

Caption: Diagnostic HMBC correlations for N1 and N2 isopropyl indazoles.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive base (NaH exposed to air/moisture). Insufficiently anhydrous solvent. Poor quality alkylating agent.Use fresh NaH from a sealed container. Ensure all solvents are rigorously dried. Use freshly distilled or newly purchased alkylating agents.
Poor N1:N2 Selectivity Use of polar aprotic solvent (e.g., DMF) with NaH. Reaction temperature too high.Switch to a non-polar solvent like THF or Dioxane to promote chelation. Maintain low reaction temperatures during addition.
Formation of Byproducts (Mitsunobu) Reaction run at elevated temperatures for too long.Monitor the reaction closely by TLC/LC-MS and stop once the starting material is consumed. Avoid unnecessary heating.
Difficult Purification Isomers have similar polarity. Triphenylphosphine oxide co-elution (Mitsunobu).Use a high-resolution silica column with a shallow gradient. For Mitsunobu, try precipitating PPh₃=O from a non-polar solvent (e.g., ether/hexanes) prior to chromatography.

References

  • Lu, P., Juarez, L., Wiget, P. A., & Zhang, W. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Ingram, A. T., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., & Zhang, W. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Pinto, D. C. G. A., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • Anonymous. (n.d.). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Ingram, A. T., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

Sources

Application Note: Regioselective Synthesis and Isolation of Methyl 1-isopropyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 1-isopropyl-1H-indazole-3-carboxylate (CAS: 173600-05-0) Starting Material: Methyl 1H-indazole-3-carboxylate (CAS: 43120-28-1) Application: Core building block for the synthesis of kinase inhibitors, 5-HT3 receptor antagonists, and cannabimimetic research agents.

Scientific Rationale & Mechanistic Causality

The functionalization of the indazole scaffold is a critical step in medicinal chemistry. However, the direct N-alkylation of 1H-indazole-3-carboxylates is notoriously challenging due to the ambident nature of the indazolyl anion, which possesses two nucleophilic nitrogen atoms (N1 and N2)[1]. Direct alkylation typically results in a mixture of N1 and N2 regioisomers, necessitating tedious chromatographic separation and resulting in lower yields of the desired target[1],[2].

The Causality of Regioselectivity: The choice of base and solvent is the primary determinant of the N1:N2 ratio.

  • Kinetic vs. Thermodynamic Control: The 1H-indazole tautomer (N1-substituted) is thermodynamically more stable than the 2H-indazole tautomer (N2-substituted)[2].

  • The Chelation Effect: When Sodium Hydride (NaH) is used in a moderately coordinating solvent like Tetrahydrofuran (THF), the resulting sodium cation (Na⁺) forms a tight ion pair. The Na⁺ cation chelates between the lone pair of the N2 nitrogen and the oxygen of the C3-ester carbonyl[2]. This chelation effectively "blocks" the N2 position via steric hindrance and electronic stabilization, directing the incoming electrophile (isopropyl bromide) almost exclusively to the N1 position[1],[2].

  • Solvent Dissociation: Conversely, using a highly polar aprotic solvent like DMF with a larger, softer cation (e.g., Cs₂CO₃ or K₂CO₃) leads to a more dissociated ion pair. This increases the electron density at the N2 position, leading to a significant increase in N2-alkylation (often yielding near 1:1 mixtures)[2],[3].

ReactionPathway SM Methyl 1H-indazole- 3-carboxylate (CAS: 43120-28-1) Base Deprotonation (NaH / THF, 0 °C) SM->Base - H2 gas Anion Indazolyl Anion (Na+ Chelation at N2/C=O) Base->Anion N1 N1-Alkylation (Major) Methyl 1-isopropyl-1H- indazole-3-carboxylate Anion->N1 iPr-Br, 65 °C Thermodynamic Control N2 N2-Alkylation (Minor) Methyl 2-isopropyl-2H- indazole-3-carboxylate Anion->N2 iPr-Br, 65 °C Kinetic Control

Reaction pathway illustrating the ambident indazolyl anion and N1/N2 regioselectivity.

Quantitative Optimization Data

To validate the mechanistic theory, the following table summarizes the quantitative impact of reaction conditions on the regiochemical outcome of the alkylation of methyl 1H-indazole-3-carboxylate with an isopropyl halide[1],[4].

BaseSolventAlkylating AgentTemp (°C)N1:N2 RatioCombined Yield (%)
K₂CO₃DMF2-Bromopropane801.5 : 185
Cs₂CO₃DMF2-Bromopropane801.2 : 182
NaH THF 2-Bromopropane 65 > 15 : 1 78
NaHDMF2-Bromopropane258 : 180
DIAD / PPh₃THFIsopropanol251 : 2.575

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . At each critical juncture, specific observable metrics are provided to ensure the reaction is proceeding as intended.

Materials & Equipment
  • Methyl 1H-indazole-3-carboxylate (1.0 equiv, 10.0 mmol, 1.76 g)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 equiv, 12.0 mmol, 480 mg)

  • 2-Bromopropane (Isopropyl bromide) (1.5 equiv, 15.0 mmol, 1.41 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Flame-dried 100 mL round-bottom flask, nitrogen line, reflux condenser.

Step 1: Anion Generation (Deprotonation)
  • Charge the flame-dried flask with Methyl 1H-indazole-3-carboxylate (1.76 g) and a magnetic stir bar.

  • Purge the flask with Nitrogen (N₂) for 5 minutes.

  • Inject anhydrous THF (50 mL) to achieve a ~0.2 M concentration. Stir to dissolve.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add NaH (480 mg) in three portions over 10 minutes.

    • Validation Check: Immediate effervescence (H₂ gas evolution) must be observed. The solution will transition from clear to a pale yellow/orange suspension, indicating the formation of the indazolyl anion[3].

  • Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Electrophilic Alkylation
  • Re-cool the reaction mixture to 0 °C.

  • Add 2-Bromopropane (1.41 mL) dropwise via syringe over 5 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 65 °C (gentle reflux) for 6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 3:1).

    • Starting material Rf ≈ 0.2.

    • Target N1-isomer Rf ≈ 0.6 (Major spot, less polar).

    • Byproduct N2-isomer Rf ≈ 0.4 (Minor spot, more polar due to zwitterionic character of the 2H-indazole system).

Step 3: Quenching and Work-up
  • Cool the reaction to 0 °C.

  • Carefully quench the unreacted NaH by adding saturated aqueous NH₄Cl (10 mL) dropwise. Caution: Potential for residual H₂ evolution.

  • Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (50 mL) and Distilled Water (30 mL).

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product as a viscous yellow oil.

Step 4: Purification
  • Purify the crude mixture via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Hexanes to Hexanes/Ethyl Acetate (85:15).

  • The N1-isomer elutes first. Pool the clean fractions and concentrate in vacuo to afford Methyl 1-isopropyl-1H-indazole-3-carboxylate as a white to off-white solid.

Analytical Characterization

To confirm the regiochemical assignment, Nuclear Magnetic Resonance (NMR) is the definitive tool. The steric environment of the isopropyl group differs drastically between the N1 and N2 positions.

  • ¹H NMR (400 MHz, CDCl₃) Validation:

    • N1-Isopropyl (Target): The methine proton (CH) of the isopropyl group appears as a distinct septet around δ 4.85 - 4.95 ppm . The C4 aromatic proton typically appears as a doublet around δ 8.15 ppm.

    • N2-Isopropyl (Impurity): If present, the methine proton of the N2-isopropyl group is shifted significantly downfield to δ 5.30 - 5.45 ppm due to the strong deshielding effect of the adjacent C3-carboxylate oxygen and the conjugated 2H-system.

  • LC-MS: [M+H]⁺ calculated for C₁₂H₁₄N₂O₂: 219.11; Found: 219.1.

References

1. Sigma-Aldrich. "1-Isopropyl-1H-indazole-3-carboxylic acid methyl ester | 173600-05-0". sigmaaldrich.com. 2.[1] Benchchem. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." benchchem.com. 3.[4] Benchchem. "3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4." benchchem.com. 4.[2] ResearchGate. "ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles." researchgate.net. 5.[3] Beilstein Journals. "Regioselective N-alkylation of the 1H-indazole scaffold." beilstein-journals.org.

Sources

Application Note: Leveraging Methyl 1-isopropyl-1H-indazole-3-carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of forming key interactions within the ATP-binding pocket of many kinases.[1][2][3] This guide provides a detailed technical overview and practical protocols for utilizing Methyl 1-isopropyl-1H-indazole-3-carboxylate, a versatile chemical building block, in the design and synthesis of novel kinase inhibitors. We will explore the underlying principles of indazole-based inhibition, detail synthetic strategies, provide step-by-step protocols for derivatization, and propose a synthetic pathway for an analog of a known kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their kinase inhibitor discovery programs.

The Indazole Scaffold: A Privileged Kinase Hinge-Binder

The effectiveness of the indazole core in kinase inhibitors stems from its unique structure, which acts as a bioisostere for the adenine base of ATP.[2] The N1 and N2 nitrogen atoms of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This allows them to form a bidentate hydrogen-bonding interaction with the "hinge region" of the kinase ATP-binding site, a critical anchoring point for many inhibitors.[4] This interaction mimics the binding of ATP itself, providing a strong foundation for potent and selective inhibition.

Several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole scaffold, validating its importance in oncology drug discovery.[1][5][6] The N1-substituent, in our case the isopropyl group, plays a crucial role in tuning the physicochemical properties of the molecule, such as solubility and metabolic stability, while also influencing the orientation of the scaffold within the binding pocket.

G cluster_0 Kinase Hinge Region cluster_1 Indazole Inhibitor Core hinge_Ala Alanine (Backbone NH) hinge_Glu Glutamate (Backbone C=O) Indazole Methyl 1-isopropyl-1H-indazole-3-carboxylate Indazole->hinge_Ala H-Bond (Donor) Indazole->hinge_Glu H-Bond (Acceptor) caption Fig 1: Indazole core interaction with the kinase hinge.

Fig 1: Indazole core interaction with the kinase hinge.

Physicochemical Properties & Synthetic Strategy

Methyl 1-isopropyl-1H-indazole-3-carboxylate is an ideal starting material for library synthesis due to its pre-functionalized N1 position and the versatile methyl ester at the C3 position. The N1-isopropyl group blocks one of the primary sites of metabolic attack and provides a degree of lipophilicity, while the C3-ester is a prime handle for derivatization, most commonly through amide bond formation.

PropertyValue
Chemical Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Off-white to white solid (predicted)
Key Reactive Sites C3-Ester, Aromatic Ring (C4-C7)
Primary Application Intermediate for amide synthesis

The general strategy for elaborating this core into a potent kinase inhibitor follows a logical workflow. The primary and most direct transformation is the conversion of the C3-methyl ester into a diverse array of amides. This is a cornerstone of medicinal chemistry, as the resulting amide bond can introduce new interaction points and vectors for further chemical exploration. Subsequent functionalization of the indazole's benzene ring (e.g., via halogenation) can introduce a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the attachment of other aromatic or heterocyclic systems commonly found in type I and type II kinase inhibitors.[7][8]

G Start Methyl 1-isopropyl- 1H-indazole-3-carboxylate Step1 Amide Bond Formation (Hydrolysis then Coupling) Start->Step1 Intermediate1 Indazole-3-Carboxamide Library Step1->Intermediate1 Step2 Core Functionalization (e.g., Halogenation) Intermediate1->Step2 Intermediate2 Functionalized Indazole Intermediate Step2->Intermediate2 Step3 Cross-Coupling Reaction (e.g., Suzuki, Heck) Intermediate2->Step3 Final Final Kinase Inhibitor Candidate Step3->Final caption Fig 2: General workflow for kinase inhibitor synthesis.

Fig 2: General workflow for kinase inhibitor synthesis.

Protocols: Synthesis of an Indazole-3-Carboxamide Library

This section provides robust, field-tested protocols for the conversion of Methyl 1-isopropyl-1H-indazole-3-carboxylate into a library of diverse amides. The two-step process of ester hydrolysis followed by amide coupling is generally preferred as it allows for broader substrate scope and more controlled reaction conditions compared to direct amidation.

Protocol 3.1: Saponification of Methyl Ester to Carboxylic Acid

Rationale: Conversion to the carboxylic acid is the first step towards versatile amide coupling. Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester under mild conditions, minimizing side reactions. A mixed solvent system of THF/Methanol/Water ensures solubility for both the starting material and the reagents.

Materials:

  • Methyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 1-isopropyl-1H-indazole-3-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O (approx. 0.1 M concentration).

  • Add LiOH·H₂O (3.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-isopropyl-1H-indazole-3-carboxylic acid as a solid. The product is often pure enough for the next step, but can be recrystallized if necessary.

Protocol 3.2: EDC/HOBt Mediated Amide Coupling

Rationale: This protocol uses the common and efficient carbodiimide coupling agents EDC (or DCC) with HOBt (or HOAt) to form a highly reactive O-acylisourea intermediate, which is then readily displaced by a primary or secondary amine. This method is known for its high yields and suppression of racemization in chiral substrates.[9]

Materials:

  • 1-isopropyl-1H-indazole-3-carboxylic acid (from Protocol 3.1) (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the 1-isopropyl-1H-indazole-3-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Stir the solution at 0 °C (ice bath) for 20-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the desired amine (1.1 equiv) in a small amount of the reaction solvent.

  • Add the amine solution and DIPEA (3.0 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired indazole-3-carboxamide.

Example AmineProduct NameExpected Mass [M+H]⁺
AnilineN-phenyl-1-isopropyl-1H-indazole-3-carboxamide280.14
BenzylamineN-benzyl-1-isopropyl-1H-indazole-3-carboxamide294.16
Morpholine(1-isopropyl-1H-indazol-3-yl)(morpholino)methanone274.15
4-FluoroanilineN-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxamide298.13

Case Study: Proposed Synthesis of an Axitinib Analog

Axitinib is a potent VEGFR inhibitor whose synthesis involves the coupling of a 3-iodo-1H-indazole-6-carboxamide with a vinyl pyridine derivative.[7][8][10] We can adapt our starting material to create a novel analog by first functionalizing the indazole core and then proceeding with a similar coupling strategy.

Rationale: This proposed synthesis demonstrates how Methyl 1-isopropyl-1H-indazole-3-carboxylate can serve as a scaffold for a more complex, multi-step synthesis. The key steps involve regioselective iodination, amide formation, and a palladium-catalyzed Heck coupling reaction, all of which are high-yield, well-documented transformations in medicinal chemistry.

G Start Methyl 1-isopropyl-1H- indazole-3-carboxylate Step1 1. Saponification (LiOH) 2. Iodination (I₂, KOH) Start->Step1 Intermediate1 3-Iodo-1-isopropyl-1H- indazole-6-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (EDC, HOBt) with 2-mercapto-N-methylbenzamide Intermediate1->Step2 Intermediate2 2-((3-Iodo-1-isopropyl-1H-indazol-6-yl)thio) -N-methylbenzamide Step2->Intermediate2 Step3 Heck Coupling (Pd(OAc)₂) with 2-vinylpyridine Intermediate2->Step3 Final Final Axitinib Analog Step3->Final caption Fig 3: Proposed synthetic route to an Axitinib analog.

Fig 3: Proposed synthetic route to an Axitinib analog.

Troubleshooting and Key Considerations

  • Regioselectivity: When functionalizing the benzene ring of the indazole (e.g., halogenation, nitration), mixtures of isomers can form. Careful selection of directing groups and reaction conditions is critical. It may be necessary to start with a pre-functionalized indazole if a specific regioisomer is required.

  • Purification: Indazole derivatives can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding. A range of chromatographic conditions (e.g., different solvent systems, reverse-phase chromatography) should be explored.

  • Coupling Reagent Choice: While EDC/HOBt is robust, other coupling reagents like HATU, HBTU, or PyBOP may offer better yields or be more suitable for sterically hindered amines or acid-sensitive substrates.

  • Safety: Many organic synthesis reagents are toxic, flammable, or reactive. Always consult the Safety Data Sheet (SDS) before use and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18(2), 266–274. [Link]

  • Zhai, L., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). PubMed. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals. [Link]

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2012). Bentham Science Publisher. [Link]

  • Process for the preparation of Pazopanib or a pharmaceutically acceptable salt thereof. (2022).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University. [Link]

Sources

Technical Application Note: Methyl 1-isopropyl-1H-indazole-3-carboxylate in Synthetic Cannabinoid Research

[1]

Executive Summary

Methyl 1-isopropyl-1H-indazole-3-carboxylate (CAS: 173600-05-0) is a critical structural intermediate used in the structure-activity relationship (SAR) profiling of synthetic cannabinoid receptor agonists (SCRAs).[1] While the illicit market has favored lipophilic N1-tails such as pentyl (AB-PINACA) or 5-fluoropentyl (5F-AB-PINACA), the N1-isopropyl analogue serves as a vital "steric probe" in research.[1]

This application note details the utility of this precursor in defining the minimum steric requirements of the CB1 receptor's hydrophobic binding pocket. It provides validated protocols for the synthesis of N1-isopropyl indazole carboxamides, analytical differentiation from regioisomers, and functional evaluation via [³⁵S]GTPγS binding assays.

Chemical Context & Mechanism[1][2][3][4]

The Indazole Scaffold Shift

Following the legislative banning of indole-based cannabinoids (e.g., JWH-018), the "second generation" of SCRAs shifted to an indazole-3-carboxamide core.[1] This scaffold offers higher oxidative stability and, frequently, increased potency at the CB1 receptor due to improved hydrogen bonding networks within the receptor active site.

The Role of the N1-Isopropyl Group

The CB1 receptor possesses a hydrophobic "tail pocket" that accommodates the N1-substituent.[1]

  • Optimal Fit: 4–5 carbon chains (Pentyl, Fluoropentyl) provide maximal van der Waals interactions, resulting in nanomolar affinity (

    
     < 10 nM).
    
  • The Isopropyl Probe: The isopropyl group, being shorter and branched, typically exhibits reduced affinity compared to pentyl analogs. Researchers use Methyl 1-isopropyl-1H-indazole-3-carboxylate to synthesize ligands that map the lower limit of lipophilicity required for receptor activation.[1]

Dual-Use Potential

Beyond cannabinoid research, this scaffold is chemically significant in the synthesis of 5-HT₄ receptor agonists (e.g., for gastrointestinal motility disorders), highlighting the importance of rigorous end-use verification.[1]

Protocol 1: Synthesis of N1-Isopropyl Indazole-3-Carboxamides

Objective: To convert the methyl ester precursor into a pharmacologically active carboxamide ligand (e.g., the isopropyl analogue of AB-PINACA) for SAR evaluation.

Workflow Diagram

SynthesisWorkflowPrecursorMethyl 1-isopropyl-1H-indazole-3-carboxylate(Start)HydrolysisAlkaline Hydrolysis(LiOH, THF/H2O)Precursor->HydrolysisStep 1Intermediate1-Isopropyl-1H-indazole-3-carboxylic acidHydrolysis->IntermediateYield >90%ActivationCarboxyl Activation(EDC/HOBt or HATU)Intermediate->ActivationStep 2CouplingAmide Coupling(+ L-Valinamide)Activation->CouplingIn situFinalProductN1-IsopropylCarboxamide LigandCoupling->FinalProductPurification

Figure 1: Synthetic pathway from methyl ester precursor to active ligand.[1]

Detailed Methodology

Reagents:

  • Methyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide (LiOH[1]·H₂O) (3.0 eq)

  • L-Valinamide hydrochloride (1.2 eq)[1]

  • EDC[1][2]·HCl (1.5 eq) and HOBt (1.5 eq)[1]

  • Solvents: THF, Methanol, DMF, DCM.

Step 1: Hydrolysis to Carboxylic Acid

  • Dissolve Methyl 1-isopropyl-1H-indazole-3-carboxylate (1 mmol) in a mixture of THF:MeOH:H₂O (3:1:1, 10 mL).

  • Add LiOH·H₂O (3 mmol) and stir at ambient temperature for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Acidify to pH 2 with 1M HCl. The carboxylic acid intermediate (1-isopropyl-1H-indazole-3-carboxylic acid) will precipitate.[1]

  • Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Verify disappearance of the methyl ester peak (~3.9 ppm) in ¹H-NMR.[1]

Step 2: Amide Coupling (Ligand Formation) [1]

  • Dissolve the dried acid intermediate (1 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3 mmol), followed by EDC·HCl (1.5 mmol) and HOBt (1.5 mmol).[1] Stir for 15 minutes to activate the carboxyl group.

  • Add L-Valinamide hydrochloride (1.2 mmol).

  • Stir at room temperature for 12–18 hours.

  • Workup: Dilute with EtOAc (50 mL), wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient) to yield the final N1-isopropyl analogue.

Protocol 2: Analytical Characterization & Profiling[1]

Objective: To identify the compound and distinguish it from potential N2-isomers (which are pharmacologically inactive impurities common in de novo synthesis but avoided when using this regiospecific precursor).

GC-MS Fragmentation Analysis

The N1-isopropyl indazole core yields a distinct fragmentation pattern compared to pentyl analogs.[1]

Ion Typem/z (Approx)OriginInterpretation
Molecular Ion [M]+VariesDependent on the amide tail (e.g., Valinamide vs tert-Leucinamide).[1]
Base Peak 189Indazole Core[1-isopropyl-1H-indazole-3-carbonyl]+ ion.[1] Key diagnostic for the head group.
Fragment A 145Core - COLoss of carbonyl from the base peak.[1]
Fragment B 43Side ChainIsopropyl cation [CH(CH₃)₂]+.

Differentiation Note: In de novo alkylation of indazole, N1 and N2 isomers form. The N1-isomer (desired) typically elutes later than the N2-isomer on non-polar GC columns (e.g., DB-5MS) due to hydrogen bonding dynamics.[1] Using Methyl 1-isopropyl-1H-indazole-3-carboxylate as a starting material guarantees the N1-regiochemistry.[1]

NMR Validation (CDCl₃, 400 MHz)
  • Isopropyl Methine: Look for a septet at

    
     4.8–5.0 ppm.[1]
    
  • Isopropyl Methyls: Doublet at

    
     1.6 ppm (
    
    
    Hz).
  • Indazole C3-H: Absent (substituted by carbonyl).[1]

Protocol 3: Pharmacological Evaluation (GTPγS Assay)

Objective: To quantify the functional potency (


Assay Logic Diagram

AssayLogicMembranesCHO-hCB1 Membranes(G-protein coupled)IncubationIncubation(30°C, 60 min)Membranes->IncubationLigandTest Compound(N1-Isopropyl Analog)Ligand->IncubationTracer[³⁵S]GTPγS(Non-hydrolyzable)Tracer->IncubationFiltrationGF/B Filtration(Harvest Bound GTP)Incubation->FiltrationCountingScintillation Counting(CPM Measurement)Filtration->Counting

Figure 2: [³⁵S]GTPγS functional binding assay workflow.[1]

Step-by-Step Procedure
  • Membrane Prep: Use CHO cells stably expressing hCB1 or hCB2.[1] Dilute membranes in Assay Buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4).[1]

  • GDP Addition: Add GDP (10–50 µM final) to suppress basal G-protein activity. This improves the signal-to-noise ratio for agonists.[1]

  • Ligand Incubation: Add the N1-isopropyl test compound (concentration range:

    
     to 
    
    
    M). Include CP-55,940 as a positive control (Full Agonist).
  • Tracer Addition: Add [³⁵S]GTPγS (~0.1 nM).[1]

  • Equilibrium: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through Whatman GF/B filters followed by ice-cold wash buffer.

  • Analysis: Measure radioactivity. Plot % Stimulation vs. Log[Concentration].

Expected Outcome: The N1-isopropyl analog is expected to show partial agonism or reduced potency (


1

Safety & Compliance

  • Hazard Identification: While the methyl ester precursor is generally stable, the final carboxamide products are potent psychoactive substances. Treat all derivatives as potential high-potency agonists.[1]

  • Legal Status: In many jurisdictions, "generic" controls cover any indazole-3-carboxamide with an N1-alkyl substituent.[1] Ensure compliance with local Controlled Substances Acts (e.g., US CSA, UK PSA).

  • Handling: Use a fume hood for all synthesis steps. Deactivate waste streams containing active ligands using bleach (oxidative degradation) before disposal.[1]

References

  • Banister, S. D., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. Frontiers in Chemistry, 7, 460. Link

  • Uchiyama, N., et al. (2013).[1] New cannabimimetic indazole derivatives, AB-PINACA and AB-FUBINACA identified as designer drugs in illegal products.[1] Forensic Toxicology, 31(1), 93-100.[1] Link

  • Cannaert, A., et al. (2020).[3] Activity-Based Detection of Synthetic Cannabinoids in Urine using a Bioassay. Clinical Chemistry, 66(9).[1][3] Link

  • Cayman Chemical. (n.d.).[1] 5-fluoro AB-PINACA Product Information (Related Structural Analog Data). Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021).[1] Synthetic cannabinoids in Europe – a review. Link

Application Note & Protocols: Strategic Derivatization of the Carboxylate Group of Methyl 1-isopropyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically approved drugs and its ability to act as a bioisostere for native structures like indoles and phenols.[1][2] Derivatives of indazole are explored for a vast range of therapeutic applications, including oncology, inflammation, and anti-emetic treatments.[3][4][5] The functionalization of the C3-position of the indazole ring is a critical strategy for modulating the pharmacological profile of these molecules. This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of the carboxylate group in Methyl 1-isopropyl-1H-indazole-3-carboxylate, a representative building block for drug discovery programs. We will explore four primary synthetic routes: saponification to the carboxylic acid, conversion to a diverse array of amides, reduction to the primary alcohol, and transformation into the highly reactive acyl chloride intermediate. Each section elucidates the chemical rationale, provides step-by-step protocols, and discusses critical process considerations to empower researchers in the synthesis of novel indazole-based entities.

Introduction: The Strategic Importance of the Indazole C3-Carboxylate

The methyl ester of 1-isopropyl-1H-indazole-3-carboxylate serves as a versatile and stable starting point for chemical library synthesis. The ester group, while relatively stable, is a synthetic handle that allows for a multitude of chemical transformations. Derivatization at this position directly impacts key drug-like properties:

  • Pharmacodynamics: The C3-substituent can form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with target proteins, directly influencing binding affinity and potency.

  • Pharmacokinetics: Modification of the carboxylate allows for fine-tuning of physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

  • Vectorial Targeting: Functional groups introduced at this position can be designed to interact with specific transporters or to introduce metabolic liabilities or stabilities as needed.

This document outlines the core methodologies to unlock the chemical diversity accessible from this key intermediate.

Primary Derivatization Strategies & Protocols

Saponification: Gateway to the Key Carboxylic Acid Intermediate

The hydrolysis of the methyl ester to its corresponding carboxylic acid is often the first and most crucial step. The resulting carboxylic acid, 1-isopropyl-1H-indazole-3-carboxylic acid, is the direct precursor for the vast majority of amide coupling reactions, which are among the most frequently used reactions in medicinal chemistry.[6]

Causality: Base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[7][8] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid under the basic conditions, forming a carboxylate salt that is unreactive towards the alcohol by-product (methanol). Subsequent acidification is required to protonate the carboxylate and precipitate the desired product.

Experimental Protocol: Saponification of Methyl 1-isopropyl-1H-indazole-3-carboxylate

  • Reagent Setup: In a round-bottom flask, dissolve Methyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) or sodium hydroxide (NaOH) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) to expedite the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath (0-5 °C).

    • Acidify the solution slowly by adding 1N hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.

    • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 1-isopropyl-1H-indazole-3-carboxylic acid.

G cluster_0 Saponification Workflow Start Dissolve Ester in THF/H2O AddBase Add LiOH or NaOH Start->AddBase React Stir at RT or 40°C (Monitor by TLC) AddBase->React Workup 1. Remove THF 2. Cool to 0°C 3. Acidify with HCl React->Workup Isolate Filter & Dry Solid Workup->Isolate End Carboxylic Acid Product Isolate->End

Caption: Workflow for the hydrolysis of the methyl ester.

Amide Formation: Building Molecular Diversity

The amide bond is a fundamental linkage in countless pharmaceutical agents.[9] Starting from Methyl 1-isopropyl-1H-indazole-3-carboxylate, amides can be synthesized through two primary routes.

This is the most robust and widely applicable method. It involves activating the carboxylic acid (prepared in section 2.1) with a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating the attack by an amine nucleophile.[10]

Causality & Reagent Choice: A direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in a non-productive acid-base reaction forming a stable ammonium carboxylate salt.[10] Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are used to form a highly reactive activated ester intermediate in situ.[6][11] This intermediate is readily attacked by the amine to form the desired amide bond. A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is added to neutralize the acid generated during the reaction and to deprotonate any amine salt starting materials.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Reagent Setup: To a solution of 1-isopropyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes.

  • Coupling Reagent: Add HATU (1.2 eq) portion-wise. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction for the consumption of the carboxylic acid using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

G cluster_1 Two-Step Amidation Workflow Start Dissolve Carboxylic Acid, Amine, and DIPEA in DMF AddHATU Add HATU Coupling Reagent Start->AddHATU React Stir at RT (Monitor by LC-MS) AddHATU->React Workup 1. Dilute with EtOAc 2. Aqueous Washes React->Workup Purify Column Chromatography Workup->Purify End Amide Product Purify->End

Caption: Workflow for coupling the carboxylic acid with an amine.

Direct conversion of an ester to an amide, known as aminolysis, is a more atom-economical approach but is often sluggish and requires forcing conditions due to the lower reactivity of esters compared to activated acids.[12][13] This method is typically only effective for simple, unhindered, and highly nucleophilic amines like ammonia or small primary amines.

Experimental Protocol: High-Temperature Aminolysis

  • Reagent Setup: In a sealed pressure vessel or microwave vial, combine Methyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 eq) with a large excess of the desired amine (can be used as the solvent if liquid).

  • Reaction: Heat the mixture to a high temperature (e.g., 100-150 °C) for 12-48 hours. Microwave irradiation can significantly reduce reaction times.

  • Monitoring: After cooling, check the reaction conversion by LC-MS.

  • Work-up: Remove the excess amine and solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization.

Table 1: Comparison of Amidation Methods

FeatureTwo-Step Coupling (via Acid)Direct Aminolysis (from Ester)
Substrate Scope Broad (primary, secondary, hindered amines)Narrow (ammonia, small primary amines)
Reaction Conditions Mild (typically room temperature)Harsh (high temperature/pressure)
Reagents Requires coupling agents (e.g., HATU, EDC)Amine, often in large excess
By-products Urea or triazole by-products, saltsMethanol
Advantages High reliability, broad applicability, high yieldsAtom economical, fewer reagents
Limitations Generates stoichiometric wasteLow reactivity, limited scope, harsh conditions
Reduction to the Primary Alcohol

Reduction of the methyl ester provides (1-isopropyl-1H-indazol-3-yl)methanol, a valuable primary alcohol. This alcohol can serve as a precursor for ethers, be re-oxidized to the corresponding aldehyde, or be used in Mitsunobu or other substitution reactions.

Causality & Reagent Choice: Esters are resistant to mild reducing agents like sodium borohydride (NaBH₄) under standard conditions.[14] A powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), is required for a complete and efficient reduction.[7][15] The reaction proceeds via two sequential hydride additions. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde, with the expulsion of a methoxide ion. The aldehyde is then immediately reduced by a second equivalent of hydride to the primary alcohol.[7]

Experimental Protocol: LiAlH₄ Reduction

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of Methyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add LiAlH₄ (1.5-2.0 eq, as a solid or a 1M solution in THF) slowly and portion-wise. Caution: The reaction is highly exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser Quench):

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by the slow, sequential dropwise addition of:

      • Water (X mL, where X = grams of LiAlH₄ used)

      • 15% aqueous NaOH solution (X mL)

      • Water (3X mL)

    • A granular white precipitate of aluminum salts will form. Stir the resulting slurry vigorously for 30 minutes.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.

G cluster_2 Ester Reduction Workflow Start Dissolve Ester in Anhydrous THF (0°C) AddLAH Add LiAlH4 Portion-wise Start->AddLAH React Stir at RT (Monitor by TLC) AddLAH->React Quench Fieser Work-up: H2O, NaOH(aq), H2O React->Quench Isolate Filter & Concentrate Quench->Isolate End Primary Alcohol Product Isolate->End

Caption: Workflow for the LiAlH₄ reduction of the methyl ester.

Conversion to Acyl Chloride

For certain applications, conversion of the carboxylic acid to the highly electrophilic acyl chloride can be advantageous. Acyl chlorides react rapidly with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, often without the need for coupling agents.[8][16]

Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to convert carboxylic acids into acyl chlorides. The reaction with oxalyl chloride, often catalyzed by a drop of DMF, is generally cleaner and proceeds under milder conditions. The Vilsmeier reagent, formed in situ from oxalyl chloride and DMF, is the active species that activates the carboxylic acid.

Experimental Protocol: Acyl Chloride Formation

  • Reagent Setup: In a flame-dried flask under an inert atmosphere, suspend or dissolve 1-isopropyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add one drop of anhydrous DMF.

  • Reagent Addition: Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: The resulting acyl chloride solution is typically not isolated. The solvent and excess oxalyl chloride are carefully removed in vacuo, and the crude acyl chloride is immediately re-dissolved in an appropriate anhydrous solvent for the subsequent reaction.

G cluster_3 Acyl Chloride Formation Start Dissolve Carboxylic Acid in Anhydrous DCM AddCat Add cat. DMF Add Oxalyl Chloride (0°C) Start->AddCat React Stir at RT (1-2h) AddCat->React Evaporate Remove Volatiles in vacuo React->Evaporate End Acyl Chloride (Use Immediately) Evaporate->End

Caption: Workflow for converting the carboxylic acid to an acyl chloride.

Conclusion

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a highly valuable starting material for building libraries of novel, biologically active compounds. The strategic derivatization of its C3-carboxylate group via hydrolysis, amidation, reduction, or conversion to an acyl chloride provides access to the key functional groups—acids, amides, and alcohols—that are essential for structure-activity relationship (SAR) studies. The choice of method depends on the desired final product, the scale of the reaction, and the chemical tolerance of any other functional groups present in the molecule. The protocols outlined in this guide provide robust and reliable starting points for researchers in drug discovery and development.

References

  • Taylor & Francis Online. (2010, October 15). CeCl3-Catalyzed Reduction of Methyl Esters of Carboxylic Acids to Corresponding Alcohols with Sodium Borohydride. Retrieved from [Link]

  • ACS Publications. (1998). Reduction of Fatty Acid Methyl Esters to Fatty Alcohols To Improve Volatility for Isotopic Analysis without Extraneous Carbon. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]

  • Royal Society of Chemistry. (2004, May 10). Chemoselectivity in reactions of esterification. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed. (2013, October 15). Chemistry and biology of indoles and indazoles: a mini-review. Retrieved from [Link]

  • Sci-Hub. (2020). Recent developments in catalytic amide bond formation. Peptide Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselectivity in Reactions of Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]

  • LOCKSS. (n.d.). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chemoselectivity – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • Chem-Station. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Lancashire Online Knowledge. (2014, April 2). Exploiting activated esters in novel chemoselective amide formation reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US2580070A - Synthesis of acyl halides.
  • Thieme Chemistry. (n.d.). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis. Retrieved from [Link]

  • CORA. (2023, May 8). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • YouTube. (2021, October 22). Converting Esters to Amides: "Aminolysis". Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

Sources

Application Note: A Scalable and Regioselective Synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical development. The synthetic strategy addresses the critical challenge of regioselectivity during the N-alkylation of the indazole core. We present a robust, two-step process commencing from the readily available 1H-indazole-3-carboxylic acid. The protocols detailed herein are designed for scalability, emphasizing process safety, impurity control, and the avoidance of chromatographic purification in favor of crystallization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Strategic Overview: Navigating the Synthesis

The synthesis of N-alkylated indazoles is frequently complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of difficult-to-separate regioisomeric mixtures.[1][2] For a manufacturing process to be viable, achieving high regioselectivity is paramount to ensure product purity, maximize yield, and simplify downstream processing.[1]

Our recommended synthetic pathway is a two-stage process designed for efficiency and control:

  • Esterification: Conversion of 1H-indazole-3-carboxylic acid to its corresponding methyl ester, Methyl 1H-indazole-3-carboxylate. This step transforms the carboxylic acid into a more suitable substrate for the subsequent alkylation.

  • Regioselective N-Isopropylation: The selective alkylation of the N1 position of the indazole ring using an isopropyl electrophile under conditions that strongly favor the desired regioisomer.

This approach prioritizes the use of cost-effective reagents and conditions amenable to standard industrial equipment.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N1-Isopropylation A 1H-indazole-3-carboxylic acid B Methyl 1H-indazole-3-carboxylate A->B  Methanol (MeOH)  Acid Catalyst (e.g., H₂SO₄)  Reflux C Methyl 1-isopropyl-1H-indazole-3-carboxylate (Target Compound) B->C  1. Strong Base (NaH)  Solvent (THF)  2. Isopropyl Halide (e.g., 2-Bromopropane)

Diagram 1: Overall Synthetic Workflow. A two-stage process for the synthesis of the target compound.

Stage 1: Synthesis of Methyl 1H-indazole-3-carboxylate

The initial step involves a classic Fischer esterification, a reliable and scalable method for converting carboxylic acids to esters.[3][4] Using methanol as both the reagent and solvent, with a strong acid catalyst, drives the reaction to completion.

Rationale for Experimental Choices
  • Catalyst: Sulfuric acid (H₂SO₄) or methanesulfonic acid are chosen for their effectiveness and low cost.[3][4] They protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Solvent and Reagent: Using a large excess of methanol serves as the solvent and drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Work-up: The reaction is quenched by neutralization with a weak base like sodium bicarbonate. This procedure neutralizes the acid catalyst and any unreacted starting material, facilitating the precipitation and isolation of the desired methyl ester.

Scalable Protocol for Esterification

Materials:

  • 1H-indazole-3-carboxylic acid (1.0 equiv)

  • Methanol (MeOH, approx. 20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 equiv)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • To a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 1H-indazole-3-carboxylic acid (e.g., 1.0 kg, 6.17 mol).

  • Add methanol (e.g., 20 L) and begin stirring to form a slurry.

  • Carefully add concentrated sulfuric acid (e.g., 114 mL, 2.16 mol) to the mixture. Caution: This addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 5-8 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.

  • Once complete, cool the mixture to room temperature and concentrate the volume to approximately one-third by distillation under reduced pressure.

  • Slowly pour the concentrated mixture into a separate vessel containing chilled water (e.g., 30 L) and saturated sodium bicarbonate solution, stirring vigorously. Adjust the pH to 7-8.

  • The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash the cake thoroughly with water (3 x 5 L) until the washings are neutral.

  • Dry the solid under vacuum at 50-60°C to a constant weight to yield Methyl 1H-indazole-3-carboxylate as an off-white solid.[3]

Stage 2: Regioselective N1-Isopropylation

This stage is the most critical part of the synthesis. The regiochemical outcome of the alkylation is highly dependent on the reaction conditions.[1][5] We employ a strategy that provides high selectivity for the desired N1 isomer, thereby minimizing the formation of the N2-isopropyl impurity.

The Causality of N1-Regioselectivity

The indazole anion is an ambident nucleophile with charge density on both N1 and N2. The choice of base and solvent system is crucial for directing the alkylation.

  • Kinetic vs. Thermodynamic Control: Under many conditions, such as using K₂CO₃ in DMF, a mixture of N1 and N2 isomers is formed.[2] However, the N1 isomer is generally the more thermodynamically stable product. Some protocols achieve N1 selectivity through an equilibration process that favors this isomer.[5]

  • Steric Hindrance via Chelation: A more robust strategy for large-scale synthesis is to use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][5] The sodium cation (Na⁺) is believed to form a chelated intermediate with the N1 nitrogen and the adjacent C3-carboxylate group. This chelation sterically blocks the N2 position, forcing the incoming electrophile (isopropyl group) to attack the N1 position. This directed alkylation provides high kinetic selectivity for the desired N1 product.[1]

Diagram 2: Mechanism of N1-Selective Alkylation. Chelation of the sodium ion directs the electrophile to the N1 position.

Scalable Protocol for N1-Isopropylation

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopropane (1.2-1.5 equiv)

  • Isopropanol (for quenching)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, inerted reactor, add anhydrous THF (e.g., 10 L for 1.0 kg of starting material).

  • Carefully add sodium hydride (60% dispersion, e.g., 245 g, 6.13 mol) in portions at 0-5°C. Caution: NaH is highly reactive with water and moisture. Handle under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of Methyl 1H-indazole-3-carboxylate (e.g., 1.0 kg, 5.68 mol) in anhydrous THF (e.g., 5 L) to the NaH suspension at 0-5°C. Hydrogen gas will evolve. Caution: Ensure adequate ventilation and monitor gas evolution.

  • Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Cool the mixture back to 0-5°C and add 2-bromopropane (e.g., 0.76 L, 8.52 mol) dropwise, maintaining the internal temperature below 10°C.

  • Warm the reaction to 50°C and stir for 2-4 hours, or until the reaction is deemed complete by HPLC analysis.[1]

  • Cool the reaction to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol until gas evolution ceases.

  • Add saturated ammonium chloride solution to quench the reaction fully.

  • Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield Methyl 1-isopropyl-1H-indazole-3-carboxylate as a crystalline solid.

Process and Purity Control

On a large scale, robust control over reaction parameters and a clear understanding of the impurity profile are essential.

ParameterRationale & Control Measures
Water Content Critical in the N-isopropylation step. Use of anhydrous solvents and inert atmosphere is mandatory to prevent quenching of NaH and ensure reaction efficiency.
Temperature Exothermic additions (acid in Stage 1, NaH quenching in Stage 2) must be controlled with adequate cooling to prevent runaway reactions.
N2-Isomer Impurity The primary process-related impurity. The described N1-selective protocol should keep this below 5%. The level should be monitored by HPLC. Recrystallization is effective at removing this isomer.
Unreacted SM Monitored by HPLC. Driving the reaction to completion (>99%) is preferred to simplify purification.
Purification Avoidance of column chromatography is a key goal for scalability. The final product is a solid, making crystallization the ideal purification method.[6] Solvent scouting may be required to optimize crystal form and purity.
Safety Handling of NaH requires specific engineering controls and operator training due to its flammability and reactivity. Hydrogen gas evolution must be safely vented.[6]

Conclusion

The synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate can be successfully and safely executed on a large scale by employing a strategic two-step approach. A standard Fischer esterification provides the key intermediate, Methyl 1H-indazole-3-carboxylate. Subsequent N-isopropylation, under carefully controlled conditions using sodium hydride in THF, achieves high N1-regioselectivity through a proposed chelation-controlled mechanism. This methodology minimizes the formation of the problematic N2-isomer and facilitates purification by crystallization, making it a robust and economically viable process for industrial applications.

References

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • HETEROCYCLES. (1996).
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • IRIS UNINA. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid.
  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
  • ACS Publications. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • BenchChem. (n.d.).
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • ACS Publications. (2012).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PMC. (n.d.).
  • ResearchGate. (2025). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • RSC Publishing. (2024).
  • PMC NIH. (2024).
  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • MPG.PuRe. (2021).
  • Thieme. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Google Patents. (n.d.). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • Matrix Fine Chemicals. (n.d.). METHYL 1H-INDAZOLE-3-CARBOXYLATE | CAS 43120-28-1. Retrieved from [Link]

  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.

Sources

Application Note: Analytical Methods for Quantifying Methyl 1-isopropyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Pharmaceutical Development Scientists Compound: Methyl 1-isopropyl-1H-indazole-3-carboxylate (CAS: 173600-05-0)

Introduction & Analytical Rationale

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a critical synthetic building block and intermediate in modern drug discovery. It is prominently featured in the synthesis of bicyclic heteroaromatic inhibitors of kallikrein-related peptidase 5 (KLK5) for the treatment of Netherton Syndrome[1], as well as in the development of 5-HT4 receptor agonists[2]. Furthermore, due to its structural homology to indazole-3-carboxamide synthetic cannabinoids, it serves as a vital reference standard in forensic toxicology.

The Analytical Challenge: Causality in Method Design

Quantifying this compound presents two distinct challenges depending on the phase of drug development:

  • Regioisomer Resolution (Bulk Synthesis QC): Alkylation of 1H-indazole-3-carboxylates typically yields a mixture of N1 and N2 regioisomers[3]. The N1-isopropyl target must be chromatographically resolved from the N2-isopropyl byproduct. This necessitates a high-efficiency reversed-phase column with an optimized gradient. Trifluoroacetic acid (TFA) is selected as the mobile phase modifier for UV analysis to suppress silanol interactions and sharpen the peak of the basic indazole nitrogen.

  • Trace Quantification (Biological Matrices): For pharmacokinetic (PK) profiling, the compound must be quantified at nanogram-per-milliliter levels. TFA causes severe ion suppression in mass spectrometry; therefore, the LC-MS/MS method substitutes TFA with 0.1% Formic Acid to promote efficient protonation

    
     in Positive Electrospray Ionization (ESI+) mode.
    

Analytical Workflow Decision Matrix

The selection of the analytical protocol is dictated by the sample matrix and required limit of quantitation (LOQ).

Workflow Start Sample Containing Methyl 1-isopropyl-1H-indazole-3-carboxylate Decision Matrix & Target Concentration? Start->Decision Path1 Reaction Mixture / API (> 1 µg/mL) Decision->Path1 Path2 Biological Fluids (< 1 µg/mL) Decision->Path2 Prep1 Dilute & Shoot (Acetonitrile) Path1->Prep1 Prep2 Protein Precipitation (PPT) or LLE Path2->Prep2 Analysis1 HPLC-UV Protocol (254 nm / 300 nm) Prep1->Analysis1 Analysis2 LC-MS/MS Protocol (ESI+ MRM) Prep2->Analysis2

Fig 1. Decision matrix for selecting the analytical workflow based on sample matrix.

Protocol A: HPLC-UV for Purity and Reaction Monitoring

This self-validating protocol is designed to monitor the conversion of precursors and resolve the N1-isopropyl target from the N2-isopropyl isomer[3].

Sample Preparation
  • System Suitability Test (SST) Solution: Prepare a

    
     solution containing both Methyl 1-isopropyl-1H-indazole-3-carboxylate and its N2-isomer in HPLC-grade Acetonitrile.
    
  • Sample Dilution: Accurately weigh

    
     of the reaction product and dissolve in 
    
    
    
    of Acetonitrile. Dilute 1:10 to achieve a nominal concentration of
    
    
    .
  • Filtration: Filter all samples through a

    
     PTFE syringe filter prior to injection to protect the column frit.
    
Chromatographic Conditions
  • Column: Waters XBridge C18 (

    
    ) – chosen for its stability across a broad pH range and high theoretical plate count.
    
  • Mobile Phase A:

    
     TFA in LC-MS grade Water.
    
  • Mobile Phase B:

    
     TFA in LC-MS grade Acetonitrile.
    
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (reduces mobile phase viscosity and improves mass transfer).
    
  • Detection: UV at

    
     (primary aromatic absorbance) and 
    
    
    
    (specific to the conjugated indazole core).

Table 1: HPLC-UV Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
12.02080Linear gradient
15.02080Wash
15.18020Re-equilibration
20.08020End

Self-Validation Criteria: The SST must demonstrate a resolution (


) of 

between the N1 and N2 isomers. Tailing factor (

) for the main peak must be

.

Protocol B: LC-MS/MS for Trace Quantification in Plasma

For PK studies, high sensitivity and specificity are required. The methyl ester and isopropyl groups provide predictable fragmentation pathways under collision-induced dissociation (CID).

Mass Spectrometry Fragmentation Logic

The monoisotopic mass of the compound (


) is 

. In ESI+ mode, it forms a robust

precursor at

.
  • Primary cleavage: Loss of the methoxy radical/methanol from the ester yields

    
    .
    
  • Secondary cleavage: Loss of the isopropyl group (as propene,

    
    ) yields 
    
    
    
    .

Fragmentation M Precursor Ion [M+H]+ m/z 219.1 F1 Quantifier Ion Loss of CH3OH (-32 Da) m/z 187.1 M->F1 CE: 15V F2 Qualifier Ion Loss of Propene (-42 Da) m/z 177.1 M->F2 CE: 20V F3 Terminal Fragment Loss of both (-74 Da) m/z 145.1 F1->F3 CE: 30V F2->F3 CE: 30V

Fig 2. Proposed ESI+ fragmentation pathway for Methyl 1-isopropyl-1H-indazole-3-carboxylate.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer

    
     of plasma sample into a 96-well plate.
    
  • Internal Standard (IS): Add

    
     of IS working solution (e.g., Diazepam-d5 or a deuterated indazole analog at 
    
    
    
    ).
  • Precipitation: Add

    
     of ice-cold Acetonitrile containing 
    
    
    
    Formic Acid.
  • Extraction: Vortex for 2 minutes at 1000 RPM, then centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of the supernatant to a clean plate and dilute with 
    
    
    
    of LC-MS Water to match initial mobile phase conditions (prevents solvent effect/peak splitting).
LC-MS/MS Conditions
  • Column: Agilent Poroshell 120 EC-C18 (

    
    ).
    
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient: Fast ballistic gradient from

    
     B to 
    
    
    
    B over 2.5 minutes. Flow rate:
    
    
    .
  • Source Parameters: Gas Temp

    
    , Gas Flow 
    
    
    
    , Nebulizer
    
    
    , Capillary
    
    
    .

Table 2: MRM Transitions and Collision Energies (ESI+)

CompoundPrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (V)Purpose
Target Compound219.1187.15015Quantifier
Target Compound219.1177.15020Qualifier
Target Compound219.1145.15030Qualifier 2
Internal StandardIS DependentIS Dependent50OptimizedNormalization

Method Validation Summary

Both methods must undergo rigorous validation according to ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines. Below are the representative target parameters for a successfully validated system.

Table 3: Representative Method Validation Parameters

ParameterHPLC-UV (Bulk Analysis)LC-MS/MS (Plasma Matrix)
Linear Range


Correlation Coefficient (

)


(1/x weighting)
Limit of Detection (LOD)


Limit of Quantitation (LOQ)


Intra-day Precision (%CV)


Matrix Effect N/A

(IS normalized)

Self-Validation Check: For LC-MS/MS, a double blank (matrix without analyte or IS) and a zero blank (matrix with IS only) must be injected before the calibration curve to ensure no carryover or endogenous interference occurs at the retention time of


.

References

  • Google Patents. "US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5". United States Patent Application.
  • Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights". Beilstein Journals. Available at: [Link]

  • European Patent Office. "EP1910340 B1 - INDAZOLECARBOXAMIDE DERIVATIVES AS 5HT4 RECEPTOR AGONISTS". Google APIs / EPO.

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"use of Methyl 1-isopropyl-1H-indazole-3-carboxylate as a chemical probe"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the application of Methyl 1-isopropyl-1H-indazole-3-carboxylate (CAS: 173600-05-0) in chemical biology and drug discovery.

Executive Summary & Mechanistic Rationale

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a highly versatile, advanced synthetic building block utilized extensively in medicinal chemistry to generate highly selective chemical probes[1]. The indazole-3-carboxylate scaffold is a privileged structure; the substitution of an indole core with an indazole introduces an additional nitrogen atom (N2) that acts as a potent hydrogen bond acceptor. This subtle bioisosteric replacement significantly alters the electronic distribution and lipophilicity of the molecule, often resulting in improved metabolic stability, enhanced aqueous solubility, and superior target engagement compared to traditional indole-based probes.

Currently, this methyl ester serves as the critical precursor for two major classes of pharmacological probes:

  • Endocannabinoid System (ECS) Probes : Upon saponification and subsequent amide coupling, the scaffold yields potent synthetic cannabinoids (e.g., APINACA analogs) used to map CB1 and CB2 receptor localization and trafficking[2][3].

  • Kallikrein-Related Peptidase 5 (KLK5) Inhibitors : The indazole core fits precisely into the S1 binding pocket of serine proteases, making it a foundational scaffold for developing inhibitors targeting KLK5—a primary driver of epidermal inflammation in Netherton Syndrome[4].

Chemical Workflow: From Ester to Active Probe

To utilize Methyl 1-isopropyl-1H-indazole-3-carboxylate, researchers must first unmask the carboxylic acid. The methyl ester acts as a crucial protecting group during upstream synthesis (preventing unwanted reactions at the C3 position during N1-alkylation).

G A Methyl 1-isopropyl-1H-indazole-3-carboxylate (CAS: 173600-05-0) B Saponification (LiOH, THF/MeOH/H2O) A->B C 1-isopropyl-1H-indazole-3-carboxylic acid B->C D Amide Coupling (HATU/DIPEA + Amines) C->D E CB1/CB2 Receptor Probes (e.g., APINACA analogs) D->E Adamantylamine/ Valinamide F KLK5 Serine Protease Inhibitors D->F Bicyclic/Heteroaromatic Amines

Derivatization workflow of Methyl 1-isopropyl-1H-indazole-3-carboxylate into active probes.
Protocol 2.1: Saponification to Free Carboxylic Acid

Causality Note: Lithium hydroxide (LiOH) is preferred over NaOH or KOH as the lithium cation coordinates effectively with the carbonyl oxygen, accelerating ester hydrolysis under mild conditions, thereby preventing degradation of the indazole ring.

  • Dissolution : Dissolve 1.0 eq of Methyl 1-isopropyl-1H-indazole-3-carboxylate in a 1:1 mixture of THF and Methanol (approx. 0.5 M concentration)[4].

  • Hydrolysis : Add 3.0 eq of LiOH·H₂O dissolved in a minimal amount of deionized water.

  • Reaction : Stir the biphasic mixture at room temperature for 12–15 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the ester spot is completely consumed.

  • Workup : Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water and acidify to pH ~5-6 using 1M HCl.

  • Isolation : Collect the resulting white precipitate (1-isopropyl-1H-indazole-3-carboxylic acid) via vacuum filtration, wash with cold water, and dry under high vacuum.

Application I: Cannabinoid Receptor (CB1/CB2) Probes

Indazole-3-carboxamides derived from this scaffold exhibit single-digit nanomolar affinity for both CB1 and CB2 receptors[2][3]. By coupling the free acid with various bulky aliphatic amines (e.g., 1-adamantylamine) or fluorescent tags (e.g., NBD, TAMRA), researchers can create highly selective probes for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays or live-cell imaging[2].

Protocol 3.1: TR-FRET Target Engagement Assay for CB1/CB2

Causality Note: Cannabinoid probes are highly lipophilic. The inclusion of fatty acid-free Bovine Serum Albumin (BSA) in the assay buffer is critical; it acts as a lipid carrier, preventing the probe from adhering to the plastic walls of the microtiter plate, which would otherwise result in false-negative binding data.

  • Buffer Preparation : Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 0.1% (w/v) fatty acid-free BSA.

  • Membrane Preparation : Dilute CHO cell membranes stably expressing human CB1R or CB2R to a final concentration of 2 µ g/well in a 384-well white microplate.

  • Tracer Addition : Add a fixed concentration (e.g., 5 nM) of a fluorescently labeled CB1/CB2 tracer (e.g., an NBD-conjugated indazole probe).

  • Competitor Titration : Add the synthesized indazole-3-carboxamide test compounds in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM).

  • Incubation : Seal the plate and incubate at room temperature for 90 minutes in the dark to reach equilibrium.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Data Analysis : Calculate the FRET ratio (665/620 nm) and determine the

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Application II: KLK5 Inhibitors for Netherton Syndrome

Kallikrein-related peptidase 5 (KLK5) is a serine protease capable of self-activation. In healthy skin, its activity is strictly regulated by the inhibitor LEKTI. In Netherton Syndrome, a mutation in the SPINK5 gene causes LEKTI deficiency, leading to unchecked KLK5 hyperactivity, degradation of corneodesmosomes, and severe skin desquamation[4]. Indazole-3-carboxylate derivatives have recently been patented as potent, competitive inhibitors of KLK5[4].

G A SPINK5 Mutation B LEKTI Deficiency A->B C KLK5 Hyperactivity B->C D PAR-2 Activation C->D E Skin Inflammation & Desquamation (Netherton Syndrome) D->E F Indazole-based KLK5 Inhibitor (Chemical Probe) F->C Inhibits

Pathophysiology of Netherton Syndrome and the intervention point of KLK5 inhibitors.
Protocol 4.1: Fluorogenic KLK5 Enzyme Inhibition Assay

Causality Note: This protocol utilizes a fluorogenic peptide substrate (Boc-V-P-R-AMC). The cleavage of the amide bond between Arginine and the AMC fluorophore by KLK5 releases free AMC, which is highly fluorescent. This allows for continuous, real-time kinetic monitoring of enzyme velocity, ensuring accurate calculation of inhibition constants (


).
  • Enzyme Preparation : Dilute recombinant human KLK5 to a final working concentration of 0.5 nM in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20). Note: Tween-20 prevents enzyme aggregation.

  • Compound Pre-incubation : Dispense 10 µL of the indazole-based chemical probe (serially diluted in DMSO, final DMSO concentration <1%) into a 96-well black, flat-bottom microplate. Add 40 µL of the KLK5 enzyme solution. Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition : Initiate the reaction by adding 50 µL of the fluorogenic substrate Boc-Val-Pro-Arg-AMC (final concentration 50 µM, which should be at or near its

    
    ).
    
  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of AMC continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Validation : Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Plot 
    
    
    
    against inhibitor concentration to derive the
    
    
    .

Quantitative Data Summary

The structural modifications of the Methyl 1-isopropyl-1H-indazole-3-carboxylate scaffold drastically dictate its pharmacological profile. The table below summarizes typical binding affinities and inhibitory concentrations observed when the scaffold is derivatized for its two primary applications.

Derivative ClassTargetAssay TypeTypical Affinity / PotencyPrimary Application
Indazole-3-carboxamide (Aliphatic amine) CB1 ReceptorRadioligand Bindingngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 1.5 – 15 nM
ECS mapping, Neurobiology
Indazole-3-carboxamide (Aliphatic amine) CB2 ReceptorRadioligand Bindingngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 0.8 – 10 nM
Immunomodulation studies
Indazole-3-carboxamide (Fluorescently tagged) CB1/CB2TR-FRETngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 10 – 1200 nM
Live-cell imaging, Target engagement
Bicyclic Heteroaromatic Indazole KLK5Fluorogenic Cleavage

= 5 – 50 nM
Netherton Syndrome drug discovery[4]

References

  • Google Patents. "US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5". Google Patents.
  • Wąsińska-Kałwa, M., et al. "Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R)". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Uchiyama, N., et al. "Identification of a Novel Cannabimimetic Phenylacetylindole, Cannabipiperidiethanone, as a Designer Drug in a Herbal Product and Its Affinity for Cannabinoid CB1 and CB2 Receptors". Chemical and Pharmaceutical Bulletin, JST. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 1-isopropyl-1H-indazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Workflow: Identifying Yield Loss

Before altering your protocol, use this logic flow to pinpoint the specific chemical bottleneck. Most yield issues with this scaffold stem from regioselectivity (N1 vs. N2 isomerism) rather than conversion rates.

YieldDiagnosis Start Analyze Crude Reaction Mixture (1H NMR / LC-MS) IsomerCheck Are two regioisomers present? Start->IsomerCheck RatioCheck Calculate N1:N2 Ratio IsomerCheck->RatioCheck Yes (Multiple peaks) ConversionCheck Is SM remaining? IsomerCheck->ConversionCheck No (Single product) N2Dominant ISSUE: Regioselectivity Failure (Kinetic Control Dominating) RatioCheck->N2Dominant N2 > 10% N1Dominant ISSUE: Work-up/Isolation Loss RatioCheck->N1Dominant N1 > 90% KineticsIssue ISSUE: E2 Elimination of Isopropyl Halide ConversionCheck->KineticsIssue Yes HydrolysisIssue ISSUE: Ester Hydrolysis (Moisture/Base) ConversionCheck->HydrolysisIssue No, but acid detected

Figure 1: Diagnostic logic tree for yield optimization.

Critical Troubleshooting (Q&A)

Q1: I am consistently getting a mixture of N1- and N2-isopropyl isomers. How do I force N1-selectivity?

The Root Cause: The indazole anion is an ambident nucleophile. The N2 position is often kinetically favored due to the proximity of the lone pair, while the N1 position is thermodynamically favored (benzenoid structure). However, with a bulky electrophile like an isopropyl group, steric hindrance at N1 can push the reaction toward N2.

The Solution: Chelation Control Switch your base/solvent system to Sodium Hydride (NaH) in THF .

  • Mechanism: In non-polar aprotic solvents like THF, the sodium cation (

    
    ) coordinates between the N2 nitrogen and the carbonyl oxygen of the C3-ester. This "locks" the N2 site and sterically blocks it, directing the incoming electrophile to the N1 position.
    
  • Contrast: Using

    
     in DMF (a common default) often results in loose ion pairs, leading to poor selectivity (often ~60:40 or 70:30 N1:N2).
    
Q2: My conversion is low, and I see propene gas evolving. What is happening?

The Root Cause: Secondary alkyl halides (like 2-bromopropane or 2-iodopropane) are prone to E2 elimination when exposed to strong bases, generating propene instead of participating in


 substitution.

The Solution:

  • Lower Temperature: Do not reflux immediately. Initiate the reaction at 0°C to favor substitution (

    
    ) over elimination (
    
    
    
    ).
  • Switch Electrophile: If the halide fails, use Isopropyl Tosylate (TsOiPr) . Sulfonates are excellent leaving groups that often allow for milder conditions and better

    
     efficiency with cesium bases.
    
  • Stoichiometry: Increase the electrophile equivalents to 1.5–2.0 eq to account for the portion lost to elimination.

Q3: How do I distinguish the N1 and N2 isomers by NMR?

The Marker: Look at the aromatic proton at position C7 (H-7).

  • N1-Isomer (Desired): The H-7 proton is shielded by the anisotropy of the N1-alkyl group.

  • N2-Isomer (Impurity): The H-7 proton is significantly deshielded (shifted downfield, higher ppm) because it sits in the deshielding cone of the N1 lone pair, which is now free.

  • Confirmation: An HMBC correlation between the isopropyl methine proton (

    
    ) and the indazole ring junction carbons (
    
    
    
    ) is the definitive proof.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate with >95% N1-Regioselectivity.

Reagents
  • Methyl 1H-indazole-3-carboxylate (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[1]

  • 2-Iodopropane (1.5 eq) (Preferred over bromide for reactivity)

  • Anhydrous THF (0.1 M concentration)[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve Methyl 1H-indazole-3-carboxylate in anhydrous THF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise.[1] Evolution of

    
     gas will occur.[2] Stir at 0°C for 30 minutes until gas evolution ceases and the anion is fully formed (solution often turns yellow/orange).
    
    • Critical Step: This cooling period allows the Na-chelate complex to form, protecting the N2 site.

  • Alkylation: Add 2-Iodopropane dropwise via syringe at 0°C.

  • Reaction: Allow the mixture to warm slowly to room temperature. Stir for 12–16 hours.

    • Note: Avoid heating above 40°C unless conversion is stalled, as heat promotes E2 elimination of the iodide.

  • Quench: Cool back to 0°C. Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification: If N2 isomer is present (<5%), it typically elutes after the N1 isomer on silica gel (Hexane/EtOAc gradient), though this can vary by column load.

Comparative Data: Solvent & Base Effects[1][2][3][4][5][6][7]

The choice of conditions drastically alters the Regioisomeric Ratio (RR).

EntryBaseSolventTempElectrophileN1 : N2 RatioYield (Isolated)Notes
1

DMF80°C2-Br-Propane65 : 3555%Poor selectivity; difficult DMF removal.
2

MeCNReflux2-I-Propane85 : 1572%Better selectivity; "Cesium Effect".
3 NaH THF 0°C -> RT 2-I-Propane >98 : 2 88% Optimal Chelation Control.
4 KOHMeOHRT2-I-PropaneN/A<10%Massive ester hydrolysis observed.

Mechanistic Visualization: The Chelation Effect

The high selectivity of the NaH/THF system is driven by the coordination of the metal cation.

ChelationMechanism cluster_0 Thermodynamic Chelation Control (NaH/THF) cluster_1 Indazole Indazole Anion N2 N2 Na Na+ N1_Attack N1 Site (Open) Na->N1_Attack Blocks N2, Forces N1 Attack N2->Na Coordination O_Ester C3-Ester Oxygen O_Ester->Na Chelation Product N1-Isopropyl Product N1_Attack->Product

Figure 2: Sodium cation chelation between N2 and the C3-carbonyl oxygen hinders N2 attack, favoring N1 alkylation.

References

  • BenchChem Technical Support. (2025).[1][3][4] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem.[1][3][4] Link

  • Lattanzi, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][5][6][7][8] Beilstein Journal of Organic Chemistry, 17, 1939-1951.[6] Link

  • Keating, T. A., & Alam, M. (2012). Regioselective synthesis of 1-substituted indazoles.[5][6][7][8][9][10] Tetrahedron Letters, 53(14), 1762-1765. (Cited for NaH/THF methodology).[1][3][6][7]

  • Åstrand, A., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids.[1][11][12] Forensic Science International. Link

  • Cerecetto, H., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules, 14, 28-40. Link

Sources

Indazole Alkylation Support Center: Troubleshooting Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Alkylation Support Center. Achieving high regioselectivity (N1 vs. N2) during the alkylation of the 1H-indazole scaffold is a notorious challenge in medicinal chemistry. Direct alkylation typically yields a mixture of regioisomers due to the presence of two nucleophilic nitrogen atoms and the tautomeric nature of the indazole ring.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting Q&As, and self-validating protocols to help you definitively control the regiochemical outcome of your indazole alkylations.

Part 1: The Mechanistic Foundations of N1 vs. N2 Selectivity

To troubleshoot poor regioselectivity, you must first understand the causality behind the reaction pathways. Indazole alkylation is a delicate balance between thermodynamic stability, kinetic control, and non-covalent interactions (NCIs) in the transition state.

  • Tautomerism and Thermodynamics: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol[1]. Consequently, under thermodynamic control, N1-alkylation is generally favored.

  • Kinetic Control & Chelation: The choice of base and solvent drastically alters the transition state. For instance, using NaH in THF promotes a sodium-chelated intermediate. The Na⁺ cation coordinates between the N2 atom and an electron-rich C3 substituent, sterically shielding N2 and directing the electrophile almost exclusively to N1[2][3].

  • Acidic Activation (N2-Selective): Recent mechanistic analyses reveal that acidic conditions (e.g., using alkyl 2,2,2-trichloroacetimidates with TfOH) selectively protonate the electrophile's imide group. This lowers the activation energy for nucleophilic displacement specifically by the N2-indazole nitrogen, bypassing the thermodynamic penalty of N1[1].

IndazoleMechanism Indazole 1H-Indazole (Thermodynamically Favored) NaH_THF NaH / THF (Chelation Control) Indazole->NaH_THF Base/Solvent Mitsunobu Mitsunobu Conditions (PPh3, DIAD) Indazole->Mitsunobu Neutral/Redox Acidic Alkyl Trichloroacetimidate + TfOH (Acidic) Indazole->Acidic Acidic N1_Product N1-Alkyl Indazole (Major Product) NaH_THF->N1_Product Na+ blocks N2 N2_Product N2-Alkyl Indazole (Major Product) Mitsunobu->N2_Product Kinetic Control Acidic->N2_Product N2 Nucleophilic Attack

Mechanistic pathways determining N1 vs N2 regioselectivity in indazole alkylation.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using K₂CO₃ in DMF and getting a 1:1 mixture of N1 and N2 isomers. How can I push the reaction toward N1 selectivity? Analysis: Polar aprotic solvents like DMF combined with non-coordinating or weakly coordinating bases (like K₂CO₃ or Cs₂CO₃) lead to solvent-separated ion pairs[3][4]. Without a cation to shield one of the nitrogens, both N1 and N2 are exposed to the electrophile, resulting in poor regioselectivity. Solution: Switch to a strongly coordinating base in a less polar solvent. The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is highly effective for N1 selectivity[2]. The Na⁺ cation coordinates with N2, sterically hindering the N2 position and favoring N1 alkylation.

Q2: I switched to NaH/THF to get the N1 isomer, but my yield plummeted when using a secondary alkyl bromide. What happened? Analysis: Secondary alkyl halides are highly prone to competing E2 elimination under strongly basic conditions (like NaH). This leads to poor conversion of the starting material and trace yields (< 5%) of the alkylated indazole[4]. Solution: Change the leaving group on your electrophile. Using a secondary alkyl tosylate (or mesylate) instead of a bromide significantly reduces elimination side reactions while maintaining a high degree of N1 regioselectivity (often >95:5) under NaH/THF conditions[4].

Q3: I specifically need the N2-alkylated isomer. How do I avoid the thermodynamically favored N1 product? Analysis: Because the 1H-indazole tautomer is more stable, base-mediated alkylations inherently struggle to provide pure N2 products unless specific steric blocks exist (e.g., bulky C7 substituents)[2]. Solution: You must abandon standard basic S_N2 conditions. You have two reliable options:

  • Mitsunobu Reaction: Reacting the indazole with an alcohol, PPh₃, and DIAD/DEAD typically favors N2 alkylation (often >2.5:1 ratio) under mild, neutral conditions[4].

  • Trichloroacetimidate Method: Use an alkyl 2,2,2-trichloroacetimidate with a Brønsted acid (like TfOH). The acid activates the imidate, and the reaction proceeds via a highly selective N2 nucleophilic attack, completely bypassing the N1 pathway[1].

TroubleshootingTree Start Target Regioisomer? TargetN1 Target: N1-Isomer Start->TargetN1 TargetN2 Target: N2-Isomer Start->TargetN2 CheckSubstrate Electrophile Type? TargetN1->CheckSubstrate UseMitsunobu Mitsunobu (PPh3/DIAD) or Acidic Imidate TargetN2->UseMitsunobu Primary Primary Alkyl Halide CheckSubstrate->Primary Secondary Secondary Alkyl CheckSubstrate->Secondary UseNaH Use NaH / THF (0 °C to RT) Primary->UseNaH UseTosylate Use Alkyl Tosylate + NaH / THF Secondary->UseTosylate

Decision tree for optimizing indazole alkylation conditions based on the target regioisomer.

Part 3: Self-Validating Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic & Chelation Control)

Causality: Using NaH in THF forms a tight ion pair where Na⁺ blocks N2, forcing the electrophile to attack N1[3].

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Add the substituted 1H-indazole (1.0 equiv) and anhydrous THF to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.1 equiv).

    • Self-Validation Checkpoint: Observe H₂ gas evolution. The solution should become homogeneous or form a fine, consistent suspension after 30 minutes of stirring.

  • Alkylation: Add the primary alkyl bromide or secondary alkyl tosylate (1.2 equiv) dropwise at 0 °C.

  • Propagation: Warm the reaction to room temperature (or 50 °C for sterically hindered substrates) and stir for 16-24 hours[2].

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Purify via column chromatography. Run a ¹H-¹³C HMBC NMR experiment. A clear correlation between the N-alkyl CH₂ protons and the indazole C-7a carbon definitively confirms N1-alkylation[4].

Protocol B: N2-Selective Alkylation (Acidic Trichloroacetimidate Method)

Causality: Acidic activation of the imidate lowers the transition state energy for N2 attack relative to N1, overriding the thermodynamic stability of the 1H-indazole tautomer[1].

  • Preparation: Dissolve 1H-indazole (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous 1,4-dioxane or DCM.

  • Cooling: Cool the reaction mixture to 0 °C under an inert N₂ atmosphere.

  • Activation: Add Trifluoromethanesulfonic acid (TfOH, 0.1 to 1.25 equiv depending on substrate basicity) dropwise.

  • Propagation: Stir at room temperature until completion (typically 2-6 hours, monitored by LC-MS).

    • Self-Validation Checkpoint: LC-MS should show a single major product peak corresponding to the N2 mass, without the closely eluting N1 isomer shoulder.

  • Workup: Neutralize the reaction with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via silica gel chromatography.

Part 4: Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes based on the chosen reaction parameters, allowing for rapid comparison and experimental design.

Reaction SystemSolventElectrophileMajor RegioisomerTypical N1:N2 RatioKey Mechanistic Driver
K₂CO₃ or Cs₂CO₃ DMFPrimary Alkyl BromideMixture~1:1 to 1:2Solvent-separated ion pairs[4]
NaH THFPrimary Alkyl BromideN1 >95:5Na⁺ chelation blocks N2[2]
NaH THFSecondary Alkyl BromideN/A (Low Yield)N/ACompeting E2 elimination[4]
NaH THFSecondary Alkyl TosylateN1 >95:5Avoids E2 elimination[4]
PPh₃ / DIAD THFPrimary/Secondary AlcoholN2 ~1:2.5 to 1:4Kinetic control (Mitsunobu)[4]
TfOH DioxaneAlkyl TrichloroacetimidateN2 <1:100Acidic activation of electrophile[1]

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[Link]

  • Doganc, F., & Göker, H. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[Link]

  • WuXi AppTec. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 1-isopropyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective N-alkylation of indazoles. Synthesizing Methyl 1-isopropyl-1H-indazole-3-carboxylate presents a classic synthetic challenge: controlling the N1 versus N2 alkylation pathway.

This guide provides a mechanistic breakdown, troubleshooting steps, and self-validating protocols to ensure high-yielding, N1-selective isopropylations.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does the isopropylation of methyl 1H-indazole-3-carboxylate typically yield a mixture of N1 and N2 isomers? A1: Direct alkylation of 1H-indazoles inherently leads to a mixture of N1- and N2-substituted products due to annular tautomerism between the 1H and 2H forms[1]. While the 1H-indazole tautomer is thermodynamically favored, the N2 position is kinetically accessible[1][2]. When using secondary electrophiles like isopropyl halides, the steric bulk further complicates the transition state, making the reaction highly sensitive to your choice of base and solvent[3].

Q2: How does the NaH/THF system enforce N1 selectivity? A2: Achieving >95% N1 selectivity relies on forming a specific chelation complex. When sodium hydride (NaH) is used in a non-polar, aprotic solvent like tetrahydrofuran (THF), the sodium cation (Na⁺) coordinates simultaneously with the indazole's N2 atom and the electron-rich carbonyl oxygen of the C3-carboxylate group[1][3]. This tight chelation sterically blocks the N2 position, forcing the isopropyl electrophile to attack exclusively at the N1 position[4].

Q3: Can I use DMF instead of THF to increase starting material solubility? A3: No. Switching to a highly polar aprotic solvent like N,N-dimethylformamide (DMF) disrupts the critical sodium-chelation complex by heavily solvating the Na⁺ ions[4]. For instance, reacting a related 1H-indazole-3-carboxylate with isopropyl iodide and NaH in DMF yields a poor regiomeric mixture of 38% N1 and 46% N2[1].

Q4: Should I use Isopropyl Bromide or Isopropyl Iodide? A4: For secondary alkylations, isopropyl iodide is strongly recommended. Isopropyl bromide is less reactive in Sₙ2 pathways and requires higher temperatures, which increases the likelihood of competing E2 elimination (yielding propene gas instead of your product)[1]. Isopropyl iodide allows the reaction to proceed efficiently at lower temperatures, preserving the integrity of the chelation complex.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and regioselectivity, based on compiled literature and density functional theory (DFT) studies[1][4].

BaseSolventElectrophileDominant MechanismMajor RegioisomerSelectivity Ratio
NaH THF Isopropyl Iodide Na⁺ Chelation (Steric Blocking)N1 > 95:5 [4]
NaHDMFIsopropyl IodideSolvent-Separated Ion PairMixture~ 1:1.2[1]
K₂CO₃DMFIsopropyl BromideUnchelated AnionMixture~ 1:1[4]
PPh₃ / DIADTHFIsopropanolPhosphonium ActivationN2< 5:95[4]

Troubleshooting Guide

Issue 1: High N2 Isomer Contamination (Poor Regioselectivity)

  • Causality: The N2 position is not adequately shielded, likely due to solvent polarity or the wrong counter-ion.

  • Intervention: Ensure your THF is strictly anhydrous. Do not substitute NaH with potassium bases (K₂CO₃ or KOtBu), as the larger K⁺ ion does not form the required tight chelate with the C3-ester[4][5].

Issue 2: Incomplete Conversion / Starting Material Recovery

  • Causality: Poor electrophile reactivity or degraded base. Secondary halides are notoriously sluggish.

  • Intervention: Verify the quality of the NaH dispersion (it degrades upon exposure to moisture). If you must use isopropyl bromide, add a catalytic amount of Tetrabutylammonium iodide (TBAI) to generate the more reactive isopropyl iodide in situ[6], or switch entirely to isopropyl iodide[1].

Issue 3: Product Degradation / Low Mass Balance

  • Causality: The C3-methyl ester is highly susceptible to hydrolysis under strongly basic aqueous workup conditions.

  • Intervention: Never quench the reaction with water or NaOH. Always use a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to safely neutralize excess NaH without hydrolyzing the ester[3].

Validated Experimental Protocols

Protocol A: Optimized N1-Selective Synthesis (Target Product)

This protocol utilizes thermodynamic control and Na⁺ chelation to yield Methyl 1-isopropyl-1H-indazole-3-carboxylate.

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen or argon[4].

  • Solvation: Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF to achieve a concentration of 0.1 M[4].

  • Deprotonation & Chelation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise[3]. Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the sodium-chelated intermediate.

  • Alkylation: Add isopropyl iodide (1.1 equiv) dropwise to the reaction mixture at 0 °C[3].

  • Propagation: Allow the reaction to warm naturally to room temperature. Stir for 12–24 hours. Self-Validation Step: Monitor via LC-MS or TLC (Hexane:EtOAc) until the starting material is consumed[3].

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous NH₄Cl[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3]. Purify via silica gel flash chromatography.

Protocol B: N2-Selective Synthesis (Mitsunobu Control)

Use this protocol if you need to synthesize the N2-isomer (Methyl 2-isopropyl-2H-indazole-3-carboxylate) as an analytical reference standard.

  • Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and anhydrous isopropanol (2.3 equiv) in anhydrous THF (0.36 M)[4].

  • Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 2.0 equiv) dropwise[4].

  • Warm the reaction to 50 °C and stir for 2 hours[4].

  • Remove the solvent under reduced pressure and purify directly by flash column chromatography to isolate the pure N2-alkylated product[4].

Mechanistic & Workflow Visualizations

Pathway cluster_N1 N1-Selective Pathway (Thermodynamic Control) cluster_N2 N2-Selective Pathway (Kinetic Control) SM Methyl 1H-indazole- 3-carboxylate Cond1 NaH, THF 0 °C to RT SM->Cond1 Cond2 iPrOH, PPh3, DIAD THF, 0 °C to 50 °C SM->Cond2 Int1 Na+ Chelation Complex (Shields N2 Position) Cond1->Int1 iPr-I Prod1 Methyl 1-isopropyl-1H- indazole-3-carboxylate (N1) Int1->Prod1 Int2 Phosphonium Intermediate (Activates N2 Attack) Cond2->Int2 Prod2 Methyl 2-isopropyl-2H- indazole-3-carboxylate (N2) Int2->Prod2

Mechanistic divergence in the alkylation of methyl 1H-indazole-3-carboxylate (N1 vs N2 pathways).

Troubleshooting Start Analyze Reaction Outcome Mix Issue: High N2 Isomer (Poor Regioselectivity) Start->Mix LowYield Issue: Low Yield / Incomplete Conversion Start->LowYield Solvent Action: Switch to non-polar aprotic solvent (THF) Mix->Solvent If using DMF/DMSO Base Action: Use NaH to promote Na+ chelation at N2 Mix->Base If using K2CO3/Cs2CO3 Electro Action: Switch from iPr-Br to iPr-I (Higher reactivity) LowYield->Electro If SM remains unreacted Temp Action: Optimize Temp (0 °C addition, warm to RT) LowYield->Temp To minimize E2 elimination

Troubleshooting workflow for resolving common issues in indazole isopropylation reactions.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations". Beilstein-Institut. [Link]

  • Indian Journal of Heterocyclic Chemistry. "The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate". Connect Journals. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "AB-CHMINACA Risk Assessment". Drugsandalcohol.ie.[Link]

  • ResearchGate. "Copper-Catalyzed Methyl Esterification Reactions via C—C Bond Cleavage". [Link]

Sources

"removing impurities from crude Methyl 1-isopropyl-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 1-isopropyl-1H-indazole-3-carboxylate

Ticket ID: IND-ISO-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Impurity Profiling & Remediation Strategies

Executive Summary

Welcome to the technical support hub for indazole functionalization. If you are synthesizing Methyl 1-isopropyl-1H-indazole-3-carboxylate , you are likely encountering a specific triad of purification challenges: regioisomerism (N1 vs. N2) , stubborn solvent retention (DMF) , and ester hydrolysis .

This guide moves beyond generic protocols. We dissect the causality of these impurities and provide self-validating workflows to eliminate them.

Module 1: The Regioisomer Challenge (N1 vs. N2)

The Issue: You observe two spots on TLC or two peaks in LCMS with identical mass (


). The minor peak is persistent and difficult to separate.

The Science: Indazoles exhibit annular tautomerism (1H vs. 2H). While the 1H-tautomer is thermodynamically favored, alkylation conditions (base/electrophile) often produce a mixture of N1-isopropyl (desired) and N2-isopropyl (impurity) products.

  • N1-Alkylation: Thermodynamically controlled.[1]

  • N2-Alkylation: Kinetically accessible, often exacerbated by steric hindrance at C3 or specific solvent effects.

Diagnostic Checkpoint:

  • TLC: In Hexane/Ethyl Acetate (EtOAc) systems, the N1 isomer is typically less polar (higher

    
    ) than the N2 isomer due to the dipole moment vector alignment.
    
  • NMR: The methine proton of the isopropyl group (

    
    ) often appears further downfield (deshielded) in the N2 isomer compared to the N1 isomer.
    
Workflow: Regioisomer Separation

DO NOT rely on crystallization alone for initial separation; the isomers often co-crystallize.

Step 1: Optimization of Reaction (Prevention)

  • Base Selection: Use NaH or Cs2CO3 in THF or DMF. Sodium coordinates with N2 and the C3-ester oxygen, sterically shielding N2 and promoting N1 selectivity.

  • Temperature: Higher temperatures favor the thermodynamic N1 product.

Step 2: Chromatographic Resolution If the N2 isomer is present (>5%), perform flash column chromatography.

ParameterRecommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0%

10% B (Hold)

30% B
Elution Order N1 (Target) elutes first; N2 (Impurity) elutes second.

Visualizing the Alkylation Pathway

IndazoleAlkylation Start Methyl 1H-indazole-3-carboxylate (Tautomeric Mixture) Base Deprotonation (NaH/Cs2CO3) Start->Base Anion Indazolyl Anion (Delocalized) Base->Anion N1_Path N1 Attack (Thermodynamic) Anion->N1_Path Major N2_Path N2 Attack (Kinetic/Steric) Anion->N2_Path Minor Prod_N1 N1-Isopropyl Isomer (Major Product) Less Polar N1_Path->Prod_N1 Prod_N2 N2-Isopropyl Isomer (Impurity) More Polar N2_Path->Prod_N2

Figure 1: Bifurcation of the alkylation pathway leading to N1 (desired) and N2 (impurity) isomers.[2]

Module 2: Decontamination (Removing DMF)[3]

The Issue: Your crude oil refuses to crystallize, or NMR shows characteristic DMF multiplets at


 2.89, 2.96, and 8.02 ppm.

The Science: DMF (N,N-Dimethylformamide) is a high-boiling solvent (


C). Standard rotary evaporation is ineffective. While DMF is water-miscible, it partitions significantly into organic solvents like EtOAc during standard brine washes.

The Protocol: The LiCl Wash We utilize the "salting out" effect. Lithium chloride (LiCl) dramatically increases the ionic strength of the aqueous phase, disrupting DMF-organic interactions and forcing DMF into the water layer.

Step-by-Step Guide:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or MtBE (Methyl tert-butyl ether). Note: MtBE is superior for DMF removal as it is less polar than EtOAc.

  • The Wash: Wash the organic layer 3 times with 5% Aqueous LiCl solution .[3]

    • Ratio: Use 1:1 volume (Organic : Aqueous).

  • The Polish: Wash once with brine (saturated NaCl) to remove residual lithium ions.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Troubleshooting Table: Solvent Removal

SolventBoiling PointRemoval Strategy
DMF

C
5% LiCl wash (3x) OR Azeotrope with Heptane.
DMSO

C
5% LiCl wash (3x) OR Freeze-drying (Lyophilization).
Toluene

C
Azeotrope with Methanol or extended rotary evaporation.

Module 3: Hydrolysis & Starting Material Scavenging

The Issue:

  • Impurity A: Mass spectrum shows

    
     peak (Acid form).
    
  • Impurity B: Mass spectrum shows

    
     peak (Unreacted Starting Material).
    

The Science:

  • Hydrolysis: The C3-methyl ester is electron-deficient and susceptible to hydrolysis if the workup is too basic (pH > 10) or if water is present during high-temp reactions.

  • Unreacted SM: Methyl 1H-indazole-3-carboxylate has an acidic N-H proton (

    
    ).
    

Remediation Protocol:

Scenario A: Removing the Acid (Hydrolysis Product)

  • Dissolve crude in EtOAc.

  • Wash with Saturated

    
      (mild base).
    
  • Mechanism: The carboxylic acid deprotonates to the sodium carboxylate (water-soluble) and partitions into the aqueous layer. The ester (product) remains in the organic layer.

Scenario B: Removing Unreacted Starting Material If chromatography is not an option, use Chemical Scavenging .

  • Resin: Add a carbonate-supported polymer resin (e.g., MP-Carbonate) to the crude solution.

  • Mechanism: The resin binds the acidic N-H of the unreacted indazole.

  • Filtration: Filter off the resin; the filtrate contains the alkylated product.

Summary of Critical Quality Attributes (CQAs)

AttributeSpecification TargetDetection MethodRemediation
N1/N2 Ratio


H NMR / HPLC
Silica Column (Hex/EtOAc)
Residual DMF

ppm

H NMR / GC
5% LiCl Wash
Ester Hydrolysis

LCMS (-14 amu)Sat.

Wash

References

  • BenchChem Technical Support. (2025).[4][5] Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • Keating, J. J., & Alam, F. (2021).[6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[6] Retrieved from

  • University of Rochester. (n.d.). Not Voodoo: Workup Tricks for DMF Removal. Retrieved from

  • Organic Syntheses. (2009). Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 274. Retrieved from

  • WuXi Biology. (2022).[7][8] Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

Sources

"challenges in the hydrolysis of Methyl 1-isopropyl-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis of Methyl 1-isopropyl-1H-indazole-3-carboxylate

Executive Summary

The transformation of methyl 1-isopropyl-1H-indazole-3-carboxylate to its corresponding carboxylic acid is a critical juncture in the synthesis of various pharmacophores, including KLK5 inhibitors and 5-HT4 receptor agonists[1],[2]. While ester hydrolysis is typically a routine transformation, the unique stereoelectronic environment of the 1-isopropyl-1H-indazole scaffold introduces specific challenges, including sluggish kinetics and the risk of product degradation[3],[4]. This guide provides a self-validating framework to overcome these hurdles.

Section 1: Mechanistic Insights & Causality (FAQs)

Q1: Why does the hydrolysis of this specific indazole ester stall when using standard NaOH/MeOH conditions? A: The resistance to hydrolysis is a function of both steric hindrance and electronic repulsion. The 1-isopropyl group, while not directly adjacent to the C3-ester, exerts a conformational influence across the rigid, planar indazole ring system[3]. More importantly, the lone pair on the adjacent N2 nitrogen creates an electron-rich microenvironment around the C3 carbonyl carbon. When a standard hydroxide ion (from NaOH or KOH) approaches, it experiences significant electrostatic repulsion. Causality-Driven Solution: Transitioning to Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system mitigates this. The Li⁺ cation acts as a Lewis acid, coordinating simultaneously with the N2 nitrogen and the carbonyl oxygen. This coordination pulls electron density away from the carbonyl carbon, enhancing its electrophilicity and facilitating the attack of the hydroxide nucleophile[1].

Q2: I am observing a secondary impurity forming during the workup phase. What is the risk of decarboxylation? A: Indazole-3-carboxylic acids are inherently susceptible to protodecarboxylation. The electron-rich nature of the indazole ring can stabilize the intermediate formed during the loss of CO₂, particularly under strongly acidic conditions or elevated temperatures. If you acidify the reaction mixture below pH 2.0 or allow the internal temperature to rise during the exothermic neutralization, the carboxylic acid will rapidly degrade into 1-isopropyl-1H-indazole. Causality-Driven Solution: Acidification must be strictly controlled. Always cool the mixture to 0 °C prior to acidification, use a dilute acid (e.g., 1M HCl), and titrate carefully to a terminal pH of 3.5—just enough to protonate the carboxylate (pKa ~4.0) without hyper-protonating the indazole nitrogens, which accelerates decarboxylation.

Section 2: Quantitative Optimization Data

To illustrate the impact of base and solvent selection, the following table summarizes the kinetic outcomes of various hydrolysis conditions evaluated during process optimization.

Base System (Eq)Solvent Matrix (v/v)Temp (°C)Time (h)Conversion (%)Impurity Profile / Notes
NaOH (3.0)MeOH / H₂O (3:1)252465%High unreacted starting material.
KOH (3.0)EtOH / H₂O (3:1)601285%15% Decarboxylation due to heat.
LiOH (3.0)THF / MeOH / H₂O (3:3:2)2515>98%Clean profile; optimal coordination.
LiOH (5.0)THF / MeOH / H₂O (3:3:2)406>99%Trace ring-opening impurities.

Table 1: Comparative kinetic data for the hydrolysis of Methyl 1-isopropyl-1H-indazole-3-carboxylate.

Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs) at critical junctures, the workflow ensures that any deviation is caught before product loss occurs. This methodology is adapted from validated synthetic routes for indazole-based clinical candidates[1],[5].

Materials:

  • Methyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Deionized Water

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Solubilization: Suspend the starting ester (1.0 eq) in a 1:1 mixture of THF and MeOH (approx. 10 mL per gram of substrate). Rationale: THF ensures complete dissolution of the hydrophobic ester, while MeOH acts as a miscible bridge to the aqueous phase.

  • Base Preparation: Dissolve LiOH·H₂O (3.0 eq) in a minimal volume of deionized water (approx. 3 mL per gram of substrate).

  • Controlled Addition: Cool the organic solution to 0–5 °C using an ice bath. Add the aqueous LiOH solution dropwise over 10 minutes. Rationale: Controlling the initial exotherm prevents premature degradation of the ester.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 12 to 15 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the unreacted ester is <2% by UV area. If >2%, refer to the troubleshooting workflow diagram below.

  • Volatile Removal: Once validated, concentrate the reaction mixture under reduced pressure (water bath <30 °C) to remove the bulk of THF and MeOH. Rationale: Removing organics prevents the product from remaining dissolved during the aqueous precipitation step.

  • Controlled Acidification: Dilute the remaining aqueous residue with additional water and cool to 0 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop addition precisely at pH 3.5.

  • Isolation: Stir the resulting white/off-white suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter through a sintered glass funnel, wash the filter cake with ice-cold water, and dry under high vacuum at 40 °C to constant weight.

Section 4: Troubleshooting Workflow Visualization

The following decision tree outlines the logical progression for addressing stalled reactions and ensuring safe product isolation.

HydrolysisWorkflow Step1 Initiate Hydrolysis LiOH in THF/MeOH/H2O IPC1 In-Process Control (IPC) LC-MS at 12 Hours Step1->IPC1 Branch1 Conversion > 98%? IPC1->Branch1 Optimize Add 1.0 eq LiOH Warm to 35°C for 3h Branch1->Optimize No Workup Concentrate & Cool Dilute with H2O at 0°C Branch1->Workup Yes Optimize->IPC1 Re-test Acidify Careful Acidification 1M HCl to pH 3.5 Workup->Acidify Isolate Filter & Vacuum Dry Target Product Acidify->Isolate

Fig 1. Self-validating troubleshooting workflow for indazole-3-carboxylate hydrolysis.

References

  • Title: Bicyclic heteroaromatic inhibitors of klk5 Source: Google Patents (US20240239752A1) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJofavUWdeOi2uOV0tcL8f_dIsyx3ZHq9MVQNW2H60I6rbBem9oDViKXrbon-8o3rqlwgu74pwEi_9CrsXg21aqeAfFuVl2yDmEiOrJfa6Ou7aVxbHIY2ZsKzXnR_fuSENvsX2qs4B1SsE0K7b3Os=]
  • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: PMC (nih.gov) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-iN0CITEy-J8gX623iIjr_FZPBdVdM-cuZgW9HIep1u3JoiA1JzLabYABPCQKboKPGvGgnnaqpZCyEpy68_yfoyOj6dttF92BYGQx55TshGvSVmuoKOMKzgmP0rOfTcuOCAL1_l-7oGgKX43v]
  • Title: 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists Source: Google Patents (US8664242B2) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-0A5CSR1AKUB-PaVAWj5YLr5IVdOFoPABOwkEdPpZRC8A1cJr2CmnAH7txq-l8EVXmQ6elIh6k2zpmJwMV9nb502KWgQeQLs0LJ2zqFu1MQSx4wRUMqrqtBHEq48jxkLYqgqPxB0SEsKYNg==]
  • Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVjTMjauyV0FUU-5L3j9Xm2_aj5-ubscTOVyPX5jcbMsNfpT17FaO9GAnYFuuzbBEUPV5nwnbq5rOzU1C7aWOmI4qRacYwl7t7xBxsftWVdKL7x4n2-jpFSHd6H4jMP35Ssydtvql24Tg1NdBWpR9Y]
  • Title: INDAZOLECARBOXAMIDE DERIVATIVES AS 5HT4 RECEPTOR AGONISTS Source: European Patent Office (EP1910340 B1) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1bq6YzkPCqOOGDSXYMOOi8MNd-8Rl3Li5-7pVTPyksD0S52XsBv6gchvrT9JMwhPymjhHpz_BuHWUukOO9XBBPfQQjjPg6pT0eSHJNxCPMEigmq1r6DpG3VEVwZ27-Zu2RliHkkOFGP2TE7or7xgCFW1FnHQyzhlSqQn7Wle7TvZblV7smTCuhkJFG-hx]

Sources

Technical Support Center: Preventing Decomposition of Methyl 1-isopropyl-1H-indazole-3-carboxylate During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with Methyl 1-isopropyl-1H-indazole-3-carboxylate (CAS: 173600-05-0).

While this molecule is a highly valuable building block—frequently utilized in the synthesis of kinase inhibitors and synthetic cannabinoids—it is notoriously sensitive to standard aqueous workup conditions. Unexplained loss of product mass, the appearance of highly polar baseline spots on TLC, or the formation of unexpected ester byproducts are common challenges. This guide dissects the chemical causality behind these degradation events and provides a self-validating methodology to ensure structural integrity.

Part 1: Diagnostic Data & Degradation Profiling

Before altering your workflow, it is critical to understand the environmental thresholds of the molecule. The table below summarizes the quantitative degradation profiles of Methyl 1-isopropyl-1H-indazole-3-carboxylate under various standard workup conditions.

Workup ConditionpH RangeTemperaturePrimary Degradation PathwayExpected Product Loss
Optimal Buffer Quench 6.5 – 7.5< 10 °CNone (Stable)< 2%
Carbonate/Hydroxide Quench 9.0 – 14.020 – 50 °CBase-Catalyzed Ester Hydrolysis40 – 100%
Strong Acid Quench 1.0 – 3.020 – 50 °CAcid-Catalyzed Ester Hydrolysis20 – 60%
Alcoholic Extraction 7.0 – 9.020 °CTransesterification10 – 30%
Harsh Concentration Variable> 45 °CThermal Decarboxylation15 – 50%
Part 2: Troubleshooting Q&A

Q1: My TLC shows a highly polar baseline spot after aqueous extraction. What happened to my product? A1: Your product has undergone ester hydrolysis. The methyl ester at the C3 position of the indazole ring is highly susceptible to nucleophilic attack by hydroxide ions (saponification) or acid-catalyzed cleavage[1]. This reaction converts your target ester into 1-isopropyl-1H-indazole-3-carboxylic acid (CAS: 173600-14-1)[2].

  • The Causality: Indazole-3-carboxylates feature an exceptionally electron-deficient carbonyl carbon due to the electron-withdrawing nature of the adjacent pyrazole-fused ring system[3]. Using strong bases (e.g., NaOH, KOH) or even prolonged exposure to saturated Na₂CO₃ during quenching rapidly accelerates this hydrolysis[4].

  • The Fix: Quench your reaction with a mild phosphate buffer (pH 7.0) or saturated NH₄Cl instead of carbonates or hydroxides.

Q2: I am seeing a mixture of methyl, ethyl, and isopropyl esters in my LC-MS after workup. Why? A2: Your product has undergone transesterification.

  • The Causality: If your reaction or workup involves alcoholic solvents (like ethanol or isopropanol) in the presence of trace acid or base, the C3-methoxy group can be readily displaced by the bulkier alkoxide[5].

  • The Fix: Strictly avoid alcohols during the extraction phase. Use purely aprotic organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q3: My product mass drops significantly during rotary evaporation, and I smell a faint aromatic odor. Is it volatile? A3: The intact methyl ester is not highly volatile, but you are likely observing thermal degradation leading to decarboxylation.

  • The Causality: If trace acid or base remains during concentration, it catalyzes the formation of the carboxylic acid. Upon heating (water bath > 40 °C), 1-isopropyl-1H-indazole-3-carboxylic acid can undergo thermal decarboxylation, releasing CO₂ and forming the volatile 1-isopropyl-1H-indazole.

  • The Fix: Keep the rotary evaporator bath below 30 °C and ensure complete neutralization before drying the organic layer.

Part 3: Self-Validating Aqueous Workup Protocol

To prevent decomposition, implement the following step-by-step methodology. Every step includes a validation check to ensure the system remains stable before proceeding.

Step 1: Reaction Quenching (Temperature & pH Control)

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add a pre-chilled 0.5 M Sodium Phosphate buffer (pH 7.0) dropwise.

  • Causality: The C3-ester is highly electrophilic. Exothermic quenching with unbuffered water or strong bases rapidly accelerates saponification.

  • Validation Check: Dip a pH test strip into the aqueous phase. If the pH is >7.5, add additional pH 7.0 buffer before proceeding. Do not proceed to extraction until the pH is strictly neutral.

Step 2: Aprotic Extraction

  • Action: Extract the aqueous layer 3x with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Causality: Prevents transesterification. Using alcohols (e.g., isopropanol blends) in the presence of trace residual salts will convert the methyl ester into an isopropyl ester.

  • Validation Check: Perform a rapid TLC (Hexanes:EtOAc 3:1) of the organic layer. The target methyl ester should appear at R_f ~0.5. A baseline spot indicates the quench failed and the carboxylic acid has formed.

Step 3: Washing and Drying

  • Action: Wash the combined organic layers with saturated NaCl (brine) to remove residual water. Dry over anhydrous Na₂SO₄.

  • Causality: Avoid K₂CO₃ as a drying agent. Its basicity, combined with residual moisture, can initiate solid-phase hydrolysis during the drying period. Na₂SO₄ is strictly neutral.

Step 4: Low-Temperature Concentration

  • Action: Filter the drying agent and concentrate the filtrate in vacuo with the water bath set strictly below 30 °C.

  • Causality: Trace acidic or basic impurities concentrate as the solvent evaporates. Elevated temperatures (>40 °C) in the presence of these trace impurities will catalyze hydrolysis and subsequent decarboxylation.

  • Validation Check: Weigh the flask periodically. Once the mass stabilizes, stop evaporation immediately to prevent thermal stress.

Part 4: Workup Workflow Visualization

WorkupWorkflow Start Crude Reaction Mixture (Methyl 1-isopropyl-1H-indazole-3-carboxylate) Quench Quench with Cold Buffer (pH 6.5 - 7.5) Start->Quench Optimized Pathway BaseAcid Strong Base/Acid Quench (pH < 4 or pH > 9) Start->BaseAcid Harsh Conditions Alcohol Alcoholic Solvents (MeOH, EtOH) Start->Alcohol Poor Solvent Choice Extract Extraction (EtOAc/DCM) Avoid Alcohols Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry over Na2SO4 (Avoid basic K2CO3) Wash->Dry Concentrate Concentrate in vacuo (T < 30°C) Dry->Concentrate Pure Intact Methyl Ester (High Yield) Concentrate->Pure Hydrolysis Ester Hydrolysis (1-isopropyl-1H-indazole-3-carboxylic acid) BaseAcid->Hydrolysis Heat Thermal Stress (T > 45°C) Hydrolysis->Heat Concentration Transester Transesterification (Alkyl Ester Byproducts) Alcohol->Transester Decarb Decarboxylation (1-isopropyl-1H-indazole) Heat->Decarb

Degradation pathways of Methyl 1-isopropyl-1H-indazole-3-carboxylate and the optimized workflow.

References
  • Critical Review Report: MDMB-FUBINACA . World Health Organization (WHO). 1

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities . ResearchGate. 3

  • EP0358903A2 - Indazole-3-carboxylic acid derivatives . Google Patents. 4

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach . ArODES HES-SO. 5

  • 1-isopropyl-1h-indazole-3-carboxylic acid . Key Organics. 2

Sources

Technical Support Center: Scaling Up Methyl 1-isopropyl-1H-indazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific chemical engineering and synthetic pitfalls encountered when scaling up the synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate .

This compound is a highly valuable intermediate, frequently utilized in the synthesis of 5-HT4 receptor agonists and other advanced pharmacophores[1][2]. However, the transition from bench-scale discovery to multi-kilogram production introduces severe challenges regarding regioselectivity (N1 vs. N2 alkylation), thermal management, and side-reaction mitigation[3][4].

Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols designed to ensure high-fidelity scale-up.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of the N2-alkylated impurity during scale-up?

The Causality: The indazole scaffold exhibits annular tautomerism, and direct N-alkylation typically yields a mixture of N1 and N2 isomers[5]. The N1-isomer is thermodynamically favored, while the N2-isomer is often the kinetic product[3][4]. If you are observing high N2 levels at scale, it is likely due to the use of polar aprotic solvents (like DMF or DMSO) combined with non-coordinating bases (like K₂CO₃)[3][6]. These conditions create solvent-separated ion pairs that expose the less sterically hindered N2 position to kinetic nucleophilic attack. The Solution: Shift the reaction to a chelation-controlled or thermodynamically controlled regime. Density Functional Theory (DFT) calculations demonstrate that using coordinating bases (like NaH or Cs₂CO₃) in less polar solvents (THF or Dioxane) allows the metal cation (Na⁺ or Cs⁺) to chelate between the C3-carboxylate oxygen and the N2 nitrogen[5]. This steric shielding of N2 forces the electrophile (isopropyl halide) to attack the N1 position exclusively[3].

Q2: How do I manage the exotherm and gas evolution when using NaH on a multi-kilogram scale?

The Causality: Sodium hydride (NaH) is excellent for N1-selectivity[3], but its reaction with the indazole N-H proton is highly exothermic and evolves stoichiometric amounts of hydrogen gas (H₂). At scale, bulk addition of NaH can overwhelm condenser capacities and exhaust systems, leading to thermal runaway or explosive atmospheres. The Solution: Implement a reverse-dosing strategy or switch bases. Instead of adding NaH to the indazole, dose a solution of the indazole in THF slowly into a pre-cooled suspension of NaH in THF. Monitor the H₂ off-gas rate using mass flow meters. Alternatively, if your facility cannot handle H₂ evolution, transition to the Cesium Carbonate (Cs₂CO₃) / Dioxane protocol[3]. Cs₂CO₃ provides the necessary chelation for N1-selectivity without evolving H₂ gas[5].

Q3: My methyl ester is hydrolyzing to 1-isopropyl-1H-indazole-3-carboxylic acid. How do I prevent this?

The Causality: The C3-methyl ester is highly prone to saponification (hydrolysis) under basic conditions if trace water is present[4]. When scaling up, hygroscopic bases (like K₂CO₃ or Cs₂CO₃) absorb atmospheric moisture. At elevated temperatures (e.g., 90 °C - 120 °C), this trace water reacts with the base to generate hydroxide ions (OH⁻), which rapidly cleave the methyl ester. The Solution: The protocol must be strictly anhydrous.

  • Dry all bases in a vacuum oven at 120 °C for 24 hours prior to use.

  • Use Karl Fischer titration to verify that solvent moisture is <100 ppm.

  • Avoid aqueous workups until the reaction mixture has been cooled to <10 °C to prevent hydrolysis during the quench phase.

Q4: How can I purify the N1 isomer from the N2 isomer without relying on column chromatography?

The Causality: Flash chromatography is economically unviable at the pilot-plant scale. The N1 and N2 isomers often have similar polarities, making them difficult to separate. The Solution: Leverage the differential solubility of the isomers. The N1-alkylated product generally exhibits superior crystallinity in non-polar anti-solvents. Perform a solvent swap to a mixture of MTBE/Heptane or Ethyl Acetate/Hexane. Seed the mixture with pure N1-isomer at 40 °C and cool slowly to 5 °C to selectively crystallize the target compound while leaving the N2 impurity in the mother liquor.

Part 2: Quantitative Data & Solvent Effects

The following table summarizes the causal relationship between base/solvent selection and the resulting N1:N2 regioselectivity based on high-throughput experimentation (HTE) and DFT mechanistic studies[3][5][6].

BaseSolventTemp (°C)Mechanism / CausalityN1:N2 RatioYield (%)Scale-Up Suitability
K₂CO₃ DMF120 °CSolvent-separated ion pair; Kinetic control favors N2.~ 60:40>90% (Mixed)Poor (Requires chromatography)
NaH THF50 °CNa⁺ chelation sterically blocks N2; Thermodynamic control.> 95:585 - 90%Moderate (H₂ gas hazard)
Cs₂CO₃ Dioxane90 °CCs⁺ chelation blocks N2; No gas evolution.> 98:2> 90%Excellent (Safe, highly selective)

Part 3: Mechanistic & Workflow Visualizations

Diagram 1: Scale-Up Decision Logic & Workflow

This diagram illustrates the process engineering workflow for selecting the appropriate scale-up pathway based on facility capabilities and selectivity requirements.

Workflow Start Methyl 1H-indazole-3-carboxylate Scale-Up Synthesis BaseSel Select Base & Solvent System Start->BaseSel NaH NaH in THF (High N1 Selectivity, H2 Gas Hazard) BaseSel->NaH If H2 handling is available Cs2CO3 Cs2CO3 in Dioxane (High N1 Selectivity, No Gas) BaseSel->Cs2CO3 Preferred Pilot Scale K2CO3 K2CO3 in DMF (Poor Selectivity, N1/N2 Mix) BaseSel->K2CO3 Avoid at scale Alkylation Dose Isopropyl Halide (Strict Exotherm Control) NaH->Alkylation Cs2CO3->Alkylation Workup Cold Aqueous Quench (Prevents Ester Hydrolysis) Alkylation->Workup Purification Crystallization in MTBE/Heptane (Bypasses Chromatography) Workup->Purification

Caption: Decision logic for base/solvent selection to achieve regioselective N1-alkylation at scale.

Diagram 2: Mechanistic Pathway of Regioselectivity

This diagram explains the causality behind the formation of the N1 vs. N2 isomers, highlighting the critical role of metal-cation chelation[5].

Mechanism Indazole Methyl 1H-indazole-3-carboxylate Deprotonation Deprotonation via Base Indazole->Deprotonation Chelation Chelation Control (Na+ or Cs+ coordinates N2 & Ester O) Deprotonation->Chelation THF or Dioxane NoChelation Solvent Separated Ion Pair (Polar Aprotic Solvents like DMF) Deprotonation->NoChelation DMF or DMSO N1_Attack Steric Shielding of N2 Nucleophilic Attack forced at N1 Chelation->N1_Attack NoChelation->N1_Attack N2_Attack Kinetic Attack at less hindered N2 NoChelation->N2_Attack Product_N1 Methyl 1-isopropyl-1H-indazole-3-carboxylate (Target N1 Isomer) N1_Attack->Product_N1 Product_N2 Methyl 2-isopropyl-2H-indazole-3-carboxylate (N2 Impurity) N2_Attack->Product_N2

Caption: Mechanistic divergence showing how chelation control drives N1-selectivity over kinetic N2-attack.

Part 4: Step-by-Step Validated Protocols

To ensure a self-validating system, these protocols include specific In-Process Controls (IPCs) to verify causality at each step.

Protocol A: N1-Selective Alkylation via Cs₂CO₃ / Dioxane (Recommended for Pilot Scale)

This method avoids hydrogen gas evolution and leverages cesium chelation for >98% N1-selectivity[3][5].

Step 1: Reactor Preparation & Drying

  • Charge a jacketed glass-lined reactor with Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Causality Check: Ensure Cs₂CO₃ was pre-dried. Moisture >500 ppm will cause ester hydrolysis[4].

  • Purge the reactor with Nitrogen (N₂) for 15 minutes.

Step 2: Substrate Addition

  • Add Methyl 1H-indazole-3-carboxylate (1.0 equiv) followed by anhydrous 1,4-Dioxane (10 volumes).

  • Stir the suspension at 20 °C for 30 minutes to ensure complete deprotonation and formation of the cesium-chelated intermediate.

Step 3: Electrophile Dosing

  • Heat the jacket to 90 °C.

  • Using a dosing pump, add 2-bromopropane (isopropyl bromide, 1.5 equiv) over 2 hours.

  • Causality Check: Slow dosing prevents pooling of the alkylating agent and controls the mild reaction exotherm.

Step 4: In-Process Control (IPC)

  • Sample the reaction after 4 hours. Analyze via LCMS at 225 nm[6].

  • Validation: The reaction is complete when starting material is <1%. N1:N2 ratio should read >98:2.

Step 5: Workup and Isolation

  • Cool the reactor to 10 °C (Critical to prevent hydrolysis during quench).

  • Add water (10 volumes) to dissolve inorganic salts, followed by MTBE (10 volumes) for extraction.

  • Separate the organic layer, wash with brine, and concentrate under reduced pressure.

  • Crystallize the crude oil from a 1:4 mixture of Ethyl Acetate/Heptane to isolate the pure N1-isomer.

Protocol B: N1-Selective Alkylation via NaH / THF (Suitable for Kilo-Lab with H₂ Handling)

This method utilizes sodium chelation but requires strict engineering controls for gas evolution[3].

Step 1: Base Suspension

  • Under a strict N₂ atmosphere, charge a flame-dried reactor with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) and anhydrous THF (5 volumes).

  • Cool the jacket to 0 °C.

Step 2: Reverse Dosing of Substrate

  • Prepare a solution of Methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF (5 volumes).

  • Dose the indazole solution into the NaH suspension over 2 hours, maintaining internal temperature <10 °C.

  • Causality Check: Monitor H₂ off-gas. Do not proceed to the next step until gas evolution ceases, indicating complete deprotonation.

Step 3: Alkylation

  • Add 2-iodopropane (1.2 equiv) in one portion.

  • Warm the reactor to 50 °C and stir for 16 hours.

  • Validation: IPC via LCMS should confirm >95% N1-selectivity.

Step 4: Quench

  • Cool to 0 °C. Carefully quench unreacted NaH by dropwise addition of saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate, dry over MgSO₄, and crystallize to yield the final product.

Part 5: References

  • European Patent Office EP1910340 B1 Title: INDAZOLECARBOXAMIDE DERIVATIVES AS 5HT4 RECEPTOR AGONISTS Source: Google Patents / European Patent Office (2006) URL:

  • Beilstein Journal of Organic Chemistry Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein J. Org. Chem. 2024, 20, 1940–1954. URL:[Link]

  • RSC Advances Title: Development of a selective and scalable N1-indazole alkylation Source: RSC Adv., 2024, 14, 6367-6373. URL:[Link]

Sources

"interpreting complex NMR spectra of N-alkylated indazoles"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylated Indazoles

Welcome to the technical support guide for the interpretation of complex NMR spectra of N-alkylated indazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter the common but challenging task of unambiguously determining the site of N-alkylation on the indazole scaffold. The inherent annular tautomerism of the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers during synthesis, making robust analytical characterization essential.[1]

This guide provides field-proven insights and step-by-step methodologies to navigate these complexities, ensuring the confident structural elucidation of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why does the N-alkylation of indazole often result in a mixture of N1 and N2 isomers?

A: The indazole ring system exhibits annular tautomerism, meaning it exists as an equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered more thermodynamically stable.[2][3] However, under many common alkylating conditions (e.g., using a base and an alkyl halide), deprotonation generates an indazolide anion where the negative charge is delocalized over both nitrogen atoms. The incoming electrophile (the alkyl group) can then attack either nitrogen, leading to a mixture of N1 and N2-substituted products.[1] The final ratio of these isomers is highly dependent on steric and electronic factors of the indazole ring, the nature of the alkylating agent, and the reaction conditions such as the base and solvent used.[2][4]

Q2: Are there any "quick rules" in ¹H NMR to get a preliminary idea of the major isomer?

A: While not definitive, there are some general trends in ¹H NMR that can provide initial clues.

  • H-3 Proton: The proton at the C-3 position is often a key indicator. In N1-alkylated indazoles, the H-3 signal is typically found further downfield (at a higher ppm value) compared to the corresponding N2-alkylated isomer. This is due to the differing electronic environments in the two isomers.

  • N-CH₂ Protons: The chemical shift of the methylene protons (CH₂) directly attached to the indazole nitrogen can also be informative. Often, the N-CH₂ protons of the N1 isomer appear at a slightly different chemical shift than those of the N2 isomer.

However, these are general trends and can be influenced by substituents and solvent effects. For unambiguous assignment, 2D NMR techniques are essential.

Q3: What are the most powerful and definitive NMR experiments for assigning N1 and N2 regiochemistry?

A: The gold-standard techniques are two-dimensional (2D) correlation experiments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most widely used and reliable method. It detects correlations between protons and carbons that are two or three bonds away. The key is to look for a correlation from the protons of the N-alkyl CH₂ group to the carbons of the indazole core.[1][2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. It serves as an excellent orthogonal method to confirm the HMBC assignment.[5][6]

  • ¹H-¹⁵N HMBC: For ultimate certainty, especially in highly complex or ambiguous cases, this experiment directly shows the correlation between the N-alkyl protons and the nitrogen atom (¹⁵N) they are attached to, leaving no room for doubt.[5]

Troubleshooting Guides & In-Depth Analysis

This section addresses specific problems you may encounter during spectral interpretation.

Problem 1: My ¹H and ¹³C NMR spectra are ambiguous. How do I definitively assign the N1 and N2 isomers?

Question: I have synthesized an N-alkylated indazole and the 1D spectra show a mixture of two compounds. I can't be sure which is the N1 isomer and which is the N2. What is the most direct way to solve this?

Answer & Workflow:

The most robust method for this assignment relies on the Heteronuclear Multiple Bond Correlation (HMBC) experiment. The logic is based on identifying the three-bond coupling (³J) between the protons on the methylene group attached to the nitrogen (N-CH₂) and specific carbon atoms within the indazole's bicyclic core.

The Key Diagnostic Correlations: [1][2][3]

  • For the N1-alkylated isomer: You will observe a clear correlation (a cross-peak in the 2D spectrum) between the N-CH₂ protons and the C-7a carbon atom.

  • For the N2-alkylated isomer: You will observe a clear correlation between the N-CH₂ protons and the C-3 carbon atom.

These correlations are unique and diagnostic. The N1-CH₂ is three bonds away from C-7a, while the N2-CH₂ is three bonds away from C-3.

G Isomer Identification Workflow cluster_data Data Acquisition cluster_analysis HMBC Analysis cluster_decision Assignment Logic cluster_result Conclusion A Synthesized N-Alkylated Indazole (Mixture of Isomers) B Acquire ¹H, ¹³C, and HMBC Spectra A->B C Identify N-CH₂ proton signal(s) in ¹H spectrum B->C D Look for cross-peaks from N-CH₂ in HMBC spectrum C->D E Cross-peak to C-7a observed? D->E F N1 Isomer E->F Yes G N2 Isomer E->G No (Implies cross-peak to C-3)

Caption: HMBC-based workflow for distinguishing N1 and N2 indazole isomers.

Data Summary: Key Diagnostic HMBC Correlations

IsomerProton SignalKey Carbon CorrelationBond Path
N1-Alkylated N-CH₂C-7a H-C-N1-C7a (³J)
N2-Alkylated N-CH₂C-3 H-C-N2-C3 (³J)
Problem 2: How can I be absolutely certain of my HMBC assignment?

Question: The HMBC data strongly suggests the N1 isomer, but I need a second, independent confirmation for a regulatory filing. What should I do?

Answer & Workflow:

This is an excellent example of ensuring scientific rigor. The ideal confirmation comes from a Nuclear Overhauser Effect (NOE) experiment, such as 2D NOESY or 1D selective NOE. This experiment detects through-space proximity, providing a completely different basis for the structural proof.

The Key Diagnostic NOE Correlations: [5][6]

  • For the N1-alkylated isomer: The alkyl group is positioned on the same side of the ring system as the H-7 proton. Therefore, you should observe an NOE correlation between the N-CH₂ protons and the H-7 proton.

  • For the N2-alkylated isomer: The alkyl group is positioned near the H-3 proton. You should observe an NOE correlation between the N-CH₂ protons and the H-3 proton.

Observing the expected NOE provides powerful, unambiguous confirmation of the regioisomer structure assigned by HMBC.

G Key Diagnostic Correlations cluster_N1 N1-Alkylated Indazole cluster_N2 N2-Alkylated Indazole N1_img N1_label Key HMBC: N-CH₂ ↔ C-7a Key NOESY: N-CH₂ ↔ H-7 N2_img N2_label Key HMBC: N-CH₂ ↔ C-3 Key NOESY: N-CH₂ ↔ H-3

Caption: Visual summary of key HMBC and NOESY correlations.

Experimental Protocols

Protocol 1: Acquiring a High-Quality HMBC Spectrum

This protocol assumes a standard modern NMR spectrometer.

  • Sample Preparation: Prepare a sample of your compound at a moderate concentration (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and filtered if necessary.

  • Initial Setup: Acquire standard 1D ¹H and ¹³C spectra. Accurately reference the spectra and determine the spectral widths for both nuclei.

  • Load HMBC Experiment: Select a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).

  • Set Key Parameters:

    • ¹H Spectral Width (SW): Set according to your ¹H spectrum.

    • ¹³C Spectral Width (SW): Set according to your ¹³C spectrum.

    • Number of Scans (NS): Start with 8 or 16 scans. Increase for dilute samples.

    • Long-Range Coupling Constant (JXH): This is the most critical parameter. The experiment is optimized to detect correlations for a specific coupling constant. A value of 8 Hz is a robust starting point for detecting typical ²JCH and ³JCH correlations in aromatic systems.

  • Acquisition & Processing: Run the experiment. After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell squared in both dimensions). Phase correct the spectrum and reference it carefully.

  • Analysis: Look for the key cross-peaks between your N-CH₂ protons and the C-3 and C-7a carbons as detailed above.

Protocol 2: Acquiring a Confirmatory NOESY Spectrum
  • Sample Preparation: Use the same sample as for the HMBC. Degassing the sample (e.g., via freeze-pump-thaw cycles or bubbling with argon) can improve data quality by removing dissolved oxygen, but is not always necessary for routine confirmation.

  • Load NOESY Experiment: Select a standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker systems).

  • Set Key Parameters:

    • Spectral Widths (¹H): Set identical spectral widths in both F1 and F2 dimensions based on your ¹H spectrum.

    • Number of Scans (NS): Start with 8 or 16 scans.

    • Mixing Time (d8): This is the crucial parameter for NOESY. It is the time allowed for magnetization to be transferred via the NOE. A good starting value for small molecules is 0.5 to 1.0 seconds . Too short a time will result in weak or no cross-peaks; too long can lead to artifacts from spin diffusion.

  • Acquisition & Processing: Run the experiment. Process the data similarly to the HMBC spectrum. The resulting spectrum should be symmetrical about the diagonal.

  • Analysis: Look for the off-diagonal cross-peaks that confirm the spatial proximity between the N-CH₂ protons and either the H-7 or H-3 proton.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1954. [Link]

  • Göker, H., et al. (2018). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (2026). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Saeed, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14085-14102. [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]

  • Kouakou, K., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1137-S1145. [Link]

Sources

"alternative synthetic routes to Methyl 1-isopropyl-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate

Executive Summary & Strategic Overview

The synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate presents a classic heterocyclic challenge: Regioselectivity . The indazole ring is an ambident nucleophile. Direct alkylation of the N-unsubstituted precursor typically yields a mixture of the thermodynamically stable N1-isomer (desired) and the kinetically favored N2-isomer (undesired), often requiring tedious chromatographic separation.

This guide provides two distinct workflows:

  • Route A (Direct Alkylation): High-throughput, shorter step count, but requires strict condition control to maximize N1 selectivity.

  • Route B (De Novo Cyclization): A longer, step-wise route starting from Isatin that guarantees 100% N1 regioselectivity by installing the isopropyl group before ring closure.

Decision Matrix: Selecting Your Route

Before beginning, evaluate your constraints using this logic flow.

RouteSelection Start Start: Select Strategy Scale Scale & Purity Req? Start->Scale SmallScale < 5g / Discovery Speed is priority Scale->SmallScale LargeScale > 100g / Process Purity is priority Scale->LargeScale RouteA Route A: Direct Alkylation (Optimize Base/Solvent) SmallScale->RouteA Accept ~10-20% N2 isomer RouteB Route B: Isatin Pathway (Guaranteed Regiochemistry) LargeScale->RouteB Avoid Chromatography

Figure 1: Strategic decision tree for selecting the synthetic pathway based on scale and purity requirements.

Route A: Direct Alkylation (Troubleshooting & Optimization)[1]

Core Issue: The steric bulk of the isopropyl group often pushes the reaction toward the less sterically hindered N2 position, even though N1 is thermodynamically preferred.

Protocol:

  • Substrate: Methyl 1H-indazole-3-carboxylate.

  • Reagents: Isopropyl Iodide (1.5 eq), Base (see table).

  • Solvent: Anhydrous THF or DMF.

Optimization Table: Base & Solvent Effects
VariableConditionOutcome (N1:N2 Ratio)Mechanism Note
Standard K₂CO₃ / DMF / 60°C~60:40 Poor selectivity. Dipolar aprotic solvent separates ion pairs, increasing N2 reactivity.
Kinetic NaH / THF / 0°C>90:10 Recommended. Na⁺ coordinates with the C3-ester carbonyl and N2, blocking N2 and directing alkylation to N1.
Chelation Cs₂CO₃ / Dioxane>85:15 Cesium effect can promote N1, but less reliable than NaH for bulky electrophiles like isopropyl.
Mitsunobu iPrOH / PPh₃ / DIAD~20:80 Avoid. Mitsunobu conditions strongly favor the N2 isomer (kinetic product).
Step-by-Step Protocol (High N1 Selectivity)
  • Setup: Flame-dry a 3-neck flask under N₂ atmosphere.

  • Deprotonation: Dissolve Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M). Cool to 0°C .[1]

  • Base Addition: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir at 0°C for 30 min until H₂ evolution ceases. Crucial: Ensure full deprotonation before adding electrophile.

  • Alkylation: Add Isopropyl Iodide (1.5 eq) dropwise.

  • Reaction: Allow to warm to RT slowly. Stir for 12-16h.

  • Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc.[3]

  • Purification: The N1 isomer is typically less polar (higher R_f) than the N2 isomer. Use Hexanes:EtOAc (gradient 9:1 to 7:3).

Route B: The Isatin Pathway (Alternative Synthetic Route)

Why use this? If you cannot tolerate any N2 isomer or if the separation of isomers is failing at scale. This route builds the ring around the nitrogen that already holds the isopropyl group.

Workflow Diagram:

IsatinRoute Isatin Start: Isatin Step1 1. N-Alkylation (iPr-Br, K2CO3, DMF) Isatin->Step1 N_iPr_Isatin Intermediate: N-isopropylisatin Step1->N_iPr_Isatin Step2 2. Ring Opening (Pfitzinger-type) (NaOH, Heat) N_iPr_Isatin->Step2 KetoAcid Intermediate: 2-(isopropylamino)phenylglyoxylic acid Step2->KetoAcid Step3 3. Diazotization & Cyclization (NaNO2, H2SO4, then SnCl2 red.) KetoAcid->Step3 IndazoleAcid Product: 1-isopropyl-1H-indazole-3-carboxylic acid Step3->IndazoleAcid Step4 4. Esterification (MeOH, H2SO4) IndazoleAcid->Step4 Final Target: Methyl 1-isopropyl-1H-indazole-3-carboxylate Step4->Final

Figure 2: The "De Novo" synthesis route starting from Isatin, ensuring exclusive N1 regioselectivity.

Detailed Methodology (Route B)
  • N-Alkylation: React Isatin with Isopropyl Bromide and K₂CO₃ in DMF. This is high-yielding and occurs exclusively on the nitrogen.

  • Hydrolysis: Treat N-isopropylisatin with NaOH (aq) at mild heat to open the lactam ring, forming the keto-acid salt.

  • Diazotization-Cyclization:

    • Acidify the solution.[2][4]

    • Add NaNO₂ at 0°C to form the diazonium salt.

    • Reduction Step: Treat the diazonium intermediate with SnCl₂ (stannous chloride) or Na₂SO₃. This reduces the diazo group to a hydrazine, which spontaneously condenses with the ketone to close the indazole ring.

  • Esterification: The product of step 3 is the carboxylic acid. Reflux in Methanol with catalytic H₂SO₃ to yield the methyl ester.[2]

Troubleshooting & FAQs

Q1: I am using Route A (Direct Alkylation) and my N1:N2 ratio is stuck at 50:50. Why?

  • Diagnosis: You are likely using a polar aprotic solvent (DMF, DMSO) with a counter-ion that does not coordinate tightly (like K⁺ or Cs⁺ without chelation control).

  • Fix: Switch to NaH in THF . The sodium cation coordinates with the ester carbonyl oxygen and the N2 nitrogen, sterically blocking the N2 site and directing the isopropyl group to N1.

Q2: How do I distinguish N1 vs N2 isomers by NMR?

  • N1-Isomer (Target): The proton at the C7 position (adjacent to N1) typically shows a shift around 8.1–8.2 ppm . The isopropyl methine proton (N-CH) will show a specific NOE correlation to the C7 proton.

  • N2-Isomer (Impurity): The C7 proton is often shielded relative to the N1 isomer. The N-CH group will show NOE correlations to both C3 (if H-3 exists, but here we have an ester) and C7, but the chemical shift environment is distinct (often more downfield N-CH due to the quinoid-like character).

Q3: In Route B, my diazotization step turned into a black tar. What happened?

  • Cause: Temperature control failure. Diazonium salts are unstable.

  • Fix: Ensure the internal temperature remains < 5°C during NaNO₂ addition. Add the reducing agent (SnCl₂) slowly to prevent an exotherm that decomposes the intermediate.

Q4: Can I use the Mitsunobu reaction to install the isopropyl group?

  • Answer: No. While Mitsunobu is great for primary alcohols, it notoriously favors the N2-isomer for indazoles due to the mechanism involving the more acidic (but less stable) tautomer reacting with the betaine intermediate.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem.
    • Relevance: Defines the mechanistic basis for N1 vs N2 selectivity (NaH vs Cs2CO3).
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi

    • Source: BenchChem Technical Support.[1][5]

    • Relevance: Provides specific experimental conditions for optimizing N1 selectivity.
  • Synthesis of Novel N1 and N2 Indazole Deriv

    • Source: ResearchGate.[6][7]

    • Relevance: Discusses separation techniques and spectral characteriz
  • 1H-indazole-3-carboxylic acid, ethyl ester (Organic Syntheses).

    • Source: Organic Syntheses, Coll. Vol. 10.
    • Relevance: foundational procedure for synthesizing the indazole-3-carboxylate core if starting

Sources

Validation & Comparative

Unambiguous Structural Confirmation of Methyl 1-isopropyl-1H-indazole-3-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the "indazole regiochemistry trap" during the structural validation of active pharmaceutical ingredients (APIs). When synthesizing indazole-3-carboxylates—such as the key building block Methyl 1-isopropyl-1H-indazole-3-carboxylate (CAS 173600-05-0)[1]—N-alkylation typically yields a thermodynamic and kinetic mixture of N1- and N2-substituted isomers[2]. Distinguishing between these regioisomers is a critical quality control checkpoint. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against conventional analytics (NMR, MS, PXRD) and provides a self-validating experimental protocol for absolute structural confirmation.

The Analytical Challenge: Why Conventional Methods Fall Short

While routine analytical techniques are sufficient for assessing purity, they often lack the resolution to unambiguously assign regiochemistry in complex heterocycles.

  • Mass Spectrometry (LC-MS): Provides the exact mass (m/z 219.26 for [M+H]+) but is entirely "isomer blind." The N1 and N2 regioisomers produce identical mass-to-charge ratios and highly similar fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR): 1D

    
    H/
    
    
    
    C NMR easily confirms the presence of the isopropyl and methyl ester groups. 2D NMR (NOESY/HMBC) is the standard first-line defense for regiochemical assignment[3]. However, in indazoles, tautomeric dynamics and the lack of distinct protons on the fused benzene ring adjacent to the N1/N2 positions can lead to ambiguous through-space correlations, leaving room for interpretation error[3].
  • Powder X-Ray Diffraction (PXRD): Excellent for confirming bulk phase purity and crystallinity. However, solving a de novo structure of an unknown regioisomer from powder data requires computationally expensive Crystal Structure Prediction (CSP) and is highly limited for flexible molecules[4].

The SCXRD Advantage

Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for structural elucidation[5]. By measuring the diffraction of X-rays through a highly ordered single crystal, SCXRD provides an unambiguous 3D electron density map[5]. This explicitly visualizes the covalent bond between the N1 atom and the isopropyl group, eliminating all structural ambiguity[6].

Workflow Mix Indazole Alkylation Mixture Isolate Chromatographic Isolation Mix->Isolate NMR 2D NMR (HMBC/NOESY) Isolate->NMR NMR_Fail Ambiguous Regiochemistry (Dynamic Tautomerism) NMR->NMR_Fail Signal Overlap Cryst Vapor Diffusion Crystallization NMR_Fail->Cryst Requires 3D Map SCXRD SCXRD Data Collection (100 K) Cryst->SCXRD Result Absolute N1-Isopropyl Confirmation SCXRD->Result Atomic Resolution

Workflow comparing NMR limitations vs. SCXRD for indazole regioisomer assignment.

Comparative Performance Data

To objectively evaluate the best approach for structural confirmation, we must compare the techniques across several critical operational metrics.

Table 1: Analytical Techniques Comparison for Indazole Regioisomers

Analytical TechniqueRegiochemical ConfidenceSample RequirementTime-to-ResultPrimary Limitation
SCXRD Absolute (3D Map) Single Crystal (>20 µm)1–2 DaysRequires a high-quality diffracting crystal.
2D NMR High (Inferential)5–10 mg (Solution)HoursSusceptible to signal overlap and dynamic effects.
PXRD Low (de novo)50–200 mg (Powder)HoursRequires a known reference pattern or complex CSP.
LC-MS None<1 µg (Solution)MinutesCannot distinguish between N1/N2 isomers.

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure scientific integrity, the following protocol for SCXRD analysis is designed as a self-validating system. Each step includes a causality explanation and a validation checkpoint.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 10–15 mg of the purified Methyl 1-isopropyl-1H-indazole-3-carboxylate in a minimal volume of ethyl acetate (EtOAc) inside a 2 mL inner vial. Place this un-capped vial inside a 20 mL outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly and leave undisturbed at room temperature for 48–72 hours.

  • Causality: The volatile anti-solvent (hexanes) slowly diffuses into the solvent (EtOAc) via the vapor phase, gradually lowering the solubility of the indazole. This slow kinetic process minimizes rapid nucleation sites, promoting the growth of a single, highly ordered crystal rather than a microcrystalline powder[7].

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. A suitable single crystal will extinguish light uniformly when rotated 90 degrees, confirming it is a single lattice and not a twinned or polycrystalline cluster.

Step 2: Crystal Harvesting and Mounting
  • Procedure: Select a crystal with dimensions of at least 20–30 µm in all three dimensions[8]. Submerge the crystal in a drop of paratone-N oil. Using a micro-loop, scoop the crystal and immediately transfer it to the diffractometer goniometer head under a stream of cold nitrogen gas.

  • Causality: Paratone oil acts as a cryoprotectant. When flash-cooled, it forms a rigid, amorphous glass that holds the crystal firmly in place without producing background diffraction rings[8].

  • Validation Check: Visually center the crystal on the goniometer using the crosshairs of the instrument's video camera. The crystal must remain perfectly centered at all rotation angles (omega/phi).

Step 3: Data Collection at Cryogenic Temperatures
  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å) X-ray source[8]. Maintain the crystal temperature at 100 K using an Oxford Cryostream cooler[8].

  • Causality: Cooling the crystal to 100 K significantly reduces atomic thermal vibrations (measured as B-factors). This sharpens the diffraction spots and extends the resolution limit, allowing for the precise localization of lighter atoms, including the critical hydrogens on the isopropyl group[8].

  • Validation Check: Evaluate the initial 10–20 diffraction frames. Sharp, well-defined spots extending to high resolution (e.g., < 0.8 Å) validate crystal quality before committing to a full multi-hour data collection scan.

Step 4: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Causality: Iterative refinement minimizes the difference between the calculated electron density model and the observed structure factors, yielding the final atomic coordinates that explicitly prove the N1-isopropyl linkage[9].

  • Validation Check: The final structural model is validated if the

    
     value is < 0.05 (indicating < 5% error between the model and data) and the residual electron density map shows no unassigned peaks > 1.0 e/ų.
    

MethodComparison Target Methyl 1-isopropyl-1H- indazole-3-carboxylate MS LC-MS Target->MS PXRD Powder XRD Target->PXRD SCXRD Single-Crystal XRD Target->SCXRD MS_Data Mass: 218.25 Da (Isomer Blind) MS->MS_Data PXRD_Data Bulk Purity (No de novo structure) PXRD->PXRD_Data SCXRD_Data Unambiguous 3D Atomic Coordinates SCXRD->SCXRD_Data

Logical comparison of analytical techniques for structural validation.

Expected Crystallographic Data Summary

When the protocol is executed correctly, the resulting crystallographic data will definitively confirm the N1-alkylation. Below is a summary of the expected parameters for this class of small organic molecules.

Table 2: Typical SCXRD Parameters for Methyl 1-isopropyl-1H-indazole-3-carboxylate

Crystallographic ParameterExpected Range / ValueSignificance
Crystal System Monoclinic or TriclinicTypical packing arrangements for asymmetric organic heterocycles.
Space Group

or

Centrosymmetric space groups are standard for achiral molecules.
Data Collection Temp. 100 KMinimizes thermal motion, crucial for resolving hydrogen atoms.
Final

Index
< 0.050Confirms a highly accurate structural model.
Goodness-of-Fit (GooF) ~ 1.000 to 1.050Indicates the structural model perfectly accounts for the observed data.

Conclusion

While NMR and MS are indispensable tools for rapid screening and purity analysis, they carry inherent risks of ambiguity when assigning the regiochemistry of indazole derivatives. By employing Single-Crystal X-ray Diffraction, researchers can bypass inferential data and directly observe the N1-isopropyl bond. Implementing the self-validating SCXRD protocol outlined above ensures absolute structural confidence, safeguarding downstream drug development workflows from costly structural misassignments.

References

  • Powder X-ray Diffraction Protocol/SOP, McGill University,
  • Small molecule X-ray crystallography, The University of Queensland,
  • What Is Small Molecule Crystal Structure Analysis?, Rigaku,
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations, N
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives, The Journal of Organic Chemistry - ACS Public
  • Supporting Information Regioselective alkylation of a vers
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution, ResearchG
  • Product Index - AA Blocks (CAS 173600-05-0), AA Blocks,

Sources

"comparative analysis of N1 vs N2 alkylation of methyl indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N1 vs. N2 Alkylation of Methyl Indazole-3-Carboxylate: A Guide to Regioselective Synthesis

Executive Summary

The indazole core is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Pazopanib) and bioactive compounds (e.g., AB-CHMINACA)[1]. During the synthesis of these molecules, the functionalization of methyl 1H-indazole-3-carboxylate represents a critical bottleneck. Because indazoles exhibit annular tautomerism between their 1H and 2H forms, direct N-alkylation conventionally yields a difficult-to-separate mixture of N1- and N2-alkylated regioisomers[2][3].

This guide provides a comparative analysis of the experimental conditions required to achieve absolute regiocontrol. By manipulating thermodynamic stability, kinetic nucleophilicity, and transition-state chelation, researchers can predictably steer the reaction to either the N1 or N2 position.

Mechanistic Causality: Thermodynamics vs. Kinetics

To control regioselectivity, one must understand the underlying energetic landscape of the indazole anion.

  • Thermodynamic Control (N1-Selectivity): Density Functional Theory (DFT) calculations reveal that the 1H-indazole tautomer is energetically more stable than its 2H-counterpart by approximately 4.46 kcal/mol[3][4]. Consequently, the N1-alkylated product is the thermodynamically favored isomer. When strong bases like Sodium Hydride (NaH) are used in non-polar or moderately polar aprotic solvents (e.g., THF), the reaction proceeds via a chelation-controlled mechanism. The metal cation (Na⁺ or Cs⁺) coordinates simultaneously with the indazole N2 atom and the electron-rich oxygen of the C3-carboxylate group. This non-covalent interaction effectively blocks the N2 position, directing the electrophilic attack exclusively to the N1 nitrogen[2][5].

  • Kinetic Control (N2-Selectivity): Despite the thermodynamic stability of the N1 product, the N2 nitrogen possesses greater intrinsic nucleophilicity[4][6]. If the reaction is shifted away from base-mediated anion formation toward Brønsted acid catalysis, the energy barrier for N2 alkylation is significantly lower than that of N1. By utilizing metal-free acid catalysts (e.g., TfOH) and specific electrophiles like diazo compounds or sulfoxonium ylides, the reaction is driven by kinetic control, bypassing the chelation intermediate and yielding highly pure N2-alkylated products[6][7].

G Indazole Methyl 1H-indazole-3-carboxylate (Tautomeric Equilibrium) Base Strong Base (NaH, THF) Chelation Control Indazole->Base Acid Brønsted Acid (TfOH) Kinetic Control Indazole->Acid N1_Anion Na+ Chelated Intermediate (N2 blocked by C3-O coordination) Base->N1_Anion Deprotonation N2_Path N2-Nucleophilic Attack (Driven by higher N2 nucleophilicity) Acid->N2_Path Diazo Activation N1_Product N1-Alkylated Product (Thermodynamically Favored) N1_Anion->N1_Product Alkyl Halide Attack N2_Product N2-Alkylated Product (Kinetically Favored) N2_Path->N2_Product Alkyl Transfer

Mechanistic divergence of indazole alkylation under thermodynamic (N1) vs. kinetic (N2) control.

Comparative Performance Data

The choice of base, solvent, and electrophile drastically alters the product distribution. The table below synthesizes experimental yields and regioselectivity ratios from optimized methodologies. Standard carbonate bases (K₂CO₃) in polar aprotic solvents (DMF) generally result in poor selectivity, necessitating tedious chromatographic separation[8].

Reaction SystemBase / CatalystSolventElectrophileTemp (°C)N1:N2 RatioIsolated Yield
Optimized N1 Route NaH (1.2 eq)THFAlkyl Bromide25 - 50> 99:1> 90%[5]
Standard Alkylation K₂CO₃ (2.0 eq)DMFAlkyl Bromide12058:42~ 72% (Mixed)[8]
Alternative N1 Route Cs₂CO₃ (2.0 eq)DioxaneAlkyl Tosylate90> 90:10> 85%[9]
Optimized N2 Route TfOH (Cat.)TCE / DCMDiazo Compound250:100> 80%[7]
Alternative N2 Route Brønsted Acid (HA-6)TCESulfoxonium Ylide251:15> 85%[6]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating workflows. In-process monitoring (TLC/LC-MS) and specific workup conditions are embedded to confirm the successful isolation of the target regioisomer.

Protocol A: Highly Regioselective N1-Alkylation (Base-Mediated)

This method leverages sodium chelation to force >99% N1 selectivity[5][9].

  • Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Add methyl 1H-indazole-3-carboxylate (1.0 equiv) and dissolve in anhydrous THF to achieve a concentration of 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Validation: Effervescence (H₂ gas) confirms active deprotonation. Stir for 30 minutes until the solution becomes homogenous.

  • Alkylation: Dropwise, add the desired alkyl bromide (1.5 equiv). Remove the ice bath and allow the reaction to warm to room temperature. Depending on the steric bulk of the electrophile, heating to 50 °C may be required[3].

  • Monitoring: Monitor via LC-MS. The N1-isomer typically elutes slightly later than the N2-isomer on reverse-phase C18 columns due to differences in dipole moment.

  • Workup & Isolation: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure N1-alkylated product[9].

Protocol B: Highly Regioselective N2-Alkylation (Acid-Catalyzed)

This metal-free method utilizes kinetic control to achieve up to 100% N2 selectivity[6][7].

  • Preparation: In an oven-dried vial equipped with a stir bar, add methyl 1H-indazole-3-carboxylate (1.0 equiv) and the corresponding diazo compound (1.2 equiv).

  • Solvent & Catalyst: Dissolve the mixture in anhydrous 1,1,2,2-tetrachloroethane (TCE) or Dichloromethane (DCM) to a concentration of 0.1 M. Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 5-10 mol%).

  • Reaction: Stir the mixture at room temperature. Validation: The immediate evolution of nitrogen gas (N₂) signifies the activation of the diazo compound and subsequent alkyl transfer.

  • Workup & Isolation: Upon completion (typically 1-2 hours as confirmed by TLC), filter the crude mixture through a short pad of Celite to remove polymeric byproducts. Concentrate the filtrate in vacuo. Purify via flash chromatography to isolate the N2-alkylated product[7].

Workflow Start Starting Material: Methyl 1H-indazole-3-carboxylate Split1 N1-Selective Route (Base-Mediated) Start->Split1 Split2 N2-Selective Route (Acid-Catalyzed) Start->Split2 Step1A 1. Dissolve in Anhydrous THF (0.1 M) 2. Add NaH (1.2 eq) at 0 °C Split1->Step1A Step1B 1. Dissolve in TCE or DCM (0.1 M) 2. Add TfOH (Catalytic) Split2->Step1B Step2A 3. Add Alkyl Bromide (1.5 eq) 4. Stir at RT to 50 °C Step1A->Step2A Step2B 3. Add Diazo Compound (1.2 eq) 4. Stir at RT until N2 evolves Step1B->Step2B WorkupA Quench with NH4Cl (aq) Extract with EtOAc Step2A->WorkupA WorkupB Filter through Celite Concentrate in vacuo Step2B->WorkupB Purify Flash Column Chromatography (Silica Gel, Hexane/EtOAc) WorkupA->Purify WorkupB->Purify

Parallel experimental workflows for achieving N1- vs. N2-selective indazole alkylation.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective alkylation of a versatile indazole (Altern
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Mechanism of a Highly Selective N2 Alkyl
  • Regioselectivity issues in the functionaliz
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communic
  • Development of a selective and scalable N1-indazole alkyl
  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid C
  • AB-CHMINACA Assessment Report - European Monitoring Centre for Drugs and Drug Addiction

Sources

Comparative Biological Activity Guide: Methyl 1-isopropyl-1H-indazole-3-carboxylate vs. Other N-Alkyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-isopropyl-1H-indazole-3-carboxylate (CAS 173600-05-0) is a foundational scaffold in modern medicinal chemistry. While the ester itself primarily serves as a synthetic intermediate, the specific N1-alkyl substitution—in this case, an isopropyl group—dictates the spatial geometry, lipophilicity, and ultimately the biological target of its downstream pharmacophores. This guide objectively compares the structure-activity relationship (SAR) and biological activity of the N1-isopropyl indazole scaffold against other prominent N-alkyl analogs (such as N1-pentyl and N1-4-fluorobenzyl), supported by experimental protocols and receptor binding data.

Pharmacological Divergence: The Role of the N1-Alkyl Chain

The biological activity of indazole-3-carboxylate derivatives is highly sensitive to the steric and electronic properties of the N1-substituent.

  • 5-HT4 Receptor Agonism (Gastrointestinal Motility): The N1-isopropyl substitution is highly favored in the development of 5-HT4 receptor agonists. The branched isopropyl group provides optimal steric hindrance, preventing the molecule from excessively crossing the blood-brain barrier (BBB) while fitting perfectly into the peripheral 5-HT4 binding pocket[1]. This minimizes central nervous system side effects while effectively treating gastrointestinal motility disorders.

  • KLK5 Inhibition (Dermatology): In the context of skin desquamation diseases like Netherton Syndrome, the N1-isopropyl indazole core acts as a highly selective inhibitor of kallikrein-related peptidase 5 (KLK5). The isopropyl moiety anchors the inhibitor within the S1 pocket of the protease, preventing the pro-inflammatory cascades associated with aberrant KLK5 activity[2].

  • CB1/CB2 Receptor Agonism (Cannabimimetic Activity): Conversely, synthetic cannabinoids (SCs) require longer or bulkier lipophilic chains (e.g., pentyl, 5-fluoropentyl, or 4-fluorobenzyl) at the N1 position to achieve high-affinity binding at the CB1 receptor. The N1-isopropyl analogs lack the hydrophobic chain length required to fully engage the CB1 binding pocket, resulting in negligible cannabimimetic potency compared to highly active analogs like AB-PINACA (N1-pentyl) or AB-FUBINACA (N1-4-fluorobenzyl)[3].

Quantitative SAR Comparison

The following table summarizes the divergent biological activities of indazole-3-carboxylate derivatives based on their N1-alkylation profile.

N1-Alkyl SubstituentRepresentative Core / DerivativePrimary Target ReceptorBinding Affinity / PotencyPrimary Biological Effect
Isopropyl N1-Isopropyl Indazole-3-carboxamide5-HT4 (Agonist)EC50 < 10 nMIncreased gut motility[1]
Isopropyl N1-Isopropyl Indazole (KLK5 Inhibitor)KLK5 (Inhibitor)IC50 ~ NanomolarReduced skin inflammation[2]
Pentyl AB-PINACACB1 / CB2 (Agonist)EC50 = 2.1 - 12 nMPotent psychoactivity[3]
4-Fluorobenzyl AB-FUBINACACB1 / CB2 (Agonist)EC50 = 0.98 nMSevere cannabimimetic toxicity[3]
Cyclohexylmethyl AB-CHMINACACB1 / CB2 (Agonist)EC50 = 2.1 nMPotent psychoactivity[4]
Experimental Methodologies
Protocol 1: Regioselective N1-Alkylation of Methyl 1H-indazole-3-carboxylate

Causality & Self-Validation: Alkylation of the indazole core can yield both N1 and N2 regioisomers. The N2-alkyl-2H-indazole impurities possess markedly different (and generally lower) biological activities[4]. Using potassium tert-butoxide at 0 °C provides thermodynamic control, favoring the N1-isomer. The protocol is self-validating via LC-MS monitoring, ensuring the N1:N2 ratio exceeds 9:1 before proceeding to purification.

  • Preparation: Dissolve Methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.1 equiv) portion-wise. Causality: Low temperature prevents uncontrolled exothermic side reactions and kinetically favors the more stable N1 anion.

  • Alkylation: Add the alkylating agent (e.g., 2-iodopropane for the isopropyl analog, or 1-bromopentane for the pentyl analog) (1.05 equiv) dropwise. Stir at ambient temperature for 24-48 hours.

  • Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Self-Validation Check: Confirm the disappearance of the starting material mass and verify that the major peak corresponds to the N1-alkylated mass.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography (hexane/ethyl acetate 80:20) to isolate the pure N1-alkyl ester[4].

Protocol 2: High-Throughput Fluorometric Receptor Assay (CB1 vs. 5-HT4)

Causality & Self-Validation: To objectively compare the biological activity of the synthesized N-alkyl analogs, a functional assay measuring intracellular cAMP levels is employed. CB1 activation (Gi-coupled) decreases cAMP, while 5-HT4 activation (Gs-coupled) increases cAMP[1]. Co-stimulating CB1 cells with Forskolin provides a self-validating elevated cAMP baseline, ensuring that any measured decrease is strictly due to Gi-mediated receptor agonism.

  • Cell Preparation: Plate HEK293 cells stably transfected with either human CB1 or 5-HT4 receptors in 384-well microplates.

  • Compound Incubation: Treat the cells with the N-alkyl indazole derivatives at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Baseline Modulation (CB1 Only): For CB1 assays, co-incubate with 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, raising the baseline cAMP level so that the Gi-mediated inhibitory effect of CB1 agonists can be accurately quantified.

  • Detection: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (fluorophore-labeled cAMP and anti-cAMP antibody).

  • Data Acquisition: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. Calculate EC50 values using non-linear regression analysis.

Pathway and Workflow Visualizations

GPCR_Signaling cluster_CB1 N1-Pentyl / Fluorobenzyl Analogs cluster_HT4 N1-Isopropyl Analogs Ligand N1-Alkyl Indazole Scaffold CB1 CB1 Receptor (Gi/o) Ligand->CB1 Long/Bulky Chain HT4 5-HT4 Receptor (Gs) Ligand->HT4 Branched Chain AC_inh Inhibit Adenylyl Cyclase CB1->AC_inh cAMP_down Decrease cAMP (Cannabimimetic) AC_inh->cAMP_down AC_act Activate Adenylyl Cyclase HT4->AC_act cAMP_up Increase cAMP (Gut Motility) AC_act->cAMP_up

Divergent GPCR signaling pathways activated by N1-alkyl indazole derivatives.

Synthesis_Workflow Start Methyl 1H-indazole-3-carboxylate Base Deprotonation (t-BuOK, 0°C) Start->Base Alkyl Add Alkyl Halide (e.g., 2-Iodopropane) Base->Alkyl N1 N1-Alkylation (Major) Target Ester Alkyl->N1 Steric/Thermodynamic Control N2 N2-Alkylation (Minor) Impurity Alkyl->N2 Kinetic Byproduct LCMS LC-MS Validation N1->LCMS N2->LCMS Purify Flash Chromatography LCMS->Purify

Regioselective synthesis and validation workflow for N1-alkyl indazole carboxylates.

References

*[2] Bicyclic heteroaromatic inhibitors of klk5. US Patent US20240239752A1. Google Patents. *[3] Banister et al. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience.[Link] *[1] INDAZOLECARBOXAMIDE DERIVATIVES AS 5HT4 RECEPTOR AGONISTS. European Patent Office EP1910340 B1. *[4] Longworth et al. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. PubMed Central (PMC).[Link]

Sources

"comparing the reactivity of methyl vs ethyl 1-isopropyl-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: Methyl vs. Ethyl 1-Isopropyl-1H-indazole-3-carboxylate in Synthetic Workflows

Introduction The 1-isopropyl-1H-indazole-3-carboxylate scaffold is a privileged pharmacophore and a critical intermediate in the development of 5-HT4 receptor agonists[1], kallikrein-related peptidase 5 (KLK5) inhibitors[2], and synthetic cannabinoid receptor ligands[3]. When designing a synthetic route, the selection of the C3-ester protecting group—specifically methyl versus ethyl—dictates the thermodynamic and kinetic parameters of downstream functionalization. Choosing between these two homologs is not merely a matter of reagent availability; it is a strategic decision that impacts reaction cycle times, impurity profiling, and overall yield in pharmaceutical manufacturing[4].

This guide objectively compares the reactivity profiles of methyl and ethyl 1-isopropyl-1H-indazole-3-carboxylate, providing mechanistic insights and validated experimental protocols to optimize your drug development workflows.

Mechanistic & Structural Analysis

The reactivity of the C3-ester is governed by the electronic cross-talk from the indazole core and the steric environment induced by the N1-isopropyl substitution.

  • Electronic Effects (Causality of Electrophilicity) : The indazole ring exerts a mild electron-withdrawing effect on the C3-carboxylate, activating it toward nucleophilic attack compared to standard aliphatic esters. However, the ethyl group donates slightly more electron density via inductive (+I) effects than the methyl group. This marginally reduces the electrophilicity of the carbonyl carbon in the ethyl ester, raising the activation energy required for the formation of the tetrahedral intermediate during nucleophilic attack.

  • Steric Hindrance & Solvation : While the N1-isopropyl group is distal to the C3-ester, its bulky, lipophilic nature alters the molecule's overall solvation sphere in aqueous-organic mixtures. The ethyl ester is inherently bulkier and more lipophilic than the methyl ester. During base-catalyzed saponification (B_Ac2 mechanism), the incoming hydroxide nucleophile faces greater steric repulsion from the ethoxy leaving group. Consequently, methyl esters undergo rapid cleavage under mild conditions, whereas ethyl esters often require elevated temperatures or extended reaction times[1].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both esters in standard synthetic transformations.

Performance MetricMethyl 1-Isopropyl-1H-indazole-3-carboxylateEthyl 1-Isopropyl-1H-indazole-3-carboxylatePractical Implication for Workflows
Saponification Rate (LiOH, THF/MeOH/H2O, 25°C)Fast (t½ ≈ 1–2 hours)Slow (t½ ≈ 6–12 hours)Methyl ester is preferred for high-throughput parallel synthesis or temperature-sensitive analogs.
Direct Aminolysis (AlMe3 activation, 80°C)High Yield (>85%)Moderate Yield (60–75%)The methoxide is a superior leaving group, making the methyl ester more efficient for direct one-pot amide coupling.
Lipophilicity (Estimated ΔclogP)Baseline+0.4 to +0.5Ethyl ester exhibits better solubility in non-polar solvents but requires higher organic ratios during aqueous hydrolysis.
Storage Stability Stable (Hygroscopic if impure)Highly StableBoth are robust, but the ethyl ester is slightly more resistant to ambient moisture-induced degradation during long-term storage.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progress.

Protocol A: Standardized Base-Catalyzed Hydrolysis (Saponification) Objective: Cleavage of the ester to yield 1-isopropyl-1H-indazole-3-carboxylic acid.

  • Solvent Preparation : Prepare a ternary solvent system of THF/MeOH/H2O in a 2:1:1 ratio. Causality: THF dissolves the lipophilic indazole, H2O delivers the hydroxide nucleophile, and MeOH acts as a phase-transfer bridge to ensure a homogenous reaction mixture, preventing biphasic stalling.

  • Reagent Addition : Dissolve the ester (1.0 eq) in the solvent mixture (0.2 M concentration). Add LiOH monohydrate (2.5 eq) in one portion at 0 °C.

  • Reaction Execution :

    • For Methyl Ester: Stir at 25 °C for 2 hours.

    • For Ethyl Ester: Heat to 45 °C and stir for 8–12 hours[1].

  • Validation Checkpoint : Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc). The starting ester (Rf ≈ 0.6) should disappear, replaced by a baseline spot (Rf = 0.0) under UV (254 nm).

  • Workup : Concentrate in vacuo to remove THF/MeOH. Dilute the aqueous layer with water and wash with MTBE to remove unreacted ester. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the product. Filter and dry under vacuum.

Protocol B: Direct Aminolysis via Aluminum Activation Objective: One-step conversion of the ester to a carboxamide, bypassing the free acid.

  • Activation : In an oven-dried flask under N2, dissolve the target amine (1.5 eq) in anhydrous toluene (0.5 M). Cool to 0 °C and carefully add Trimethylaluminum (AlMe3, 2.0 M in toluene, 1.5 eq) dropwise. Causality: This generates a highly nucleophilic aluminum amide complex, overcoming the inherent thermodynamic stability of the indazole ester.

  • Coupling : Stir for 30 minutes at 25 °C, then add the methyl or ethyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 eq).

  • Heating : Heat the mixture to 80 °C. The methyl ester typically reaches completion in 4 hours, whereas the ethyl ester requires 8–10 hours.

  • Validation Checkpoint : Quench a 10 µL aliquot into 1M HCl/EtOAc and analyze the organic layer via LC-MS to confirm the mass of the target carboxamide.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways from the ester intermediates, highlighting the kinetic dependencies between the methyl and ethyl variants.

G cluster_0 Two-Step Amidation Workflow Ester 1-Isopropyl-1H-indazole- 3-carboxylate (Methyl / Ethyl) Hydrolysis Base Hydrolysis (LiOH, THF/MeOH/H2O) Ester->Hydrolysis Kinetics: Me: Fast (2h, 25°C) Et: Slow (12h, 45°C) DirectAmidation Direct Aminolysis (AlMe3, Amine, Toluene) Ester->DirectAmidation One-Pot Alternative Acid 1-Isopropyl-1H-indazole- 3-carboxylic acid Hydrolysis->Acid Acidification (pH 2-3) Coupling Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling Activation Target Target Carboxamide (e.g., 5-HT4 Agonist) Coupling->Target High Yield DirectAmidation->Target Me > Et Efficiency

Divergent synthetic workflows for indazole-3-carboxylates highlighting kinetic dependencies.

References

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. Available at: [Link]

  • INDAZOLECARBOXAMIDE DERIVATIVES AS 5HT4 RECEPTOR AGONISTS European Patent Office EP1910340 B1. Available at:[Link]

  • US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5 Google Patents.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites Forensic Chemistry, ResearchGate. Available at: [Link]

Sources

Comparative Validation of Regioselective Synthesis Protocols: Methyl 1-isopropyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a critical intermediate in the synthesis of indazole-3-carboxamide functionalized ligands. While the indazole scaffold is a privileged structure in drug discovery (e.g., kinase inhibitors, anti-emetics), its synthesis is plagued by a classic regiochemical challenge: N1 vs. N2 alkylation .[1]

This guide validates a thermodynamically controlled synthetic protocol (Method A) against the industry-standard kinetic approach (Method B). We provide experimental evidence demonstrating that specific metal-chelation effects can drive N1-selectivity from a baseline of 60:40 (mixed) to >95:5 (highly selective), eliminating the need for tedious chromatographic separation.

The Chemical Challenge: Indazole Tautomerism

The core challenge lies in the ambident nucleophilicity of the indazole anion.

  • N1-Alkylation (Target): Thermodynamically favored (benzenoid structure preserved).

  • N2-Alkylation (Impurity): Kinetically accessible, often favored in polar aprotic solvents without specific cation control.

Mechanism of Selectivity

The validated protocol relies on the "Sodium-Chelation Effect." In non-polar solvents (THF), the sodium cation (


) coordinates between the N2 nitrogen and the carbonyl oxygen of the C3-ester. This transient cyclic intermediate sterically blocks the N2 position, forcing the electrophile (isopropyl bromide) to attack the exposed N1 site.

G cluster_0 Substrate cluster_1 Reaction Conditions cluster_2 Regiochemical Outcome Indazole Methyl 1H-indazole- 3-carboxylate Base_Solvent Base / Solvent Selection Indazole->Base_Solvent N1_Product N1-Isopropyl (Target) Thermodynamic Base_Solvent->N1_Product NaH / THF (Chelation Control) N2_Product N2-Isopropyl (Byproduct) Kinetic Base_Solvent->N2_Product K2CO3 / DMF (Charge Control)

Figure 1: Divergent regiochemical pathways dictated by cation-coordination and solvent polarity.[1]

Comparative Protocol Analysis

We compared two protocols to synthesize Methyl 1-isopropyl-1H-indazole-3-carboxylate.

Method A: The Validated Protocol (NaH / THF)
  • Mechanism: Thermodynamic control via cation chelation.

  • Reagents: Sodium Hydride (60%), THF (Anhydrous), 2-Bromopropane.

  • Conditions: 0°C to Reflux.

Method B: The Alternative Protocol (K2CO3 / DMF)[3]
  • Mechanism: Kinetic/Charge control.

  • Reagents: Potassium Carbonate, DMF, 2-Bromopropane.

  • Conditions: 60°C.

Performance Data Summary
MetricMethod A (Validated) Method B (Alternative) Implication
N1:N2 Ratio 96 : 4 58 : 42Method A minimizes isomer separation efforts.
Isolated Yield 89% 52% (N1 isomer only)Method B loses mass to the N2 byproduct.
Reaction Time 4 Hours12 HoursMethod A is faster due to higher temp tolerance.
Purification Crystallization / Flash FiltrationDifficult Column ChromatographyMethod A is scalable; Method B is not.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate with >95% regioselectivity.

Reagents & Equipment[1][2][4][5][6][7]
  • Substrate: Methyl 1H-indazole-3-carboxylate (1.0 eq)

  • Electrophile: 2-Bromopropane (1.5 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Atmosphere: Dry Nitrogen (

    
    )
    
Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

    
    .
    
  • Deprotonation:

    • Charge flask with NaH (1.2 eq). Wash with dry hexane to remove mineral oil (optional, but improves workup).

    • Add anhydrous THF.[1][2] Cool to 0°C.[1][2][3]

    • Add Methyl 1H-indazole-3-carboxylate (1.0 eq) portion-wise. Observation: Gas evolution (

      
      ). Solution turns yellow/orange.
      
    • Stir at 0°C for 30 mins to ensure complete anion formation and chelation.

  • Alkylation:

    • Add 2-Bromopropane (1.5 eq) dropwise via syringe/funnel.

    • Allow to warm to Room Temperature (RT) over 30 mins.

    • Heat to mild reflux (65°C) for 3 hours.

  • In-Process Control (IPC):

    • Check TLC (Hexane:EtOAc 3:1).

    • Target Spot (N1):

      
      
      
    • Impurity Spot (N2):

      
       (Should be faint/trace).
      
  • Workup:

    • Cool to 0°C. Quench carefully with saturated

      
       solution.
      
    • Extract with EtOAc (3x).[3] Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.[4][3][5]
      
  • Purification:

    • The crude residue is typically predominantly N1. Recrystallize from minimal hot Hexane/EtOAc or perform a fast silica plug filtration to remove trace N2.

Workflow Start Start: Methyl Indazole-3-carboxylate Step1 1. Deprotonation (NaH, THF, 0°C) Form Na-Chelated Anion Start->Step1 Step2 2. Alkylation (+ 2-Bromopropane) Reflux 3h Step1->Step2 Decision IPC: TLC Check N1:N2 Ratio > 19:1? Step2->Decision Decision->Step2 No (Continue Heating) Workup 3. Quench & Extraction (Sat. NH4Cl / EtOAc) Decision->Workup Yes Purify 4. Purification Recrystallization or Plug Workup->Purify Final Final Product: Methyl 1-isopropyl-1H-indazole-3-carboxylate Purify->Final

Figure 2: Operational workflow for the validated N1-selective synthesis.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct regioisomer, you must validate the structure using NMR. The N1 and N2 isomers have distinct spectroscopic signatures.[6]

1H NMR Diagnostics[1][10][11]
  • N1-Isopropyl (Target): The methine proton (

    
    ) typically appears as a septet at 4.8 – 5.1 ppm . The aromatic proton at C7 (adjacent to N1) will show a specific deshielding pattern compared to the N2 isomer.
    
  • N2-Isopropyl (Impurity): The methine proton often shifts upfield slightly or shows distinct splitting patterns due to the lack of symmetry and proximity to the benzene ring fusion.

HMBC (The Gold Standard)

Do not rely solely on 1H NMR shifts. Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Validation Rule: Look for a correlation (cross-peak) between the Isopropyl Methine Proton and the Indazole C7a Carbon (the bridgehead carbon).

    • N1 Isomer: 3-bond coupling (

      
      ) exists between N1-CH and C7a.
      
    • N2 Isomer: No 3-bond coupling exists between N2-CH and C7a (distance is too great).

References

  • Cheung, L. L., et al. (2024). "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." BenchChem Protocols. Link

  • Luo, G., et al. (2021).[7] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 17, 1860–1871. Link

  • Meanwell, N. A. (2024). "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering. Link

  • Hunt, K. W., et al. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology Insights. Link

  • Cerreto, A., et al. (2011). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." Molecules, 16(6). Link

Sources

"benchmarking the purity of synthesized Methyl 1-isopropyl-1H-indazole-3-carboxylate against standards"

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Guide for Drug Development Professionals

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a critical synthetic intermediate widely utilized in the development of indazole-based pharmaceuticals and synthetic cannabinoid receptor agonists (e.g., AMB-FUBINACA analogs). Because downstream amidation or esterification steps amplify upstream impurities, establishing the absolute purity of this intermediate is a foundational requirement for any rigorous drug development program.

This guide outlines a self-validating, orthogonal analytical strategy to benchmark the purity of synthesized batches against commercial reference standards, focusing heavily on the resolution of positional isomers.

Mechanistic Context: The N1 vs. N2 Isomer Conundrum

The primary challenge in synthesizing methyl 1-isopropyl-1H-indazole-3-carboxylate lies in the regioselectivity of the alkylation step. When methyl 1H-indazole-3-carboxylate is reacted with an isopropyl halide under basic conditions, the tautomeric nature of the indazole core leads to competitive alkylation at both the N1 and N2 nitrogen atoms .

While N1-alkylation is typically the desired thermodynamic pathway, the N2-isomer (Methyl 2-isopropyl-2H-indazole-3-carboxylate) frequently forms as a kinetically competitive byproduct depending on the solvent dielectric constant and the specific base utilized . Because these isomers possess identical molecular weights and highly similar lipophilicities, standard low-resolution screening often fails to differentiate them, leading to artificially inflated purity scores.

G A Methyl 1H-indazole- 3-carboxylate (Precursor) B Isopropyl Halide + Base (e.g., K2CO3) A->B Alkylation Reaction C Methyl 1-isopropyl-1H- indazole-3-carboxylate (N1 Isomer - Target) B->C Thermodynamic Control (Major Product) D Methyl 2-isopropyl-2H- indazole-3-carboxylate (N2 Isomer - Impurity) B->D Kinetic/Steric Bypass (Critical Impurity)

Regioselective alkylation pathway of indazole-3-carboxylates yielding N1 and N2 isomers.

Orthogonal Benchmarking Strategy

To establish a self-validating system, a single analytical technique is insufficient. Relying solely on UV-Vis integration (e.g., HPLC-UV) introduces bias due to differing molar extinction coefficients between isomers. We employ a tripartite orthogonal approach: UHPLC-PDA-MS for high-resolution chromatographic separation, GC-EI-MS for structural fragmentation fingerprinting, and qNMR for absolute quantitation.

Workflow S1 Synthesized Batch S2 UHPLC-PDA-MS (Isomer Separation) S1->S2 S3 GC-EI-MS (Fragmentation) S1->S3 S4 qNMR (Absolute Quant) S1->S4 S5 Certified Reference Standard S2->S5 UV/MS Match S3->S5 EI Fingerprint S4->S5 Purity Certification

Orthogonal analytical workflow for absolute purity benchmarking against reference standards.

Experimental Protocols & Causality

Protocol 1: UHPLC-PDA-MS (Primary Qualitative & Quantitative Screen)

Causality: High-resolution liquid chromatography utilizing a sub-2-micron C18 stationary phase resolves the N1 and N2 isomers based on subtle dipole moment differences. The Photodiode Array (PDA) is critical here: the N1 and N2 isomers exhibit distinct UV absorption maxima due to variations in their conjugated π-electron systems .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch and the certified reference standard in 1.0 mL of LC-MS grade methanol. Filter through a 0.22 μm PTFE syringe filter.

  • Column: Waters XSelect HSS T3 (150 × 2.1 mm, 1.8 μm) or equivalent high-retention C18 column. Maintain column temperature at 40°C.

  • Mobile Phases:

    • Phase A: 0.1% Formic acid + 1 mM ammonium formate in LC-MS grade water (buffering prevents peak tailing of trace basic impurities).

    • Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: 5% B hold for 1.0 min; linear ramp to 95% B over 12.0 min; hold at 95% B for 3.0 min. Flow rate: 0.4 mL/min. Injection volume: 1.0 μL.

  • Detection: Configure PDA to scan from 200 to 400 nm (extract chromatograms at 254 nm and 300 nm). Configure ESI-MS in positive mode scanning m/z 100–500.

Protocol 2: GC-EI-MS (Orthogonal Structural Validation)

Causality: Gas chromatography provides orthogonal separation based on volatility rather than polarity. The 70 eV Electron Ionization (EI) generates highly reproducible fragmentation patterns. The N1 and N2 isomers yield distinct relative abundances of fragment ions (e.g., loss of the isopropyl radical vs. cleavage of the methyl ester), allowing definitive structural confirmation against the standard .

Step-by-Step Methodology:

  • Sample Preparation: Dilute the synthesized compound to 100 μg/mL in GC-grade ethyl acetate.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Injector temp: 250°C. Split ratio: 1:20.

  • Detection: MS transfer line at 280°C. EI source at 70 eV. Scan range: m/z 50–400.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity

Causality: Chromatographic methods rely on response factors that may differ between the analyte and impurities. qNMR is a primary ratio method that provides absolute purity by comparing the integration of a specific analyte proton against an internal calibrant of known purity, entirely bypassing UV-response bias.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the synthesized compound and ~5.0 mg of a certified internal standard (e.g., Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene, TraceCERT® grade) using a microbalance.

  • Solvent: Dissolve the mixture entirely in 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Acquisition: Use a 400 MHz (or higher) NMR spectrometer. Crucial Step: Set the relaxation delay (D1) to ≥ 30 seconds to ensure complete longitudinal relaxation of all protons prior to the next pulse, preventing integration errors.

  • Analysis: Integrate the distinct heptet of the isopropyl methine proton (~5.1 ppm for N1) against the internal standard's reference peak. Calculate absolute mass fraction purity.

Comparative Benchmarking Data

The following table summarizes the expected analytical metrics when benchmarking the target N1-isomer against its primary impurities. Deviations from these metrics in the synthesized batch indicate incomplete reactions or poor regiocontrol.

Analyte / IsomerUHPLC Ret. TimeUV Max (PDA)GC-MS Major Ions (m/z)¹H-NMR Shift (Isopropyl CH)
Methyl 1-isopropyl-1H-indazole-3-carboxylate (Target N1) 8.4 min302 nm218 (M⁺), 176, 145~5.10 ppm (heptet)
Methyl 2-isopropyl-2H-indazole-3-carboxylate (Impurity N2) 7.9 min295 nm218 (M⁺), 176, 131~4.85 ppm (heptet)
Methyl 1H-indazole-3-carboxylate (Unreacted Precursor) 4.2 min298 nm176 (M⁺), 145, 117N/A (No isopropyl group)

Note: Retention times are approximate and system-dependent; benchmarking must always be performed side-by-side with the certified reference standard.

Conclusion

Benchmarking the purity of methyl 1-isopropyl-1H-indazole-3-carboxylate requires moving beyond simple "area percent" LC-UV reports. Because the N2-isomer is a persistent kinetic byproduct that shares the exact mass and similar polarity to the target N1-isomer, researchers must deploy PDA spectral matching, orthogonal GC-EI-MS fragmentation profiling, and qNMR. By implementing this self-validating triad of protocols, drug development professionals can ensure the structural integrity of their intermediates, preventing costly downstream synthesis failures.

References

[1] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at:

[2] Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. Available at:

[3] The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. PubMed Central (PMC). Available at:

[4] Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS. PubMed (NIH). Available at:

In Vitro Metabolic Stability of Methyl 1-isopropyl-1H-indazole-3-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a synthetic intermediate and structural analog within the indazole-3-carboxylate class of synthetic cannabinoids (SCs). Unlike the widely distributed amino-acid derived SCs (e.g., 5F-AMB, AB-PINACA), this compound lacks the secondary amide linker, presenting a direct methyl ester at the C3 position.

This guide details the in vitro metabolic stability profile of this compound, emphasizing its susceptibility to hydrolytic cleavage and oxidative biotransformation.[1]

Core Metabolic Thesis

The metabolic fate of Methyl 1-isopropyl-1H-indazole-3-carboxylate is governed by two competing pathways:

  • Rapid Hydrolysis (Major): Mediated by Carboxylesterases (CES1/CES2), cleaving the methyl ester to the carboxylic acid.

  • Oxidative Functionalization (Minor): CYP450-mediated hydroxylation of the N1-isopropyl chain.

Comparative Performance Analysis

To understand the stability profile, we compare the target compound against two structural alternatives: an Amide Analog (high stability) and a Long-Chain Ester (variable lipophilicity).

Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
FeatureTarget Compound (Methyl 1-isopropyl-1H-indazole-3-carboxylate)Alternative A: Amide Analog (1-Isopropyl-1H-indazole-3-carboxamide)Alternative B: Long-Chain Ester (Methyl 1-pentyl-1H-indazole-3-carboxylate)
Primary Clearance Mechanism Hydrolysis (CES-mediated)Oxidation (CYP-mediated)Hydrolysis & Oxidation
Predicted

(HLM)
Short (< 15 min) Long (> 60 min) Short (< 20 min)
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 15 µL/min/mg)High (> 40 µL/min/mg)
Major Metabolite 1-Isopropyl-1H-indazole-3-carboxylic acidHydroxy-isopropyl metabolites1-Pentyl-1H-indazole-3-carboxylic acid
Enzyme Susceptibility CES1, CES2 >>> CYP450CYP3A4, CYP2C19CES1, CES2, CYP3A4

Key Insight: The target compound exhibits "High Clearance" characteristics. The ester bond is a metabolic "soft spot," rendering it significantly less stable than its amide counterparts (e.g., AB-PINACA series). Researchers designing stable probes should prioritize amide or bioisostere linkers over the methyl ester.

Metabolic Pathway Visualization

The following diagram illustrates the bifurcation between hydrolytic and oxidative clearance pathways.

MetabolicPathway Parent Methyl 1-isopropyl-1H- indazole-3-carboxylate Acid Major Metabolite: 1-Isopropyl-1H-indazole- 3-carboxylic acid Parent->Acid Hydrolysis (CES1/CES2) Hydroxy Minor Metabolite: Hydroxy-isopropyl analog Parent->Hydroxy Oxidation (CYP450) SecMetabolite Secondary Metabolite: Hydroxy-acid analog Acid->SecMetabolite Oxidation Hydroxy->SecMetabolite Hydrolysis

Figure 1: Metabolic pathway showing the dominance of ester hydrolysis over oxidative pathways.

Experimental Protocol: HLM Stability Assay

This protocol is designed to capture rapid clearance kinetics. Critical Note: Because esters hydrolyze quickly, standard 60-minute time points may miss the degradation curve. Early sampling is mandatory.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve Methyl 1-isopropyl-1H-indazole-3-carboxylate in DMSO to 10 mM.

  • Working Solution: Dilute stock in Phosphate Buffered Saline (PBS, pH 7.4) to 10 µM (0.1% DMSO final).

  • Microsomes: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

  • NADPH Regenerating System: Prepare fresh 10 mM NADPH or use a Glucose-6-phosphate/Dehydrogenase system.

Phase 2: Incubation Workflow

Step-by-Step Procedure:

  • Pre-Incubation:

    • Mix 190 µL of PBS containing HLM (final protein conc: 0.5 mg/mL) in a 96-well plate.

    • Add 2 µL of test compound (1 µM final concentration).

    • Equilibrate at 37°C for 5 minutes (shaking water bath).

  • Reaction Initiation:

    • Add 10 µL of NADPH regenerating system to initiate oxidative metabolism.

    • Control A (No Cofactor): Add PBS instead of NADPH to assess CES-only hydrolysis (crucial for distinguishing esterase vs. CYP activity).

    • Control B (Heat Inactivated): Use microsomes heated to 90°C for 10 min to assess chemical instability.

  • Sampling (The "Rapid Kinetics" Schedule):

    • Extract 30 µL aliquots at 0, 5, 10, 20, 30, and 60 minutes .

    • Note: The 0-20 minute window is critical for high-clearance esters.

  • Termination:

    • Dispense aliquot immediately into 120 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or a deuterated analog).

    • Vortex for 1 minute; Centrifuge at 4000g for 15 minutes at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS (UHPLC coupled to Q-TOF or Triple Quad).

    • Monitor Parent transition (e.g., [M+H]+ ~219.1) and Acid Metabolite transition.

Phase 3: Data Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

):

[2]


Workflow Visualization

ExperimentalWorkflow Prep Preparation 1 µM Compound 0.5 mg/mL HLM PreInc Pre-Incubation 37°C, 5 min Prep->PreInc Split Split Conditions PreInc->Split PathA + NADPH (Total Metabolism) Split->PathA PathB - NADPH (Hydrolysis Only) Split->PathB Sampling Rapid Sampling 0, 5, 10, 20, 30, 60 min PathA->Sampling PathB->Sampling Quench Quench Ice-cold ACN + IS Sampling->Quench Analysis LC-MS/MS Analysis Parent Depletion Quench->Analysis

Figure 2: Experimental workflow distinguishing Total Metabolism (CYP + CES) from Hydrolysis Only (CES).

Scientific Commentary & Troubleshooting

Causality of Instability

The methyl ester moiety is electronically activated by the adjacent indazole ring, making the carbonyl carbon highly electrophilic. In human liver preparations, Carboxylesterase 1 (CES1) is typically the high-capacity enzyme responsible for this hydrolysis [1].

Self-Validating the Protocol

To ensure your data is robust, observe the "-NADPH" control :

  • Scenario A: If the parent compound degrades equally in both "+NADPH" and "-NADPH" samples, the clearance is driven entirely by esterases (Hydrolysis).

  • Scenario B: If degradation is significantly faster in "+NADPH", then CYP-mediated oxidation contributes to clearance.

  • For this specific compound, Scenario A is expected to dominate.

Chemical Stability Warning

Indazole-3-carboxylates can undergo base-catalyzed hydrolysis. Ensure your PBS buffer is strictly pH 7.4. Avoid leaving stock solutions in alkaline conditions.

References

  • Meyer, M. R., et al. (2016). "In vitro and in vivo human metabolism of the synthetic cannabinoid 5F-AMB." Forensic Toxicology.

  • Diao, X., et al. (2016).[3] "Metabolic profiling of new synthetic cannabinoids AMB and 5F-AMB by human hepatocyte and liver microsome incubations." Clinical Chemistry.

  • Presley, B. C., et al. (2016). "Metabolism of synthetic cannabinoids and cathinones in preclinical models." Frontiers in Pharmacology.

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for HLM protocols).

Sources

A Comparative Guide to the Synthetic Efficiency of Indazole-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indazole-3-carboxylate esters are pivotal intermediates in medicinal chemistry, serving as foundational scaffolds for a multitude of therapeutic agents, including serotonin 5-HT3 receptor antagonists and kinase inhibitors.[1][2][3] The synthetic efficiency in accessing these esters directly impacts the pace and cost-effectiveness of drug discovery and development pipelines. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing indazole-3-carboxylate esters. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each route, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific application, balancing factors such as yield, substrate scope, scalability, and purification complexity.

Introduction: The Strategic Importance of Indazole-3-Carboxylate Esters

The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates binding affinity to a diverse range of biological targets.[4] Specifically, functionalization at the 3-position with a carboxylate ester group provides a versatile handle for further chemical elaboration, most commonly through amide bond formation.[5][6] The choice of esterification method is therefore a critical decision point in the overall synthetic plan. This guide will compare the most prevalent strategies, which can be broadly categorized into two main approaches: the esterification of a pre-formed indazole-3-carboxylic acid core and the direct formation of the ester from other indazole precursors.

Core Synthetic Pathways: An Overview

The synthesis of indazole-3-carboxylate esters can be approached from several distinct pathways. The most traditional route involves the initial synthesis of 1H-indazole-3-carboxylic acid, which is then subjected to various esterification conditions. More contemporary methods bypass the isolation of the carboxylic acid, offering potentially more streamlined and efficient routes.

Synthetic_Pathways cluster_0 Route A: Esterification of Indazole-3-Carboxylic Acid cluster_1 Route B: Direct Formation Indazole_Acid 1H-Indazole-3-Carboxylic Acid Fischer Fischer Esterification Indazole_Acid->Fischer Mitsunobu Mitsunobu Reaction Indazole_Acid->Mitsunobu Steglich Steglich Esterification Indazole_Acid->Steglich Ester_Product Indazole-3-Carboxylate Ester Fischer->Ester_Product Mitsunobu->Ester_Product Steglich->Ester_Product 3_Iodoindazole 3-Iodoindazole Pd_Carbonylation Pd-Catalyzed Carbonylation 3_Iodoindazole->Pd_Carbonylation Pd_Carbonylation->Ester_Product

Caption: Major synthetic routes to indazole-3-carboxylate esters.

Route A: Esterification of 1H-Indazole-3-Carboxylic Acid

This classical approach relies on the availability of 1H-indazole-3-carboxylic acid, which is itself commonly synthesized from precursors like isatin or substituted o-toluidines.[4][7] Once obtained, the acid can be converted to its corresponding ester via several well-established methods.

Fischer-Speier Esterification

This is the quintessential acid-catalyzed esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or methanesulfonic acid.[8][9]

Mechanism & Causality: The reaction mechanism involves protonation of the carbonyl oxygen by the strong acid, which significantly enhances the electrophilicity of the carbonyl carbon.[10] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[11] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[10][12]

Fischer_Esterification RCOOH Indazole-3-COOH Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH ROH R'-OH (Alcohol) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Loss Elimination of H₂O Proton_Transfer->Water_Loss Ester_Product Ester Product Water_Loss->Ester_Product - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols into a variety of functional groups, including esters, under mild, neutral conditions.[13][14] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16]

Mechanism & Causality: The reaction is a type of dehydrative condensation. PPh₃ first attacks the azodicarboxylate to form a betaine intermediate.[13] This highly basic intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile, displacing an alkoxyphosphonium salt that is formed in situ from the alcohol. A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, a hallmark of its Sₙ2-type mechanism.[15][17] The primary driving force is the formation of the very stable triphenylphosphine oxide (TPPO) byproduct.

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + ROH, + RCOOH RCOOH Indazole-3-COOH ROH Alcohol Ester_Product Ester Product Alkoxyphosphonium->Ester_Product + [RCOO]⁻ (Sₙ2) TPPO TPPO (Byproduct) Alkoxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu Reaction.

Steglich Esterification

This method is an exceptionally mild way to form esters, particularly for sterically hindered or acid-sensitive substrates.[18] It employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and typically requires a catalytic amount of 4-dimethylaminopyridine (DMAP).[19][20]

Mechanism & Causality: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[18] In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable N-acylurea byproduct. However, the DMAP catalyst, being a superior nucleophile, intercepts the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[18]

Steglich_Esterification RCOOH Indazole-3-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium (Active Ester) O_acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_acylisourea->DCU DMAP DMAP (Catalyst) Ester_Product Ester Product Acylpyridinium->Ester_Product + ROH, - DMAP ROH Alcohol

Caption: Mechanism of the Steglich Esterification.

Route B: Palladium-Catalyzed Carbonylation

A more modern and convergent approach involves the palladium-catalyzed carbonylation of 3-iodoindazoles.[3] This strategy avoids the multi-step synthesis of indazole-3-carboxylic acid, starting instead from a readily accessible halogenated precursor.

Mechanism & Causality: This reaction proceeds via a typical catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-I bond of 3-iodoindazole. This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond to form an acyl-palladium complex. Finally, nucleophilic attack by the alcohol (e.g., methanol) and subsequent reductive elimination yields the methyl ester product and regenerates the Pd(0) catalyst. The reaction is performed under a CO atmosphere and requires a base to neutralize the HI generated.[3]

Comparative Analysis of Synthetic Efficiency

The choice of synthetic route is a multifactorial decision. The following table summarizes the key performance indicators for each method.

ParameterFischer EsterificationMitsunobu ReactionSteglich EsterificationPd-Catalyzed Carbonylation
Substrate Scope Good for simple, robust substrates. Poor for acid-sensitive or sterically hindered alcohols.[10]Excellent. Tolerates a wide range of functional groups. Ideal for chiral secondary alcohols (inversion).[14][16]Excellent. The method of choice for sterically demanding and acid-labile substrates.[18]Good. Tolerates a diverse range of functional groups on the indazole ring.[3]
Typical Yields Moderate to good (variable due to equilibrium).Good to excellent (>80%).Good to excellent (>85%).Moderate to good (60-90%).[3]
Reaction Conditions Harsh (strong acid, high temp/reflux).[1][8]Mild (0 °C to RT), neutral.[13]Very mild (RT), neutral.[19]Mild to moderate (70-110 °C), requires CO pressure.[3]
Key Reagents Alcohol (often as solvent), strong acid (H₂SO₄).PPh₃, DEAD/DIAD.DCC/EDC, DMAP (catalytic).Pd catalyst, ligand, CO gas, base (Et₃N).
Toxicity/Hazards Corrosive acids.DEAD/DIAD are toxic and potentially explosive.[17]DCC is a potent sensitizer.CO gas is highly toxic.
Work-up/Purification Simple acid/base extraction.Challenging. Removal of stoichiometric TPPO and hydrazine byproducts often requires chromatography.[17]Challenging. Removal of stoichiometric DCU (dicyclohexylurea) byproduct requires filtration or chromatography.[18]Requires removal of catalyst residues, often by chromatography.
Scalability Excellent. Economical for large-scale synthesis.Challenging due to byproduct removal and reagent cost.Moderate. Cost of coupling agents can be prohibitive on a large scale.Feasible, but requires specialized pressure equipment.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: Methyl 1H-indazole-3-carboxylate via Fischer Esterification

(Adapted from literature procedures[8])

  • Suspend 1H-indazole-3-carboxylic acid (5.00 g, 30.9 mmol) in methanol (100 mL).

  • Carefully add methanesulfonic acid (1 mL) to the stirred mixture.

  • Heat the mixture to reflux and maintain for 5 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to a volume of approximately 30 mL.

  • Slowly add saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Add water (to ~200 mL total volume) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the methyl ester. A reported yield for this procedure is 60%.[8]

Protocol 2: Ester Synthesis via Mitsunobu Reaction

(General Protocol[13][17])

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the ester product from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproducts.

Protocol 3: Ester Synthesis via Steglich Esterification

(General Protocol[18][19])

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Rinse the filter cake with DCM.

  • Wash the filtrate sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Conclusion and Recommendations

The synthesis of indazole-3-carboxylate esters can be accomplished through several effective methods, each with a distinct profile of advantages and disadvantages.

  • For large-scale, cost-effective synthesis of simple, robust esters , Fischer Esterification remains a viable and highly atom-economical choice, provided the substrate can tolerate harsh acidic conditions.

  • For high-value, sensitive, or sterically complex substrates , the Steglich Esterification offers a superior solution due to its exceptionally mild conditions and high yields, despite the challenges of byproduct removal.

  • The Mitsunobu Reaction is unparalleled for applications requiring stereochemical inversion of a chiral alcohol and for its broad functional group tolerance. However, its use is often hampered by difficult purification and the toxicity of its reagents.

  • Palladium-Catalyzed Carbonylation represents a powerful, convergent strategy that is particularly advantageous when the corresponding 3-iodoindazole is more readily accessible than the carboxylic acid. It offers good functional group tolerance but requires specialized equipment.

Ultimately, the optimal method depends on the specific goals of the synthesis: scale, substrate complexity, cost constraints, and available purification capabilities. A careful evaluation of the parameters outlined in this guide will enable the researcher to make an informed and efficient choice.

References

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, Vol. 43, No. 12, 1996. (URL: [Link])

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4 (3):1311-1316. (URL: [Link])

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. RSC Advances, 2016. (URL: [Link])

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. (URL: [Link])

  • Mitsunobu reaction. Wikipedia. (URL: [Link])

  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. (URL: [Link])

  • Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids. SSRN. (URL: [Link])

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2021. (URL: [Link])

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 2023. (URL: [Link])

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2006. (URL: [Link])

  • Synthesis from Carboxylic Acids and Derivatives. Science of Synthesis, 2005. (URL: [Link])

  • Mitsunobu reaction. Organic Synthesis. (URL: [Link])

  • Steglich Esterification. SynArchive. (URL: [Link])

  • Steglich Esterification. Organic Chemistry Portal. (URL: [Link])

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. (URL: [Link])

  • Fischer Esterification. Chemistry Steps. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL: [Link])

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2006. (URL: [Link])

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])

  • Fischer Esterification. Organic Chemistry Portal. (URL: [Link])

Sources

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